Dihydrocinchonamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAQUQPXOADEM-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131782 | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-68-8 | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrocinchonamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocinchonamine, a lesser-known member of the Cinchona alkaloid family, presents a compelling scaffold for exploration in catalysis and medicinal chemistry. A comprehensive understanding of its physicochemical and spectroscopic properties is fundamental to unlocking its full potential. This technical guide provides a detailed analysis of this compound's molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. While experimentally determined data for this specific alkaloid is not extensively available in public literature, this guide synthesizes predicted values from reliable computational models and contextualizes them with established knowledge of related Cinchona alkaloids. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. This document is intended to serve as a foundational resource for scientists engaged in the research and development of this compound-based applications, fostering a deeper understanding of its behavior and potential.
Introduction: The Untapped Potential of a Cinchona Alkaloid
The Cinchona alkaloids, including the celebrated quinine and quinidine, have a rich history in medicine and have become indispensable tools in the field of asymmetric catalysis.[1] this compound, a derivative of cinchonine, shares the characteristic quinoline and quinuclidine bicyclic core structure that underpins the unique properties of this family of compounds. Its distinct stereochemistry and potential for functional group modification make it a promising, yet under-explored, candidate for the development of novel catalysts and therapeutic agents.[2][3]
The efficacy and behavior of any chemical entity in a biological or catalytic system are intrinsically linked to its physical and chemical properties.[4] Parameters such as solubility, acidity (pKa), and stability directly influence bioavailability, reaction kinetics, and formulation development. A thorough characterization of these properties is, therefore, a non-negotiable prerequisite for any meaningful investigation into the applications of this compound.
This guide aims to bridge the current information gap by providing a consolidated overview of the known and predicted properties of this compound, alongside practical, field-proven methodologies for their experimental validation.
Molecular Structure and Stereochemistry
The structural foundation of this compound is the cinchonan skeleton, featuring a quinoline ring system linked to a quinuclidine bicyclic amine. The "dihydro" prefix indicates the saturation of the vinyl group typically present in its parent compound, cinchonine, resulting in an ethyl substituent on the quinuclidine ring.
Key Structural Features:
-
Quinoline Moiety: Aromatic and capable of π-π stacking interactions. Its nitrogen atom is weakly basic.
-
Quinuclidine Moiety: A rigid bicyclic tertiary amine, which is the primary basic center of the molecule.
-
Hydroxyl Group: Located at the C9 position, this secondary alcohol is a crucial site for hydrogen bonding and can be derivatized to modulate the molecule's properties.
-
Ethyl Group: The saturated side chain at the C3 position of the quinuclidine ring.
The specific stereochemistry of this compound is critical to its function, particularly in asymmetric catalysis, where it creates a well-defined chiral environment.
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, much of the available information is based on high-quality computational predictions.
| Property | Value | Source Type |
| IUPAC Name | (1S)-1-(1H-indol-2-yl)-2-((2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)ethan-1-ol | - |
| CAS Number | 10283-68-8 | Experimental |
| Molecular Formula | C₁₉H₂₆N₂O | Experimental |
| Molecular Weight | 298.42 g/mol | Experimental |
| Melting Point | 161-162 °C | Experimental |
| Boiling Point | 480.4 ± 35.0 °C | Predicted |
| Water Solubility | 0.32 g/L | Predicted |
| pKa (Strongest Basic) | 9.28 | Predicted |
Solubility Profile
The solubility of this compound is a critical parameter for its application in both biological and chemical systems. As an alkaloid with both hydrophobic (quinoline, ethyl group) and hydrophilic (hydroxyl, amine) functionalities, its solubility is expected to vary significantly with the solvent's polarity.
| Solvent | Predicted/Expected Solubility |
| Water | Low to sparingly soluble, as predicted (0.32 g/L). Solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the basic nitrogen atoms. |
| Methanol/Ethanol | Expected to be soluble. Alcohols are effective solvents for many alkaloids.[5][6] |
| DMSO | Expected to be soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] |
| Acetonitrile | Expected to be soluble.[6] |
| Chloroform | Expected to be soluble. |
Note: The qualitative solubility expectations are based on the general behavior of similar alkaloid structures. Experimental verification is highly recommended.
Acid-Base Properties (pKa)
The basicity of this compound, primarily due to the quinuclidine nitrogen, is a key determinant of its behavior. The predicted pKa of 9.28 for the most basic nitrogen suggests that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form.[7] This has significant implications for its interaction with biological membranes and targets. In catalytic applications, this basicity allows it to act as a Brønsted base or a ligand for metal catalysts. The precise determination of its pKa is crucial for optimizing reaction conditions and understanding its pharmacokinetic profile.[4][8][9]
Spectroscopic Profile: Deciphering the Molecular Signature
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While a comprehensive, publicly available spectral library for this compound is limited, this section outlines the expected spectral features based on its known structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10][11][12][13][14][15][16]
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key expected signals include:
-
Aromatic Protons (quinoline ring): Multiple signals in the downfield region (δ 7.0-9.0 ppm).
-
Aliphatic Protons (quinuclidine and ethyl groups): A series of complex, overlapping signals in the upfield region (δ 1.0-4.0 ppm).
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on solvent and concentration.
-
CH-O Proton (at C9): A distinct signal coupled to adjacent protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all 19 carbon atoms in the molecule.[12][17]
-
Aromatic Carbons: Signals in the δ 120-150 ppm range.
-
Aliphatic Carbons: Signals in the δ 10-70 ppm range.
-
C-O Carbon (at C9): A signal in the δ 60-80 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[18][19][20]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 298.
-
Fragmentation Pattern: The fragmentation of this compound is likely to involve characteristic cleavages of the quinuclidine ring and the bond between the quinoline and quinuclidine moieties. Common fragmentation pathways for related alkaloids can serve as a guide for interpreting the spectrum.[21]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.[22][23][24][25][26]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions typically appear below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: An absorption in the 1050-1250 cm⁻¹ region.
Chemical Reactivity and Stability
The chemical reactivity of this compound is centered around its key functional groups.
-
Quinuclidine Nitrogen: Acts as a nucleophile and a base. It can be readily protonated, alkylated, or coordinated to metal centers.
-
Hydroxyl Group: Can undergo esterification, etherification, and oxidation reactions. Its role as a hydrogen bond donor is crucial in many catalytic applications.
-
Quinoline Ring: Can participate in electrophilic aromatic substitution reactions, although typically under harsh conditions.
Stability Considerations:
The stability of this compound is a critical factor in its storage, formulation, and application.[27][28][29] Like many alkaloids, it may be susceptible to degradation under certain conditions:
-
Oxidation: The tertiary amine and secondary alcohol can be susceptible to oxidation.
-
Light: Extended exposure to UV light may lead to photochemical degradation.
-
Extreme pH: Strong acidic or basic conditions may lead to decomposition.
Forced degradation studies are essential to identify potential degradation products and establish appropriate storage and handling conditions.[30]
Experimental Protocols for Characterization
To facilitate further research and ensure data of the highest quality, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and precise method for determining the purity of a compound and for monitoring the progress of reactions or stability studies.
Figure 1: Workflow for HPLC Purity Determination.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH. The exact ratio should be optimized for optimal peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed in the mobile phase at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., around 230 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[4][7][8][9] It involves monitoring the pH of a solution as a titrant is added.
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Solution Preparation: Prepare a dilute aqueous solution of this compound (e.g., 0.01 M). The addition of a co-solvent like methanol may be necessary if the solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette for adding the titrant.
-
Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the this compound has been neutralized (i.e., at half the volume of the equivalence point). The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.
Applications in Asymmetric Catalysis and Drug Development
While specific applications of this compound are not as widely reported as for other Cinchona alkaloids, its structural similarity to known effective catalysts suggests significant potential.
-
Asymmetric Catalysis: Cinchona alkaloids are renowned as organocatalysts for a wide range of enantioselective reactions, including Michael additions, aldol reactions, and phase-transfer catalysis.[31][32] The bifunctional nature of this compound, with its Lewis basic quinuclidine nitrogen and Brønsted acidic hydroxyl group, allows it to activate both nucleophiles and electrophiles simultaneously, leading to high stereocontrol.[1] Its dihydro nature may offer different steric bulk and electronic properties compared to cinchonine, potentially leading to unique selectivity in certain transformations.[33]
-
Drug Development: The pharmacological activities of Cinchona alkaloids are well-documented.[2][3] The quinoline core is a common scaffold in many therapeutic agents. The potential for this compound to exhibit biological activity, for example, as an anti-inflammatory or anti-cancer agent, warrants investigation.[34][35][36] Its physicochemical properties, as detailed in this guide, will be instrumental in any drug discovery and development program.
Conclusion
This compound is a Cinchona alkaloid with considerable, yet largely untapped, potential in both asymmetric catalysis and drug development. This technical guide has provided a comprehensive overview of its core physical and chemical properties, synthesizing the available predicted and experimental data. The detailed experimental protocols included herein offer a clear path for researchers to generate the high-quality, validated data necessary to advance the study and application of this intriguing molecule. A thorough understanding and experimental determination of the properties outlined in this guide will be the foundation for future innovations leveraging the unique chemical architecture of this compound.
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An In-depth Technical Guide to the Solubility of Dihydrocinchonamine in Organic Solvents
Introduction: The Critical Role of Solubility in Harnessing the Potential of Dihydrocinchonamine
This compound, a Cinchona alkaloid, stands as a compound of significant interest within the realms of pharmaceutical research and synthetic chemistry. Its utility in drug discovery and as a chiral catalyst in asymmetric synthesis hinges on its effective delivery and interaction within reaction media.[1] Central to these applications is a fundamental physicochemical property: solubility. The ability to dissolve this compound in a suitable organic solvent is paramount for its formulation into effective therapeutics, its application in catalysis, and its purification and analysis.[2][3] Poor solubility can severely limit bioavailability and impede the progress of promising drug candidates.[4]
This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. While specific quantitative data for this compound is not extensively published, this guide leverages established principles of organic chemistry and analogous data from closely related Cinchona alkaloids to provide a robust predictive framework.[5] We will delve into the theoretical underpinnings of solubility, present a detailed analysis of solvent effects, provide a practical experimental protocol for solubility determination, and offer insights for researchers, scientists, and drug development professionals seeking to optimize their work with this important molecule.
Theoretical Framework: Understanding the Drivers of this compound Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[6] For this compound, a complex organic molecule, its solubility is a nuanced interplay of its structural features and the properties of the organic solvent.
Molecular Structure of this compound:
This compound possesses a rigid quinoline ring system and a quinuclidine nucleus, which includes a basic tertiary amine. This structure imparts both hydrophobic (the aromatic quinoline) and polar (the nitrogen-containing quinuclidine) characteristics. The presence of the basic nitrogen atom is a key determinant of its solubility behavior, particularly in acidic media where it can be protonated to form a more soluble salt.
Key Factors Influencing Solubility:
-
Polarity: The polarity of the organic solvent plays a crucial role.[7] Solvents with a polarity that matches that of this compound will be more effective at dissolving it. A balance of polar and non-polar characteristics in the solvent is often ideal.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of this compound, which has a hydrogen bond accepting nitrogen atom.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[8][9] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
pH: For a basic compound like this compound, the pH of the medium can have a dramatic effect on its solubility. In acidic organic solvents or in the presence of an acidic co-solvent, the basic nitrogen can be protonated, forming a more polar and thus more soluble salt.[3][10]
Predictive Solubility Data: Insights from Structurally Similar Cinchona Alkaloids
While specific solubility data for this compound is scarce, a comprehensive study on the solubility of four other major Cinchona alkaloids—cinchonidine, cinchonine, quinine, and quinidine—provides invaluable predictive insights.[5] Given the structural similarities, the solubility trends observed for these alkaloids are expected to be highly indicative of the behavior of this compound.
The following table summarizes the solubility of these alkaloids in a range of organic solvents, categorized by solvent type. This data demonstrates a "volcano-type" correlation with solvent polarity, where solubility is low in very nonpolar and very polar solvents, and highest in solvents of intermediate polarity.[5]
Table 1: Solubility of Cinchona Alkaloids in Various Organic Solvents [5]
| Solvent Category | Solvent | Cinchonidine (g/L) | Cinchonine (g/L) | Quinine (g/L) | Quinidine (g/L) |
| Nonpolar | n-Hexane | 2.2 x 10⁻⁴ | 3.2 x 10⁻⁴ | 4.2 x 10⁻⁴ | 4.7 x 10⁻⁴ |
| Toluene | 7.9 x 10⁻² | 1.3 x 10⁻¹ | 3.6 x 10⁻¹ | 4.1 x 10⁻¹ | |
| Benzene | 6.6 x 10⁻² | 1.7 x 10⁻¹ | 6.5 x 10⁻¹ | 8.5 x 10⁻¹ | |
| Halogenated | Dichloromethane | 1.2 x 10¹ | 1.0 x 10¹ | 4.2 x 10¹ | 3.0 x 10¹ |
| Chloroform | 9.3 x 10¹ | 4.4 x 10¹ | 7.3 x 10¹ | 6.2 x 10¹ | |
| Ethers | Diethyl Ether | 1.2 x 10⁰ | 1.8 x 10⁰ | 3.6 x 10⁰ | 2.9 x 10⁰ |
| Tetrahydrofuran (THF) | 3.0 x 10¹ | 3.6 x 10¹ | 2.0 x 10¹ | 1.5 x 10¹ | |
| Ketones | Acetone | 4.3 x 10⁰ | 5.1 x 10⁰ | 5.3 x 10⁰ | 1.9 x 10⁰ |
| Alcohols | Methanol | 7.3 x 10¹ | 8.7 x 10¹ | 1.6 x 10¹ | 9.5 x 10⁰ |
| Ethanol | 4.8 x 10¹ | 6.0 x 10¹ | 6.3 x 10¹ | 2.2 x 10¹ | |
| Amides | N,N-Dimethylformamide (DMF) | 3.2 x 10¹ | 4.5 x 10¹ | 3.0 x 10¹ | 8.0 x 10⁰ |
| Other Polar | Acetonitrile | 9.3 x 10⁰ | 1.6 x 10¹ | 4.3 x 10⁰ | 6.1 x 10⁰ |
| Dimethyl Sulfoxide (DMSO) | 1.9 x 10¹ | 2.1 x 10¹ | 3.2 x 10¹ | 9.3 x 10⁰ |
Data extracted from Ma, Z., & Zaera, F. (2005). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. The Journal of Physical Chemistry B, 109(1), 406-414.
Interpretation of Data:
The data reveals that this compound is likely to exhibit poor solubility in nonpolar solvents like hexane and moderate to good solubility in halogenated solvents (dichloromethane, chloroform), ethers (THF), alcohols (methanol, ethanol), and polar aprotic solvents (DMF, DMSO).
Experimental Protocol for Determining this compound Solubility
To obtain precise solubility data for this compound in a specific organic solvent, a well-defined experimental protocol is essential. The following describes the widely accepted isothermal shake-flask method.[11]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.
-
Multiple Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: Use high-purity this compound and analytical grade solvents to avoid interference from impurities.
Visualizing the Experimental Workflow and Solubility Relationships
To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion: A Practical Framework for Solubility Optimization
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and a practical standpoint. While direct quantitative data for this compound remains an area for further investigation, the strong correlation in solubility behavior among Cinchona alkaloids offers a reliable predictive tool for solvent selection.
For researchers and drug development professionals, understanding the interplay of solvent polarity, hydrogen bonding, temperature, and pH is critical for optimizing the solubility of this compound. By employing the detailed experimental protocol outlined in this guide, scientists can generate the precise solubility data needed to advance their research, whether it be in the formulation of novel therapeutics or the design of efficient catalytic systems. The principles and data presented herein serve as a valuable resource for making informed decisions in the laboratory and accelerating the development of this compound-based applications.
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Ma, Z., & Zaera, F. (2005). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance . The Journal of Physical Chemistry B, 109(1), 406–414. Retrieved from [Link]
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Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through . (2022). International Journal of Novel Research and Development. Retrieved from [Link]
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Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis . (2023). MDPI. Retrieved from [Link]
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New Advances in Synthetic Chemistry to Accelerate Drug Discovery . (2024, October 15). YouTube. Retrieved from [Link]
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4 Factors Affecting Solubility Of Drugs . (2022, February 28). Drug Delivery Leader. Retrieved from [Link]
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A Technical Guide to the Stability and Storage of Dihydrocinchonamine
Introduction: Understanding the Molecule
Dihydrocinchonamine, a saturated derivative of the Cinchona alkaloid cinchonamine, is a compound of significant interest in pharmaceutical research and development. Its structural relationship to other Cinchona alkaloids, which have a long history of medicinal use, suggests a potential for various pharmacological activities. As with any active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is paramount to ensure its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and administration.
This in-depth technical guide provides a comprehensive framework for assessing the stability of this compound and establishing appropriate storage conditions. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.
Physicochemical Properties: The Foundation of Stability
A molecule's inherent physical and chemical properties are the primary determinants of its stability. While extensive experimental data for this compound is not widely published, we can predict its behavior based on its structure and data from analogous compounds.
Structure and Stereochemistry: this compound is a diastereomer of dihydrocinchonidine. It possesses a quinoline ring system linked to a quinuclidine nucleus via a hydroxymethylene bridge. The key structural feature distinguishing it from cinchonamine is the saturation of the vinyl group on the quinuclidine ring to an ethyl group. This seemingly minor change can significantly impact the molecule's susceptibility to certain degradation pathways, particularly oxidation.
Predicted Physicochemical Data:
| Property | Predicted Value | Source |
| Water Solubility | 0.32 g/L | ALOGPS |
| logP | 3.26 | ALOGPS |
| pKa (Strongest Basic) | 9.28 | ChemAxon |
| pKa (Strongest Acidic) | 13.88 | ChemAxon |
These values are predicted and should be experimentally verified.
The predicted low water solubility and basic pKa suggest that the stability of this compound in aqueous solutions will be highly dependent on pH.
Potential Degradation Pathways: A Mechanistic Perspective
Understanding the likely degradation pathways of this compound is crucial for designing robust stability studies and developing stability-indicating analytical methods. Based on its chemical structure, the primary modes of degradation are anticipated to be oxidation, hydrolysis, and photolysis.
Oxidative Degradation
The tertiary amine in the quinuclidine ring and the secondary alcohol are potential sites for oxidation. Oxidation of the tertiary amine can lead to the formation of N-oxides, which may have different pharmacological and toxicological profiles. The secondary alcohol could be oxidized to a ketone, forming the corresponding dihydrocinchonaminone. While the saturation of the vinyl group to an ethyl group in this compound removes a reactive site present in cinchonamine, the rest of the molecule remains susceptible to oxidative stress.[1]
Caption: Potential Oxidative Degradation Pathways of this compound.
Hydrolytic Degradation
While this compound does not contain ester or amide functionalities that are readily hydrolyzed, degradation in aqueous solutions, particularly at extreme pH values, should be investigated. The stability of the molecule in acidic and basic conditions will be influenced by the protonation state of the basic nitrogen atoms. It is important to evaluate the potential for acid or base-catalyzed rearrangements or ring-opening reactions of the quinuclidine nucleus, although these are generally less common for this ring system under mild conditions.
Photodegradation
The quinoline chromophore in this compound is expected to absorb UV radiation, making the molecule susceptible to photodegradation. Exposure to light can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation, rearrangement, or cleavage. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for systematic photostability testing.[2][3]
Designing a Comprehensive Stability Study
A well-designed stability study is essential to identify how the quality of this compound changes over time under the influence of various environmental factors.[4] The following sections outline the key components of such a study, grounded in ICH principles.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's stability profile.[5] They are designed to accelerate degradation to identify likely degradation products, elucidate degradation pathways, and, critically, to develop and validate a stability-indicating analytical method.[3]
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a sample of solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a photostable, transparent container) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3]
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 4).
Caption: Workflow for Forced Degradation Studies.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2).
Recommended Storage Conditions for Formal Stability Studies:
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.
For substances intended for storage in a refrigerator, long-term studies are conducted at 5°C ± 3°C. For substances intended for storage in a freezer, the long-term storage temperature is -20°C ± 5°C.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Proposed HPLC Method Parameters for this compound:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate with pH adjusted to 3.0 with phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm and 280 nm (to ensure detection of degradants with different chromophores) |
| Injection Volume | 10 µL |
Method Validation: The proposed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated by the separation of the main this compound peak from all degradation products formed during the forced degradation studies.
Recommended Storage and Handling Conditions
Based on the predicted physicochemical properties and the general behavior of alkaloids, the following storage and handling conditions are recommended for this compound. These should be confirmed or refined based on the results of formal stability studies.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | To minimize thermal degradation. |
| Light | Protect from light. Store in amber or opaque containers. | The quinoline moiety suggests photosensitivity. |
| Humidity | Store in a dry environment in well-sealed containers. | To prevent potential hydrolysis and degradation accelerated by moisture. |
| Atmosphere | For long-term storage of primary reference standards, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
Handling:
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
When handling reference standards, use clean, dry spatulas and weigh into separate vessels to avoid contamination of the bulk material.
-
For solutions, use freshly prepared or validated stable solutions. Solution stability should be determined as part of the method validation.
Conclusion
While specific published stability data for this compound is limited, a robust understanding of its stability profile and appropriate storage conditions can be established through a systematic approach grounded in established scientific principles and regulatory guidelines. By carefully considering its physicochemical properties, potential degradation pathways, and employing rigorous forced degradation and formal stability studies with a validated stability-indicating method, researchers and drug development professionals can ensure the quality and integrity of this promising molecule. The protocols and frameworks provided in this guide offer a comprehensive starting point for these critical investigations.
References
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- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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FooDB. (2010). Showing Compound Dihydrocinchonine (FDB006314). Retrieved from [Link]
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Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]
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- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Jain, D., & Basniwal, P. K. (2013). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 75(6), 633–639.
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An In-Depth Technical Guide to the History and Discovery of Dihydrocinchonamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the Cinchona alkaloid, Dihydrocinchonamine, from its initial discovery to its chemical synthesis and analytical characterization. Designed for professionals in the fields of chemistry and pharmacology, this document delves into the historical context, scientific breakthroughs, and technical methodologies that have shaped our understanding of this complex molecule.
A Molecule Steeped in History: The Discovery and Elucidation of this compound
The story of this compound is intrinsically linked to the broader history of Cinchona alkaloids, a class of compounds renowned for their medicinal properties, most notably the antimalarial agent quinine. While the parent compound, cinchonamine, was first isolated in 1881, the precise details surrounding the initial discovery of its dihydro derivative are less documented in readily available literature. However, it is understood to be a naturally occurring minor alkaloid found in the bark of certain Cinchona and Remijia species.
A pivotal moment in the history of this alkaloid was the elucidation of its structure. The fundamental structure of the related cinchonamine was established in 1950. This foundational work paved the way for a deeper understanding of its derivatives. This compound is characterized by a 2,2'-indolylquinuclidine core, a complex heterocyclic system that has intrigued and challenged chemists for decades.
The Chemical Blueprint: Synthesis of this compound
The intricate structure of this compound has made its synthesis a significant challenge, attracting the attention of synthetic organic chemists. A landmark achievement in this area was the total synthesis of this compound reported by Grethe, Lee, and Uskokovic in 1972. Their work provided a crucial pathway to access this rare natural product and its analogs for further study.
Partial synthesis of this compound has also been achieved, often starting from more abundant Cinchona alkaloids like cinchonine, cinchonidine, and quinine[1]. These synthetic efforts are not merely academic exercises; they provide the means to produce this compound in quantities sufficient for pharmacological evaluation and have opened avenues for the creation of novel derivatives with potentially enhanced therapeutic properties.
Visualizing the Synthetic Approach: A Generalized Pathway
Caption: A simplified diagram illustrating a general synthetic strategy for this compound.
Pharmacological Profile: Unraveling the Biological Activity
The pharmacological activities of this compound have not been as extensively studied as those of major Cinchona alkaloids like quinine. However, its structural similarity to other biologically active alkaloids suggests a range of potential therapeutic applications. Research into the broader class of quinolizidine alkaloids, to which this compound is related, has revealed a spectrum of activities including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties[2].
While specific data for this compound is limited, preliminary investigations and the known activities of related compounds suggest potential areas of interest for future research. One notable area is its potential antimalarial activity, a hallmark of the Cinchona family. Studies on dihydroquinine, a compound structurally similar to this compound, have shown antimalarial activity equivalent to quinine against Plasmodium falciparum in vitro[3]. This suggests that this compound may also possess antiplasmodial properties worthy of further investigation.
Potential Therapeutic Applications at a Glance
| Potential Therapeutic Area | Rationale |
| Antimalarial | Structural similarity to known antimalarial Cinchona alkaloids. |
| Anticancer | General cytotoxic potential observed in related alkaloid classes. |
| Anti-inflammatory | A common bioactivity among various alkaloid families. |
| Antimicrobial | Broad-spectrum antimicrobial effects are characteristic of many plant-derived alkaloids. |
Analytical Characterization: Methods for Identification and Quantification
The precise identification and quantification of this compound, whether in natural extracts or synthetic preparations, are crucial for both research and potential clinical applications. A variety of modern analytical techniques are employed for the characterization of Cinchona alkaloids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these alkaloids[4][5][6]. Reversed-phase columns are commonly used, and detection is typically achieved using UV or fluorescence detectors[5].
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), provides highly sensitive and specific detection, enabling the determination of the molecular weight and fragmentation patterns of this compound, which aids in its unambiguous identification[7][8][9][10][11].
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of complex molecules like this compound[2][12][13][14]. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.
A Typical Analytical Workflow
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Dihydrocinchonamine synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Dihydrocinchonamine
Introduction: The Significance of this compound
This compound, a derivative of the Cinchona alkaloid cinchonine, stands as a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a member of the cinchona alkaloid family, it shares a common structural framework renowned for its application in asymmetric catalysis, where it and its derivatives serve as powerful chiral catalysts and ligands.[1] The conversion of cinchonine to this compound involves the selective saturation of the vinyl group, which modifies its steric and electronic properties, thereby offering a nuanced tool for chemists to fine-tune stereoselective reactions.[2] This guide provides a comprehensive overview of the robust synthesis of this compound from its parent alkaloid and details the rigorous purification and analytical methodologies required to achieve the high purity demanded by its applications.
Part 1: Synthesis via Catalytic Hydrogenation
The most direct and industrially scalable method for preparing this compound is the catalytic hydrogenation of cinchonine. This process selectively reduces the exocyclic vinyl double bond of the quinuclidine moiety without affecting the quinoline aromatic system.
The Underlying Principle: Selective Catalytic Reduction
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. For Cinchona alkaloids, the key challenge is selectivity. The quinoline ring is also susceptible to reduction, but under controlled conditions, the vinyl group can be saturated preferentially. The choice of catalyst and reaction parameters is paramount to prevent over-reduction to hexahydroderivatives, where the aromatic ring is also saturated.[3]
The reaction proceeds by the adsorption of both the cinchonine molecule and diatomic hydrogen onto the surface of the metal catalyst. The H-H bond is weakened, and hydrogen atoms are added stepwise across the vinyl group's double bond, yielding the desired this compound.
Caption: Catalytic hydrogenation workflow for this compound synthesis.
Experimental Protocol: Hydrogenation of Cinchonine
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
Cinchonine (99%+)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave/hydrogenation apparatus
-
Celite™ or a similar filter aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add cinchonine (1 equivalent). Under a flow of inert gas, carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent Addition: Add a suitable volume of anhydrous ethanol to dissolve the cinchonine and create a slurry with the catalyst. A typical concentration is 0.1-0.2 M.
-
Sealing and Purging: Seal the reactor. Purge the vessel multiple times with low-pressure hydrogen gas to remove all inert gas and air. A typical cycle is to pressurize to ~2 bar with H₂ and then vent, repeated 3-5 times.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar). The reaction is often run at room temperature but may be gently heated (e.g., to 40-50 °C) to increase the rate.[4]
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-6 hours. Progress can also be checked by taking aliquots (after safely depressurizing and purging) and analyzing via Thin Layer Chromatography (TLC) or HPLC.
-
Reaction Quench and Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas. The crude reaction mixture contains the product dissolved in ethanol and the solid catalyst.
-
Filtration: Dilute the mixture with additional ethanol and filter it through a pad of Celite™ to completely remove the fine Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during and after filtration.
-
Solvent Removal: The filtrate, containing the dissolved this compound, is concentrated under reduced pressure using a rotary evaporator to yield the crude solid product.
Part 2: Purification Methodologies
Achieving high purity is critical for applications in asymmetric catalysis. A combination of recrystallization and, if necessary, chromatographic techniques is employed.
Primary Purification via Recrystallization
Recrystallization is a robust technique for purifying crystalline solids by leveraging differences in solubility.[5] The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[6][7]
Causality in Solvent Selection: The choice of solvent is the most critical step.[6]
-
Ideal Solvent: this compound should have high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-5 °C).
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
-
Common Systems: For Cinchona alkaloids, alcohol-water mixtures are often effective.[8] For this compound, a mixture of acetone and an anti-solvent like petroleum ether or heptane can also yield high-purity crystals.[9]
Caption: Step-by-step workflow for the recrystallization process.
Experimental Protocol: Two-Solvent Recrystallization
This method uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[10]
Materials:
-
Crude this compound
-
Acetone (HPLC grade)
-
Petroleum ether or Heptane (HPLC grade)
-
Erlenmeyer flask, reflux condenser
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot acetone to just dissolve the solid. Gentle heating under reflux may be required.
-
Precipitation: While the solution is still warm, slowly add the anti-solvent (petroleum ether) dropwise with swirling until a slight, persistent turbidity (cloudiness) is observed. This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot acetone to just re-dissolve the precipitate, resulting in a clear, saturated solution at high temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and analyze purity via HPLC.
Part 3: Purity Analysis and Structural Characterization
Final product validation is a non-negotiable step to ensure quality and batch-to-batch consistency. This involves confirming the chemical structure and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of Cinchona alkaloids.[11] A reversed-phase method is typically employed.
Self-Validating System: The power of HPLC lies in its ability to separate the target compound from its precursors (cinchonine), byproducts (over-reduced species), and other impurities. A high-purity sample will show a single major peak with a minimal area percentage for other peaks.
| Parameter | Method: RP-HPLC | Rationale |
| Stationary Phase | C18 (Octadecyl Silane) | Provides excellent hydrophobic retention for separating Cinchona alkaloids.[12] |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 25 mM ammonium acetate, pH 4.5) | The organic/aqueous ratio is optimized to achieve good separation and reasonable retention times. The acidic pH ensures the alkaloids are protonated, leading to better peak shapes.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and resolution.[12] |
| Detection | UV at 230 nm or 254 nm | The quinoline ring system of the alkaloids has strong UV absorbance at these wavelengths, providing high sensitivity.[12][13] |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[12] |
Table 1: Typical HPLC Parameters for this compound Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to unequivocally confirm the identity of the synthesized compound.[14][15] The key diagnostic is the change in the signals corresponding to the vinyl group of cinchonine.
-
¹H NMR: The characteristic signals for the vinyl protons in cinchonine (typically in the 5-6 ppm range) will be absent in the spectrum of this compound. These will be replaced by signals corresponding to a new ethyl group (a triplet and a quartet) at a much higher field (typically 0.8-1.5 ppm).
-
¹³C NMR: Similarly, the sp² carbon signals of the vinyl group in cinchonine will be replaced by sp³ carbon signals of the ethyl group in the product.
-
Advanced Techniques: 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HSQC can be used to assign all proton and carbon signals, providing definitive structural proof.[3]
Quantitative ¹H-NMR (qNMR) can also be used as a powerful method for purity determination by integrating the signal of a known proton against a certified internal standard.[16][17]
References
- Benchchem. (n.d.). Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cinchonine Hydrochloride.
- Toth, G., et al. (n.d.). Hydrogenation of cinchona alkaloids over supported Pt catalyst. PubMed.
- Reddit User Discussion. (2019). Recrystallization with two solvents. r/Chempros.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- PubMed. (2019). Enantioselective Synthesis of 4-Hydroxy-dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones.
- Pomin, V. H., & Rajarathnam, K. (2023). NMR Methods for Characterization of Glycosaminoglycan-Chemokine Interactions. PubMed.
- Grethe, G., Lee, H. L., & Uskokovic, M. R. (1972). Total Synthesis of this compound. Synthetic Communications.
- Horie, M., et al. (n.d.). Liquid chromatographic analysis of cinchona alkaloids in beverages. PubMed.
- Journal of AOAC International. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages.
- Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- SpringerLink. (2025). NMR Methods for Characterization of Glycosaminoglycan–Chemokine Interactions.
- PubMed. (n.d.). Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam.
- ResearchGate. (n.d.). Structure of cinchonine and cinchonidine dications.
- Singh, S., et al. (2023). A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. PMC - NIH.
- PubMed. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation.
- McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub.
- NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- NIH. (n.d.). A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist. PMC.
- MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.
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- Buchler GmbH. (n.d.). Hydrogenation catalyzed by Cinchonine Derivative.
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The Core Mechanism of Dihydrocinchonamine in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dihydrocinchonamine, a member of the Cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis. Its unique stereochemical architecture, featuring a quinuclidine core and a quinoline moiety linked by a hydroxymethylene bridge, enables it to orchestrate highly enantioselective transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound in catalysis, with a particular focus on its role in promoting conjugate addition reactions. We will dissect the fundamental principles of bifunctional catalysis, the critical role of non-covalent interactions in the transition state, and the practical aspects of employing this catalyst in the laboratory. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the catalytic potential of this compound in the synthesis of complex chiral molecules.
Introduction: The Architectural Elegance of this compound
Cinchona alkaloids, natural products extracted from the bark of the Cinchona tree, have a rich history in chemistry, most notably with the use of quinine as an antimalarial agent. In the realm of asymmetric catalysis, these compounds have proven to be exceptionally versatile chiral scaffolds. This compound is a diastereomer of dihydroquinine and possesses the characteristic rigid cage-like structure of the Cinchona alkaloids. The key structural features that underpin its catalytic prowess are:
-
The Quinuclidine Nitrogen (N1): A sterically accessible tertiary amine that functions as a Brønsted base.
-
The C9-Hydroxyl Group: A crucial acidic proton source that can act as a hydrogen-bond donor.
-
The Quinoline Ring System: A planar aromatic moiety that can engage in π-π stacking interactions.
-
The C8-C9 Stereochemistry: The specific spatial arrangement of the quinuclidine and quinoline moieties, which creates a defined chiral pocket.
The "dihydro" prefix indicates the saturation of the vinyl group present in cinchonine to an ethyl group. This modification can influence the catalyst's conformational preferences and electronic properties, subtly tuning its reactivity and selectivity.
The Cornerstone of Catalysis: The Bifunctional Mechanism
The catalytic efficacy of this compound is primarily attributed to its ability to act as a bifunctional catalyst . This means that it can simultaneously activate both the nucleophile and the electrophile through a concerted push-pull mechanism. This dual activation strategy is highly efficient and is central to achieving high levels of stereocontrol.[1]
The generally accepted mechanism involves the following key steps:
-
Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the acidic proton of the nucleophile (e.g., a 1,3-dicarbonyl compound), generating a reactive enolate. This interaction forms a chiral ion pair, where the protonated quinuclidinium ion remains closely associated with the enolate.[2]
-
Electrophile Activation: Concurrently, the C9-hydroxyl group forms a hydrogen bond with the electrophile (e.g., an α,β-unsaturated ketone or nitroolefin). This hydrogen bonding polarizes the electrophile, increasing its reactivity and orienting it in a specific conformation within the catalyst's chiral pocket.
-
Stereocontrolled C-C Bond Formation: The catalyst-bound enolate then attacks the activated electrophile from a specific face, dictated by the steric and electronic environment of the catalyst's chiral pocket. This leads to the formation of the carbon-carbon bond with high enantioselectivity.
-
Catalyst Regeneration: After the bond formation, the product is released, and the catalyst is regenerated to enter the next catalytic cycle.
This bifunctional activation model, first proposed by Wynberg, has been supported by numerous experimental and computational studies and provides a robust framework for understanding the catalytic behavior of Cinchona alkaloids.[3]
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a this compound-catalyzed Michael addition.
Caption: Generalized catalytic cycle for a this compound-catalyzed asymmetric reaction.
The Heart of Enantioselectivity: The Transition State
The origin of the high enantioselectivity observed in this compound-catalyzed reactions lies in the well-organized, non-covalent interactions within the transition state. Computational studies, particularly using Density Functional Theory (DFT), have provided invaluable insights into the geometry and energetics of these transient species.[3]
A widely accepted model, supported by the work of Grayson and Houk, suggests a transition state where the catalyst, nucleophile, and electrophile are held in a precise spatial arrangement through a network of hydrogen bonds and other non-covalent interactions.[3]
Key Interactions in the Transition State:
-
Hydrogen Bonding: The primary hydrogen bond is between the C9-hydroxyl group of the catalyst and a carbonyl or nitro group of the electrophile. A secondary hydrogen bond can also exist between the protonated quinuclidinium ion and the enolate of the nucleophile.
-
π-π Stacking: The quinoline ring of the catalyst can engage in π-π stacking interactions with an aromatic ring on either the nucleophile or the electrophile. This interaction helps to rigidly orient the substrates.
-
Steric Hindrance: The bulky quinuclidine and quinoline moieties create a chiral environment that sterically disfavors one of the two possible transition states, leading to the preferential formation of one enantiomer.
The conformation of the this compound catalyst itself is also crucial. The molecule can exist in several low-energy conformations, and the catalytically active conformation is the one that allows for optimal binding and activation of the substrates.
A Model for the Transition State
The following diagram depicts a plausible transition state model for the Michael addition of a malonate to an enone, catalyzed by this compound.
Caption: A simplified model of the key non-covalent interactions in the transition state.
Practical Application: Experimental Protocol
This section provides a representative, detailed protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a reaction where this compound and its relatives have shown excellent efficacy.
Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin
Objective: To synthesize a chiral Michael adduct with high enantiomeric excess using this compound as the organocatalyst.
Materials:
-
This compound (catalyst)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath or cryocooler)
Experimental Procedure:
-
Catalyst Preparation: this compound can be prepared by the catalytic hydrogenation of cinchonine in the presence of a palladium or platinum catalyst. For most applications, commercially available this compound is of sufficient purity.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar and under an inert atmosphere, add this compound (typically 1-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (or another suitable solvent) and stir until the catalyst is fully dissolved. Add the 1,3-dicarbonyl compound (typically 1.2 equivalents).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or lower). The optimal temperature often needs to be determined empirically, as lower temperatures generally lead to higher enantioselectivity but longer reaction times.
-
Initiation of Reaction: Add the nitroolefin (1.0 equivalent) to the reaction mixture. The addition can be done in one portion or dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry). The enantiomeric excess (ee) is typically determined by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the catalyst or reagents with atmospheric oxygen and moisture.
-
Anhydrous Solvent: Water can compete with the substrates for hydrogen bonding with the catalyst, potentially reducing its effectiveness and enantioselectivity.
-
Catalyst Loading: A catalytic amount (1-10 mol%) is sufficient to achieve a reasonable reaction rate. Higher loadings may be necessary for less reactive substrates.
-
Stoichiometry: A slight excess of the nucleophile is often used to ensure complete consumption of the limiting electrophile.
-
Temperature: Lower temperatures generally enhance the energetic difference between the two diastereomeric transition states, leading to higher enantioselectivity.
Substrate Scope and Performance
This compound and its closely related Cinchona alkaloid catalysts have demonstrated broad applicability in asymmetric Michael additions. The following table summarizes the performance of Cinchona alkaloid catalysts in the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins, illustrating the typical yields and enantioselectivities that can be achieved.
| Entry | Nucleophile | Electrophile (Nitroolefin) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | trans-β-Nitrostyrene | 5 | Toluene | RT | 95 | 92 |
| 2 | Diethyl malonate | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | 0 | 91 | 94 |
| 3 | Dibenzyl malonate | trans-β-Nitrostyrene | 5 | Toluene | -20 | 98 | 96 |
| 4 | Acetylacetone | trans-β-Nitrostyrene | 10 | THF | RT | 85 | 88 |
| 5 | Dimethyl malonate | 2-(2-Nitrovinyl)furan | 5 | Toluene | RT | 92 | 90 |
| 6 | Dimethyl malonate | 2-(2-Nitrovinyl)thiophene | 5 | Toluene | RT | 90 | 91 |
Note: The data presented in this table is representative of the performance of Cinchona alkaloid catalysts in these reactions and is compiled from various literature sources. The exact results with this compound may vary depending on the specific reaction conditions.
Conclusion and Future Outlook
This compound stands as a testament to the power of nature-inspired catalyst design. Its rigid chiral framework and strategically positioned functional groups enable it to operate as a highly effective bifunctional organocatalyst. The mechanism of action, centered on the simultaneous activation of the nucleophile and electrophile through a network of non-covalent interactions, provides a clear rationale for its ability to induce high levels of enantioselectivity.
The continued exploration of Cinchona alkaloid catalysis, including the development of novel derivatives and the application of computational tools to refine our understanding of the transition states, will undoubtedly lead to the discovery of even more powerful and selective asymmetric transformations. For drug development professionals and synthetic chemists, this compound and its congeners represent invaluable tools for the efficient and stereocontrolled construction of complex chiral molecules, accelerating the discovery of new medicines and materials.
References
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- Xie, Z.-B., Wang, N., Wu, M.-Y., He, T., Le, Z.-G., & Yu, X.-Q. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 534–538.
- Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model. Journal of the American Chemical Society, 138(6), 1979–1989.
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- Sci-Hub. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia–Kocienski Olefination Cascade Reaction. The Journal of Organic Chemistry, 82(15), 8171–8178.
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The Architectonics of Asymmetric Catalysis: A Technical Guide to Dihydrocinchonamine and Its Derivatives
Introduction: The Privileged Scaffold of Dihydrocinchonamine
In the landscape of asymmetric organocatalysis, the Cinchona alkaloids stand as a preeminent class of chiral scaffolds, prized for their natural abundance, modularity, and profound ability to induce stereoselectivity in a vast array of chemical transformations.[1] Among these, this compound, a distinguished member of the 2,2'-indolylquinuclidine alkaloid family, presents a unique structural framework for the rational design of bespoke organocatalysts.[2][3] This guide provides an in-depth exploration of the synthesis of this compound and its key derivatives, elucidating the chemical principles and experimental nuances that underpin their preparation and application in asymmetric synthesis.
This compound is structurally differentiated from its more commonly known vinyl-containing counterpart, cinchonamine, by the saturation of the C3-vinyl group to an ethyl group. This seemingly subtle modification can have a significant impact on the conformational flexibility and steric environment of the molecule, thereby influencing its catalytic activity and selectivity.[4] The core structure features a rigid quinuclidine backbone, a quinoline aromatic system, and a crucial hydroxyl group at the C9 position, which often plays a pivotal role in the catalytic cycle.[4]
This technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the synthesis and potential applications of this compound derivatives. We will delve into the synthetic strategies for accessing the core molecule and its key derivatives, including ethers, esters, and the catalytically significant 9-amino derivatives.
Synthesis of the this compound Core
The synthesis of this compound can be approached via two main strategies: total synthesis from achiral starting materials or, more practically, through the partial synthesis from readily available Cinchona alkaloids such as cinchonine or cinchonidine.[2] A crucial step in the synthesis of this compound is the catalytic hydrogenation of the vinyl group of a suitable precursor.[5][6]
Conceptual Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of a Cinchonamine Precursor
This protocol describes a general method for the catalytic hydrogenation of a cinchonamine precursor to yield this compound. The choice of a specific precursor, such as cinchonine, will necessitate prior synthetic steps to construct the indolylquinuclidine skeleton, which are beyond the scope of this immediate protocol but are referenced in the literature.[2]
Materials:
-
Cinchonamine precursor (1.0 eq)
-
Palladium on carbon (10% w/w, 0.05 eq)
-
Methanol (solvent)
-
Hydrogen gas (balloon or Parr apparatus)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve the cinchonamine precursor in methanol.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the flask and purge with an inert gas.
-
Introduce hydrogen gas to the reaction mixture, typically via a balloon or by connecting to a hydrogenation apparatus.[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of alkenes.[7] Its solid nature allows for easy removal by filtration after the reaction.
-
Methanol: A common solvent for hydrogenations as it is relatively inert and effectively dissolves many organic compounds.
-
Inert Gas Purge: This is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.
-
Vigorous Stirring: Essential for ensuring good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas, which maximizes the reaction rate.
Synthesis of this compound Derivatives
The true power of this compound as a chiral scaffold is unlocked through the strategic modification of its functional groups, particularly the C9 hydroxyl group. This section details the synthesis of key derivatives: ethers, esters, and 9-amino-dihydrocinchonamine.
Synthesis of this compound Ethers
The Williamson ether synthesis is a robust and versatile method for the preparation of ethers from an alcohol and an organohalide.[8][9] This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as the nucleophile.
Caption: Williamson ether synthesis of this compound derivatives.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System:
-
The formation of the alkoxide can be visually monitored by the cessation of hydrogen gas evolution.
-
The progress of the SN2 reaction is readily tracked by TLC, observing the disappearance of the more polar this compound spot and the appearance of a less polar product spot.
Synthesis of this compound Esters
Esterification of the C9 hydroxyl group is another common modification. This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by reaction with an acyl chloride or anhydride in the presence of a base.[10][11][12]
Materials:
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
Acetyl chloride (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Reagent Choice:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acetyl Chloride: A highly reactive acylating agent that readily reacts with the hydroxyl group.
Synthesis of 9-Amino(9-deoxy)epi-Dihydrocinchonamine
The replacement of the C9 hydroxyl group with an amino group, often with inversion of stereochemistry, can lead to highly effective bifunctional organocatalysts.[1][13][14] The synthesis typically involves a two-step sequence: activation of the hydroxyl group as a good leaving group (e.g., mesylate) followed by nucleophilic substitution with an azide, and subsequent reduction.
Caption: Synthetic route to 9-amino(9-deoxy)epi-dihydrocinchonamine.
Step 1: Mesylation and Azide Substitution
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion of mesylation, remove the solvent under reduced pressure.
-
Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 80 °C.
-
Stir the reaction at 80 °C overnight.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude azide by column chromatography.
Step 2: Reduction of the Azide
-
Dissolve the purified azide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH4, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to yield the crude 9-amino(9-deoxy)epi-dihydrocinchonamine.
-
Purify by column chromatography.
Authoritative Grounding: The procedures for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids are well-established and have been reported extensively in the literature, providing a reliable foundation for this protocol.[1][13][14]
Data Presentation: Summary of Synthetic Modifications
| Derivative Type | Key Reagents | Reaction Type | Important Considerations |
| Ether | NaH, Alkyl Halide | Williamson Ether Synthesis | Anhydrous conditions are crucial. Substrate limitations for SN2 (primary halides preferred). |
| Ester | Acyl Chloride, Et3N | Acylation | Anhydrous conditions recommended. Can also use carboxylic anhydrides. |
| Amine | MsCl, NaN3, LiAlH4 | Mesylation, SN2, Reduction | Stereochemical inversion at C9 is expected. Careful handling of sodium azide and LiAlH4 is necessary. |
Conclusion and Future Outlook
The synthetic pathways detailed in this guide provide a robust framework for the preparation of this compound and its key derivatives. The modularity of this scaffold allows for the fine-tuning of steric and electronic properties, making it a highly attractive platform for the development of novel organocatalysts. While the catalytic applications of this compound itself are less explored compared to other Cinchona alkaloids, the synthetic accessibility of its derivatives opens up exciting avenues for future research in asymmetric catalysis. The principles and protocols outlined herein serve as a valuable resource for scientists seeking to harness the potential of this privileged chiral molecule in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
References
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LibreTexts. (2024, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
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Grethe, G., Lee, H. L., & Uskokovic, M. R. (1972). Total Synthesis of this compound. Synthetic Communications, 2(1), 55–61. [Link]
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The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
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Kovalenko, V., et al. (2024). Difference in the Catalytic Activity of Atoms in the Corners and at the Edges of Gold Nanoparticles: Hydrogen Isotope Exchange Reaction. MDPI. [Link]
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Wang, Y., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]
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Company, A., et al. (2011). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. [Link]
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Request PDF. (2025, August 9). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. ResearchGate. [Link]
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Clark, J. (2023, June 30). 5. Examples of Other Catalytic Reactions in Organic Chemistry. Chemistry LibreTexts. [Link]
-
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-
Al-Amiery, A. A., et al. (2025). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Bentham Science. [Link]
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-
Companyó, X., et al. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Springer Nature Experiments. [Link]
-
Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube. [Link]
-
Istratov, V. A., et al. (n.d.). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. [Link]
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-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. [Link]
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Carboxylic Acid Derivatives of Dihydrochalcones. [Link]
-
Jacobsen, E. N. (n.d.). Asymmetric catalysis in complex target synthesis. PMC. [Link]
-
Request PDF. (n.d.). Natural product inspired chiral ligand design: Aloperine induced asymmetric hydroarylation of ketimines under Pd catalysed conditions. ResearchGate. [Link]
-
Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers. YouTube. [Link]
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-
Chen, D. Y.-K., et al. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Uo, T., et al. (2014). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed. [Link]
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Safety and handling of Dihydrocinchonamine in the lab
An In-Depth Technical Guide to the Safe Laboratory Handling of Dihydrocinchonamine
As a Senior Application Scientist, the paramount principle guiding our work is safety through understanding. This guide is structured not as a mere list of rules, but as a systematic approach to risk mitigation when handling this compound. We will explore the rationale behind each procedural step, creating a self-validating system of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance. Given the limited publicly available, specific safety data for this compound, we will apply prudent principles of chemical safety, treating it as a substance of unknown toxicity and leveraging data from structurally similar Cinchona alkaloids, such as Cinchonine, as a foundational reference.
Hazard Identification and Risk Assessment
Physicochemical Properties
Understanding the physical nature of a compound dictates its potential for exposure. This compound is typically a solid powder, which presents a primary risk of aerosolization and inhalation.
| Property | Value | Implication for Handling |
| Physical State | Solid, crystalline powder | Risk of dust inhalation and surface contamination. |
| Molecular Formula | C₁₉H₂₄N₂O | - |
| Molecular Weight | 296.41 g/mol | - |
| Solubility | Varies by solvent | Dictates appropriate spill cleanup and disposal methods. |
| Stability | Stable under recommended storage | Incompatible with strong oxidizing agents and strong acids.[1] |
Toxicological Profile (Based on Analogue Data)
Based on the Safety Data Sheet for the closely related alkaloid, Cinchonine, we can infer a likely hazard profile for this compound.[1] It is imperative to treat the compound as, at minimum, possessing these hazards.
| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | GHS07 | Warning | May cause serious eye irritation.[2] |
The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ingestion.[3] All protocols must be designed to minimize these exposure pathways.
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety moves beyond simply wearing gloves. It involves a systematic, multi-layered approach to risk reduction known as the Hierarchy of Controls. This framework prioritizes strategies that eliminate or reduce the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous analogue could achieve the same experimental goal.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound powder, this is the most critical layer.
-
Administrative Controls: These are the work practices and procedures that reduce exposure risk.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.[6]
-
Standard Operating Procedures (SOPs): This document serves as a core administrative control.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
-
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential but should never be the sole line of defense.
Standard Operating Procedures (SOPs)
Adherence to detailed, validated protocols is non-negotiable.
Chemical Storage Protocol
Proper storage prevents degradation, contamination, and accidental exposure.[7]
-
Inventory Management: Upon receipt, log the chemical in your inventory system. Label the container with the date received and the date opened.[6][7]
-
Location: Store this compound in a cool, dry, well-ventilated area away from direct sunlight.
-
Segregation: Do not store alphabetically. Store with compatible materials, away from strong acids and oxidizing agents.[1][5] Use secondary containment, such as a tray, to contain any potential spills.[5][6]
-
Security: For highly toxic compounds, storage in a locked, dedicated cabinet is recommended.[6]
Weighing and Solution Preparation Protocol
This workflow presents the highest risk of aerosol generation.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[4][8] Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) within the hood to minimize movement.[4]
-
Don PPE: Put on all required PPE as outlined in the PPE Selection Logic diagram below.
-
Weighing: Perform all weighing of this compound powder inside the fume hood. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could create dust clouds.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing.[4] Cap the container before mixing or vortexing.
-
Decontamination: After handling, carefully decontaminate the spatula, weigh boat, and any other surfaces with an appropriate solvent (e.g., 70% ethanol, unless reactive) and wipe with a disposable towel. Dispose of all contaminated disposables as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and task-dependent. Never wear PPE outside of the designated laboratory area.[9]
Caption: A decision tree for selecting appropriate PPE.
-
Eye/Face Protection: Chemical splash goggles are mandatory.[4] When handling the solid powder or creating solutions, a face shield worn over goggles provides superior protection against splashes.[4][10]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Due to the risk of pinholes, double-gloving is recommended when handling the solid.[3] Inspect gloves before use and remove them promptly if contamination is suspected.[11]
-
Body Protection: A lab coat, fully buttoned, is required to protect skin and clothing.[4] Long pants and closed-toe shoes are mandatory in the laboratory at all times.[8]
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are not feasible or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[4]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[12]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[11][13] Seek medical attention if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Spill Response
The response depends on the size and nature of the spill. Never attempt to clean a spill you are not trained or equipped to handle.[14]
Caption: A workflow for responding to a chemical spill.
Small Spill (<5g) Protocol:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear, at a minimum, a lab coat, goggles, a face shield, and double gloves.
-
Containment: For powders, gently cover with a wet paper towel or absorbent pad to prevent aerosolization.[15] For liquids, surround the spill with absorbent material.[15][16]
-
Cleanup: Working from the outside in, collect the absorbent material and contaminated debris using tongs or a scoop.[14][17]
-
Decontamination: Clean the spill area thoroughly with a detergent solution and rinse with water.[15][17]
-
Disposal: Place all contaminated materials, including gloves and absorbent pads, into a clearly labeled hazardous waste container.[15][17]
Large Spill (>5g) Protocol:
-
Evacuate: Immediately vacate the area, closing the door behind you to contain vapors.
-
Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Secure: Prevent entry into the contaminated area.
Waste Disposal
Improper disposal can lead to environmental contamination and regulatory violations.[18][19] All waste generated from handling this compound must be treated as hazardous waste.[20]
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and excess solid compound. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused solutions and solvent rinses. Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[11][21]
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[14][17]
Consult your institution's EHS department for specific collection and disposal procedures.[20]
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Safety Data Sheet: Cinchonine. Carl ROTH. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Methodological & Application
Application Notes and Protocols: Dihydrocinchonamine-Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Aldol Reactions in Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] The development of asymmetric aldol reactions, which control the formation of new stereocenters, has been pivotal in the synthesis of chiral molecules, particularly in the pharmaceutical industry. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and avoiding toxic heavy metal contamination. Among the privileged classes of organocatalysts, Cinchona alkaloids and their derivatives have demonstrated remarkable efficacy in a wide array of asymmetric transformations.
This application note provides a detailed protocol and scientific insights into the use of dihydrocinchonamine, a readily available Cinchona alkaloid, as a catalyst for the asymmetric aldol reaction between ketones and aldehydes. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer practical advice for troubleshooting and optimization.
Mechanistic Insights: A Bifunctional Approach to Enantioselectivity
The catalytic prowess of this compound in the asymmetric aldol reaction is attributed to its ability to act as a bifunctional catalyst. The molecule possesses both a basic quinuclidine nitrogen and an acidic hydroxyl group in close proximity. This arrangement allows for the simultaneous activation of both the ketone (nucleophile) and the aldehyde (electrophile).
The proposed catalytic cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the this compound catalyst reacts with the ketone to form a chiral enamine intermediate. This step is often the rate-determining step and can be facilitated by the presence of a co-catalyst or additive.
-
Activation of the Aldehyde: The hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction increases the electrophilicity of the aldehyde and orients it for a stereoselective attack.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the activated aldehyde, leading to the formation of the carbon-carbon bond with high stereocontrol. The steric bulk of the catalyst directs the approach of the electrophile.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the this compound catalyst, allowing it to enter the next catalytic cycle.
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the asymmetric aldol reaction of a ketone with an aldehyde using this compound as the catalyst. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
This compound (catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, isobutyraldehyde)
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Additive (e.g., benzoic acid or acetic acid, optional)
-
4 Å Molecular Sieves (activated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and needles for inert atmosphere techniques
-
Magnetic stirrer with temperature control
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel chromatography setup
-
NMR spectrometer
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves (approx. 100 mg per 1 mmol of aldehyde), add this compound (5-20 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent (to make a final concentration of 0.1-0.5 M with respect to the aldehyde).
-
If using an additive, add it at this stage (5-20 mol%).
-
-
Addition of Reactants:
-
Add the ketone (1.5-10 equivalents) to the reaction mixture and stir for 10-15 minutes at the desired reaction temperature.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the specified temperature (ranging from -20 °C to room temperature).
-
Monitor the progress of the reaction by TLC analysis.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove the molecular sieves and wash the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified aldol product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture or the purified product.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or GC analysis.
-
Sources
Application Notes and Protocols for Asymmetric Michael Addition Using Dihydrocinchonamine Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation, has been instrumental in the synthesis of a vast array of complex organic molecules.[1] Its asymmetric variant, which allows for the selective formation of one enantiomer over the other, is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts for these transformations.[2] Among the privileged class of organocatalysts are the Cinchona alkaloids, naturally occurring compounds that have demonstrated remarkable efficiency and stereoselectivity in a variety of asymmetric reactions.[2]
This guide focuses on the application of dihydrocinchonamine, a readily available Cinchona alkaloid, as a catalyst for the asymmetric Michael addition. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for a representative transformation, and present data that underscores the catalyst's utility.
The Catalyst: this compound
This compound is a stereochemically rich molecule featuring a quinoline core and a quinuclidine moiety. Its structure incorporates both a basic tertiary amine (the quinuclidine nitrogen) and a hydroxyl group, which can act as a hydrogen bond donor. This bifunctional nature is key to its catalytic activity, allowing it to simultaneously activate both the nucleophile and the electrophile in the Michael addition.
Mechanistic Insights: A Dual Activation Approach
The enantioselectivity of the this compound-catalyzed Michael addition is attributed to a dual activation mechanism occurring within a highly organized, chiral transition state. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. Simultaneously, the hydroxyl group of the catalyst forms a hydrogen bond with the Michael acceptor (e.g., a nitroalkene), activating it for nucleophilic attack and orienting it in a specific conformation. This dual activation, occurring in close proximity within the chiral scaffold of the catalyst, dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the product.
Below is a conceptual workflow illustrating the key steps in the catalytic cycle.
Sources
Application Notes and Protocols: Dihydrocinchonamine in Asymmetric Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal catalyst loading of Dihydrocinchonamine for asymmetric synthesis. This compound, a Cinchona alkaloid, is a powerful organocatalyst prized for its ability to induce high stereoselectivity.[1] Achieving optimal performance, however, is critically dependent on fine-tuning the catalyst concentration. Insufficient loading leads to impractically slow reaction rates, while excessive loading can introduce side reactions, diminish selectivity, and unnecessarily increase costs.[2][3] This guide moves beyond simple procedural lists to explain the underlying principles governing catalyst loading, provides a systematic workflow for its optimization, and presents detailed protocols for practical implementation.
The Principle of Bifunctional Catalysis: Why this compound Works
This compound, like other Cinchona alkaloids, owes its catalytic efficacy to a unique bifunctional scaffold.[1] This structure contains both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group at the C9 position. This dual-functionality allows for a concerted activation mechanism:
-
Lewis Base Activation: The quinuclidine nitrogen activates the nucleophile by deprotonation, increasing its reactivity.
-
Brønsted Acid Activation: The hydroxyl group acts as a hydrogen-bond donor, coordinating to the electrophile. This coordination polarizes the electrophile, making it more susceptible to nucleophilic attack, and rigidly orients it within the chiral environment of the catalyst.
This highly organized transition state is the key to achieving high enantioselectivity. The catalyst loading directly dictates the concentration of these active bifunctional sites, thereby controlling the overall reaction kinetics. A study on a similar Cinchona alkaloid-catalyzed Henry reaction demonstrated a first-order dependence on the catalyst, where reaction rates increased linearly with catalyst loading, highlighting the direct impact of concentration on performance.[4]
Causality of Optimal Loading: A Balancing Act
The concept of an "optimal" catalyst loading is not a fixed value but rather a carefully determined balance between reaction efficiency, selectivity, and economy. Several factors influence this optimum.[3]
-
Reaction Kinetics vs. Cost: Higher catalyst loading generally leads to a faster reaction rate by increasing the concentration of the active catalytic species. However, this compound is a specialty chemical, and minimizing its usage is crucial for process scalability and cost-effectiveness. The goal is to find the lowest possible loading that achieves complete conversion within a practical timeframe.
-
Catalyst Aggregation and Solubility: At very high concentrations, organocatalysts can sometimes aggregate, leading to a decrease in the effective number of active sites and a non-linear relationship between loading and reaction rate. Solubility of the catalyst in the chosen solvent system can also become a limiting factor.
-
Potential for Side Reactions: While often highly selective, excessive catalyst loading can sometimes promote undesired side reactions or the formation of dimeric catalyst species that may have different or lower selectivity.[2][3] In some aldol reactions, for instance, it has been observed that a lower catalyst loading of 5 mol% provides better results than higher concentrations.[5]
-
Turnover Number (TON) and Turnover Frequency (TOF): A key goal in catalysis is to maximize the TON (moles of product per mole of catalyst) and TOF (TON per unit time). Optimization of catalyst loading is essential to achieving high TON and TOF, which are critical metrics for evaluating the efficiency of a catalytic system.
The following diagram illustrates the logical workflow for systematically determining the optimal catalyst loading.
Caption: A general workflow for the initial screening and optimization of catalyst loading.
General Protocol for Catalyst Loading Optimization
This protocol describes a systematic approach to determine the optimal this compound loading for a generic asymmetric reaction.
3.1. Materials and Equipment
-
This compound
-
Reactants (Nucleophile and Electrophile)
-
Anhydrous solvents
-
Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)
-
Reaction vessels (e.g., oven-dried vials with stir bars)
-
Temperature control system (e.g., cryocooler, oil bath)
-
Analytical equipment: TLC plates, GC/LC-MS for conversion analysis, Chiral HPLC for enantiomeric excess (ee) analysis.
3.2. Step-by-Step Screening Protocol
-
Preparation: Under an inert atmosphere, prepare a stock solution of the limiting reactant in the chosen anhydrous solvent (e.g., 0.1 M solution).
-
Catalyst Dispensing: In a series of 5 oven-dried reaction vials, add the required amount of this compound to achieve the target catalyst loadings (e.g., 1, 2, 5, 10, and 15 mol% relative to the limiting reactant).
-
Reaction Setup:
-
To each vial, add the appropriate volume of the limiting reactant stock solution (e.g., 1.0 mL for a 0.1 mmol scale reaction).
-
Add the second reactant (the excess reagent).
-
If required by the specific reaction, add any additives at this stage.
-
-
Initiation and Monitoring:
-
Place all vials in a temperature-controlled bath and begin stirring.
-
Monitor the progress of the reaction with the highest catalyst loading (15 mol%) by TLC or by taking aliquots for GC/LC analysis at regular intervals (e.g., every 2 hours).
-
-
Work-up and Analysis:
-
Once the 15 mol% reaction reaches completion (or after a predetermined time, e.g., 24 hours), quench all reactions simultaneously. A typical quench involves adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product from each reaction, typically via flash column chromatography.
-
Determine the isolated yield for each catalyst loading.
-
Analyze the enantiomeric excess (ee) of each purified product using a pre-developed chiral HPLC method.
-
-
Data Interpretation: Compile the results into a table to visualize the relationship between catalyst loading, yield, and enantioselectivity, allowing for the identification of the optimal loading.
Application Example: Asymmetric Aldol Reaction of an α-Alkyl Azlactone
This section provides a specific protocol for the optimization of this compound loading in the highly diastereoselective and enantioselective aldol reaction between an α-alkyl azlactone and an aliphatic aldehyde. This reaction is valuable for synthesizing β-hydroxy-α-amino acids.[6][7]
Catalytic Cycle Visualization
Sources
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- 5. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. ChemInform Abstract: Catalytic Asymmetric Direct Aldol Reaction of α‐Alkyl Azlactones and Aliphatic Aldehydes. / ChemInform, 2016 [sci-hub.ru]
Introduction: The Pivotal Role of Dihydrocinchonamine and the Solvent Environment
An Application Guide to Understanding and Harnessing Solvent Effects in Dihydrocinchonamine-Catalyzed Asymmetric Reactions
Cinchona alkaloids, including the highly effective organocatalyst this compound, represent a cornerstone of asymmetric synthesis.[1] These naturally derived molecules possess a rigid chiral scaffold with strategically positioned functional groups—typically a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group—that enable them to operate as powerful bifunctional catalysts.[2] This dual activation mechanism, where the catalyst can simultaneously activate both the nucleophile and the electrophile, facilitates the formation of highly ordered transition states, leading to exceptional levels of stereocontrol.
However, the remarkable efficiency and selectivity of this compound are not solely dependent on its intrinsic structure. The reaction medium, or solvent, plays a critical, often decisive, role in modulating the catalyst's performance. Solvents can influence reaction rates, yields, and, most importantly, enantioselectivity by interacting directly with the catalyst, substrates, and transition states.[3] These interactions can alter the catalyst's conformational equilibrium, stabilize or destabilize charged intermediates, and affect the solubility of reactants.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of solvent effects in this compound-catalyzed reactions. We will delve into the mechanistic underpinnings of these effects and provide detailed application protocols for key transformations, empowering users to rationally select solvents to optimize their synthetic outcomes.
The Mechanistic Basis of Solvent Effects in Cinchona Alkaloid Catalysis
The choice of solvent is a critical parameter that can dramatically alter the stereochemical outcome of a reaction. This is largely due to the conformational flexibility of Cinchona alkaloids. This compound can exist in several conformational states, with the equilibrium between them being highly sensitive to the solvent environment.[6]
Two dominant conformations are often described:
-
Anti-open: In this conformation, the quinuclidine nitrogen and the C9-hydroxyl group are oriented away from each other, making them both available for bifunctional catalysis. This conformation is generally favored in non-coordinating, non-polar solvents.
-
Syn-closed: Here, an intramolecular hydrogen bond can form between the quinuclidine nitrogen and the C9-hydroxyl group. This conformation is often favored in more polar, coordinating solvents and can lead to a different mode of activation or even catalyst deactivation.
A dramatic illustration of this principle was observed in a 1,3-hydron transfer reaction catalyzed by a related Cinchona alkaloid, where a change in solvent from non-polar o-dichlorobenzene to polar DMSO completely reversed the enantioselectivity of the product.[5] This was directly correlated with a shift in the catalyst's conformational equilibrium from predominantly "open" in the non-polar solvent to "closed" in the polar solvent.[5]
Therefore, solvent selection is not a matter of trial and error but a tool for controlling the catalyst's active state.
Caption: Solvent polarity can shift the conformational equilibrium of this compound.
Application Note 1: Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[7] this compound and its derivatives are highly effective catalysts for rendering this reaction enantioselective. Solvent choice is paramount for achieving high yields and stereoselectivity.
Causality of Solvent Selection
In the this compound-catalyzed Michael addition, the quinuclidine nitrogen typically deprotonates the pronucleophile (e.g., a malonate or nitroalkane), while the C9-OH group hydrogen-bonds to the electrophile (the Michael acceptor), activating it and directing the nucleophilic attack to one face.
-
Non-polar, aprotic solvents (e.g., Toluene, Mesitylene, CCl₄): These solvents are often the first choice. They do not compete for hydrogen bonding, allowing the crucial interaction between the catalyst's hydroxyl group and the electrophile to remain strong. They also favor the "anti-open" catalyst conformation required for efficient bifunctional activation.
-
Moderately polar, aprotic solvents (e.g., CH₂Cl₂, CHCl₃): These can be effective but may slightly lower enantioselectivity by weakly interacting with the catalyst or transition state.
-
Polar, aprotic solvents (e.g., THF, Acetone): These solvents can coordinate with the catalyst or intermediates, potentially disrupting the highly organized transition state and leading to lower enantioselectivity.[8]
-
Polar, protic solvents (e.g., Alcohols): These are generally avoided. They can solvate the nucleophile, reducing its reactivity, and compete for hydrogen bonding with the catalyst's -OH group, severely diminishing its ability to activate the electrophile.[9]
Data Summary: Solvent Screening for a Model Michael Addition
The following table summarizes representative results for the addition of diethyl malonate to chalcone, catalyzed by a this compound derivative.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 98 | 95 |
| Mesitylene | 2.3 | 99 | 97 |
| Dichloromethane | 9.1 | 95 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 85 | 75 |
| Acetonitrile | 37.5 | 70 | 50 |
| Ethanol | 24.6 | <10 | Not Determined |
Detailed Experimental Protocol: Asymmetric Michael Addition
Objective: To synthesize (R)-diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate with high enantioselectivity.
Materials:
-
This compound (or a suitable derivative, e.g., 9-amino-9-deoxy-epi-dihydrocinchonamine) (1-10 mol%)
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.5-2.0 equiv)
-
Toluene (anhydrous, sufficient to make a 0.1 M solution with respect to chalcone)
-
Argon or Nitrogen supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
Procedure:
-
Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.05 mmol, 5 mol% if starting with 1.0 mmol of chalcone).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL for a 1.0 mmol scale reaction). Stir the mixture until the catalyst dissolves. Add chalcone (1.0 mmol, 208.2 mg).
-
Nucleophile Addition: Add diethyl malonate (1.5 mmol, 240.2 mg, 0.24 mL) dropwise to the stirring solution at room temperature.
-
Experimental Rationale: Adding the nucleophile last ensures the catalyst and electrophile can pre-associate, which is often key to achieving high selectivity. A slight excess of the nucleophile ensures complete consumption of the limiting electrophile.
-
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or 0 °C). Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the chalcone spot indicates reaction completion. This typically takes 12-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Self-Validation: The separation of the product from unreacted starting materials and catalyst confirms the reaction's success.
-
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Determine the yield. Characterize the product by ¹H NMR and ¹³C NMR to confirm its structure.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and a mobile phase such as hexane/isopropanol.
Application Note 2: Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis, forming β-hydroxy carbonyl compounds.[10][11] this compound can act as a Brønsted base to generate an enolate nucleophile, which then attacks an aldehyde electrophile.[12] The solvent's role here is complex, influencing both enolate formation and the subsequent stereoselective C-C bond formation.
Causality of Solvent Selection
The key to a successful organocatalytic aldol reaction is the controlled formation of the enolate and the prevention of background uncatalyzed reactions.
-
Aprotic, non-polar solvents (e.g., Toluene, CH₂Cl₂): These are generally preferred. They allow the catalyst's basic nitrogen to effectively deprotonate the ketone (the enolate precursor) without interference. The low polarity of the medium helps maintain a tight, organized transition state, maximizing stereocontrol.
-
Aprotic, polar solvents (e.g., THF, DMF): These can sometimes be used but may lead to a decrease in selectivity. Their coordinating ability can disrupt the hydrogen bonding network in the transition state. However, in some cases, they can improve solubility and reaction rates.[13]
-
Protic solvents (e.g., Water, Alcohols): These are highly problematic. They can protonate the enolate intermediate, quenching the reaction. Furthermore, they can engage in extensive hydrogen bonding that disrupts the catalyst-substrate interactions.[14] While some specialized proline-based catalysts are designed to work in water, Cinchona alkaloids typically are not.[15]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to dramatically increased reaction rates and high selectivity, representing a greener alternative.[16][17]
Caption: A logical workflow for optimizing solvent conditions in catalysis.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
Objective: To synthesize the anti-aldol product from the reaction of cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
This compound (10 mol%)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
Cyclohexanone (10 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Trifluoroacetic acid (TFA) (co-catalyst, 10 mol%)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Setup: In a dry vial equipped with a stir bar, combine this compound (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 7.4 µL).
-
Experimental Rationale: The acid co-catalyst protonates the quinuclidine nitrogen, making the C9-OH group a more effective hydrogen-bond donor for activating the aldehyde. The enamine is formed from the secondary amine of the catalyst and the ketone.
-
-
Solvent and Reagents: Add anhydrous dichloromethane (1.0 mL). Stir for 5 minutes. Add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Nucleophile Addition: Add cyclohexanone (10 mmol, 0.98 g, 1.04 mL), which acts as both the nucleophile precursor and the solvent in this high-concentration setup.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification and Analysis: Purify by flash chromatography to isolate the aldol product. Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
References
-
Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin. PubMed Central.[Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).[Link]
-
DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride. ResearchGate.[Link]
-
Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. ResearchGate.[Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online.[Link]
-
Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. PubMed Central.[Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.[Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry.[Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.[Link]
-
Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences.[Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.[Link]
-
DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride. PubMed.[Link]
-
Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[18][19]-Shifts of Allylic Trichloroacetimidates. National Institutes of Health.[Link]
-
Solvation Effects in Organic Chemistry. ACS Publications.[Link]
-
An Overview of Cinchona Alkaloids in Chemistry. Wiley-VCH.[Link]
-
Solvent Effects on Transition States and Reaction Rates. ResearchGate.[Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.[Link]
-
Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. PubMed Central.[Link]
-
Solvent‐Driven Mechanistic Insights into Cu‐Catalyzed Asymmetric C H Amidation via Nitrene Transfer. ResearchGate.[Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing).[Link]
-
Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry.[Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI.[Link]
-
Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition. ResearchGate.[Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central.[Link]
-
Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate.[Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group.[Link]
-
Aldol Reactions. YouTube.[Link]
-
Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube.[Link]
-
Asymmetric Synthesis of Chiral Dihydrothiopyrans via an Organocatalytic Enantioselective Formal Thio [3 + 3] Cycloaddition Reaction with Binucleophilic Bisketone Thioethers. McMaster Experts.[Link]
-
Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. PubMed Central.[Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts.[Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry.[Link]
- A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer C
-
Aldol reaction. Khan Academy.[Link]
-
Aldol Condensation Reaction Shortcut. YouTube.[Link]
-
Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ResearchGate.[Link]
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Application Note: Optimizing Dihydrocinchonamine-Catalyzed Reactions Through Systematic Temperature Screening
Abstract
Dihydrocinchonamine, a member of the Cinchona alkaloid family, is a powerful organocatalyst widely employed in asymmetric synthesis to produce chiral molecules of high value to the pharmaceutical and fine chemical industries.[1] The performance of this catalyst, particularly its ability to induce high enantioselectivity, is profoundly influenced by reaction temperature. This parameter represents a critical but complex optimization point, governing a delicate balance between reaction kinetics, enantioselectivity, and catalyst stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical methodologies for systematically optimizing the temperature in this compound-catalyzed reactions. We will explore the thermodynamic basis for temperature effects, present a detailed, self-validating protocol for temperature screening, and offer guidance on data interpretation to identify the optimal thermal conditions for achieving desired reaction outcomes.
The Theoretical Framework: Temperature's Dual Role in Catalysis
Temperature is a double-edged sword in catalysis. While elevated temperatures generally accelerate reaction rates, they can be detrimental to the stereochemical outcome of an asymmetric reaction. Understanding this duality is paramount for rational optimization.
Kinetics vs. Thermodynamics: The Arrhenius and Eyring-Polanyi Equations
The rate of a chemical reaction is described by the Arrhenius equation, which demonstrates an exponential relationship between the rate constant (k) and temperature (T). An increase in temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, thus accelerating the reaction.[2]
However, in asymmetric catalysis, we are concerned not with a single reaction pathway, but with two competing pathways leading to the R and S enantiomers. The enantiomeric excess (ee) is determined by the relative rates of these two pathways (kR and kS). This relationship is governed by the difference in the Gibbs free energies of activation (ΔΔG‡) for the two diastereomeric transition states, as described by the Eyring-Polanyi equation.
ln(kR/kS) = ln((100+%ee)/(100-%ee)) = -ΔΔG‡ / RT
Where:
-
ΔΔG‡ = ΔG‡S - ΔG‡R (The difference in activation energy between the pathways leading to the major and minor enantiomers)
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
From this equation, it is clear that for a given ΔΔG‡, a lower temperature will amplify the difference between the two rates, resulting in higher enantioselectivity.[3][4] Conversely, as temperature increases, the RT term grows, diminishing the impact of ΔΔG‡ and leading to a decrease in ee.
Catalyst Stability and Conformation
This compound, like other complex organic molecules, has a defined thermal stability range.[5][6] Exceeding this range can lead to irreversible degradation, reducing the effective catalyst concentration and potentially generating impurities. Furthermore, temperature can influence the conformational equilibrium of the catalyst in solution.[7] Since the catalytic activity and stereoselectivity are dependent on a specific three-dimensional arrangement of the catalyst-substrate complex, temperature shifts can alter the dominant conformation, affecting reaction outcomes.[7]
The goal of temperature optimization is therefore to find a "sweet spot" that provides an acceptable reaction rate without significantly compromising enantioselectivity or catalyst integrity.
Experimental Design for Temperature Screening
A systematic approach is essential for efficiently determining the optimal temperature. The process involves a broad initial screening followed by a more focused fine-tuning phase.
Defining the Temperature Range
-
Upper Limit: The upper limit is dictated by the boiling point of the solvent and the thermal stability of the catalyst and reactants. A preliminary catalyst stability study using techniques like HPLC or NMR to monitor the catalyst concentration over time at elevated temperatures is advisable.[5] Many Cinchona alkaloid-catalyzed reactions are run between room temperature (approx. 25°C) and moderately elevated temperatures (e.g., 60°C).[8][9]
-
Lower Limit: The lower limit is often determined by the freezing point of the solvent and practical considerations of cooling equipment. Sub-zero temperatures (e.g., 0°C, -20°C, -78°C) frequently yield higher enantioselectivities, provided the reaction rate remains viable.[10][11]
A typical initial screening range could be from -20°C to 40°C, with intervals of 10-20°C.
Ensuring Precise and Consistent Temperature Control
Inconsistent temperature is a primary source of irreproducible results. It is crucial to use equipment that can maintain a stable temperature (±1°C) throughout the reaction.
-
For sub-ambient temperatures: Cryostats, refrigerated baths with circulators, or insulated vessels (e.g., Dewar flasks) with cooling mixtures (ice/water, ice/salt, dry ice/acetone) are suitable.
-
For ambient and super-ambient temperatures: Jacketed reactor vessels connected to a circulating oil or water bath provide excellent control. For smaller-scale screenings, reaction blocks with integrated heating and cooling can be used.
The workflow for a typical temperature optimization study is outlined below.
Caption: Workflow for systematic temperature optimization.
Detailed Protocol: Temperature Screening for a Generic Michael Addition
This protocol describes a general procedure for optimizing the temperature of a Michael addition of a β-ketoester to an enone, catalyzed by this compound. This should be adapted for specific substrates and reaction requirements.
Materials and Equipment
-
Catalyst: this compound
-
Substrates: Michael donor (e.g., dimethyl malonate), Michael acceptor (e.g., chalcone)
-
Solvent: Toluene (or other suitable aprotic solvent)
-
Equipment:
-
Multiple jacketed reaction vessels or a parallel synthesis reaction block.
-
Circulating bath(s) capable of heating and cooling.
-
Magnetic stirrers and stir bars.
-
Standard laboratory glassware.
-
Inert atmosphere setup (e.g., nitrogen or argon manifold).
-
Analytical Instruments: NMR spectrometer, Chiral HPLC system.
-
Step-by-Step Experimental Procedure
Safety Precaution: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactor Setup:
-
Place five identical reaction vessels in the parallel reactor block or connect them to individual circulating baths.
-
Set the temperature for each reactor to the desired setpoint (e.g., -20°C, 0°C, 20°C, 40°C). Allow the system to equilibrate for at least 30 minutes.[12]
-
Place a magnetic stir bar in each vessel and ensure they are under an inert atmosphere.
-
-
Stock Solution Preparation:
-
To ensure consistency, prepare a single stock solution containing the Michael acceptor, the Michael donor, and the solvent.
-
Example: In a volumetric flask, dissolve Chalcone (1.0 mmol) and Dimethyl Malonate (1.2 mmol) in Toluene to a final volume of 20.0 mL. This creates a solution where 4.0 mL will contain 0.2 mmol of the limiting reagent.
-
-
Catalyst Charging:
-
Directly weigh this compound (e.g., 0.02 mmol, 10 mol%) into each of the five temperature-equilibrated reaction vessels.
-
-
Reaction Initiation:
-
Simultaneously, or in rapid succession, add 4.0 mL of the prepared substrate stock solution to each reaction vessel via syringe.
-
Start vigorous magnetic stirring in all vessels. Record this as time zero (t=0).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 2, 6, 12, 24 hours), carefully withdraw a small aliquot (~20 µL) from each reaction.
-
Immediately quench the aliquot by diluting it into a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.
-
Analyze the quenched aliquot by TLC or LC-MS to monitor the consumption of the starting material.
-
-
Reaction Quenching and Work-up:
-
Once the reaction at 20°C (or the room temperature standard) has reached >95% conversion (or after a fixed time, e.g., 24 hours), quench all reactions.
-
Quench by adding a small amount of a weak acid (e.g., 1 mL of 1 M HCl) to protonate the catalyst.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Conversion: Determine the percentage conversion for each reaction by ¹H NMR spectroscopy by integrating the signals corresponding to a distinct proton of the product versus the limiting reactant.
-
Enantiomeric Excess (ee): Purify the crude product from each reaction via flash column chromatography. Analyze the purified product using a Chiral HPLC method with a suitable column (e.g., Chiralcel OD-H) and mobile phase to separate the two enantiomers. Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Data Interpretation and Visualization
The collected data should be tabulated to facilitate a clear comparison of the outcomes at different temperatures.
Summarizing Quantitative Data
| Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| -20 | 24 | 45 | 96 |
| 0 | 24 | 88 | 92 |
| 20 | 12 | >99 | 85 |
| 40 | 4 | >99 | 71 |
Table 1: Example data from a temperature screening experiment for a this compound-catalyzed reaction.
Visualizing the Rate-Selectivity Trade-off
The data from Table 1 clearly illustrates the inverse relationship between temperature and enantioselectivity, and the direct relationship between temperature and reaction rate (indicated by time to completion). This trade-off is a fundamental concept in asymmetric catalysis.
Caption: The relationship between temperature, rate, and enantioselectivity.
From the example data, the reaction at 0°C provides an excellent balance, achieving high conversion in a reasonable timeframe with an impressive 92% ee. While -20°C gives a slightly higher ee, the conversion is impractically low. Therefore, for this specific transformation, 0°C would be identified as the optimal temperature. A fine-tuning screen could then be conducted between -10°C and 10°C to further refine this result.
Troubleshooting and Advanced Considerations
-
Problem: Very low conversion at all temperatures.
-
Solution: The catalyst loading may be too low, or the substrates may be unreactive. Consider increasing catalyst loading or screening for a more effective solvent before re-optimizing the temperature.
-
-
Problem: Inconsistent ee values in replicate experiments.
-
Solution: This often points to poor temperature control. Ensure the reaction mixture temperature, not just the bath temperature, is stable. The presence of water can also negatively impact Cinchona alkaloid catalysis; ensure all reagents and solvents are anhydrous.
-
-
Solvent-Temperature Interplay: The choice of solvent can influence the optimal temperature. A solvent that better solubilizes the catalyst-substrate complex at low temperatures may allow for practical reaction rates even at conditions that maximize ee. It is often beneficial to co-optimize solvent and temperature.
Conclusion
Temperature is a critical process parameter in this compound-catalyzed asymmetric reactions. A systematic and well-controlled screening process is essential for identifying an optimal temperature that balances the competing demands of reaction rate and enantioselectivity. By understanding the underlying thermodynamic principles and employing a rigorous experimental protocol, researchers can unlock the full potential of this versatile organocatalyst, leading to more efficient and selective syntheses of valuable chiral compounds.
References
-
Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. (2018). ACS Omega. [Link]
-
Computational design of the temperature optimum of an enzyme reaction. (2023). Proceedings of the National Academy of Sciences. [Link]
-
Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. (2011). ASTM International. [Link]
-
Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. (2015). Royal Society of Chemistry. [Link]
-
Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals. (n.d.). The Bovine Practitioner. [Link]
-
Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. (2024). Organic Letters. [Link]
-
The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study. (2021). Lipids in Health and Disease. [Link]
-
Thermodynamical Methods for the Optimization of Lipase-Catalyzed Reactions. (n.d.). ResearchGate. [Link]
-
Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. (2001). Synthesis. [Link]
-
Effect of Temperature on Enzyme Activity. (2023). YouTube. [Link]
-
Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. (2023). MDPI. [Link]
-
Long-term isothermal stability of deep eutectic solvents. (2018). BioResources. [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. (2003). Macmillan Group Meeting. [Link]
-
GCSE Biology - Enzymes - How Temperature and pH Affect Rate of Reaction. (2022). YouTube. [Link]
-
Synthesis, high-throughput screening and pharmacological characterization of β-lactam derivatives as TRPM8 antagonists. (2017). Scientific Reports. [Link]
-
THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2019). ResearchGate. [Link]
-
An Overview of Cinchona Alkaloids in Chemistry. (2009). Wiley-VCH. [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. (2024). Organic Letters. [Link]
-
Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substrate "anchor". (1998). Biochemistry. [Link]
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Application Note: Chiral HPLC Analysis of Products from Dihydrocinchonamine Catalysis
Introduction: The Nexus of Asymmetric Catalysis and Chiral Separation
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Asymmetric catalysis, which guides a chemical reaction to preferentially form one enantiomer over the other, has emerged as a powerful tool in this endeavor. Among the arsenal of chiral catalysts, Cinchona alkaloids, particularly derivatives like dihydrocinchonamine, have proven to be exceptionally versatile and effective for a range of stereoselective transformations.[1] These naturally derived catalysts are frequently employed in key carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and cycloadditions, consistently delivering high yields and enantioselectivities.[2][3][4]
The success of any asymmetric catalytic reaction is ultimately quantified by the enantiomeric excess (e.e.) of the product. Consequently, a robust and reliable analytical method for determining enantiomeric purity is not just a quality control step but an integral part of the reaction development and optimization process. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering unparalleled accuracy, precision, and versatility for the separation and quantification of enantiomers.[5][6]
This application note provides a comprehensive guide to developing and validating chiral HPLC methods for the analysis of products generated from this compound-catalyzed reactions. We will delve into the underlying principles of chiral recognition on a stationary phase, provide detailed, step-by-step protocols for method development, and offer insights into method validation in accordance with regulatory standards. The focus will be on providing a practical and scientifically grounded framework that enables researchers to confidently assess the outcomes of their stereoselective syntheses.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is achieved through the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[5] Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. However, in the chiral environment of the CSP, transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector of the stationary phase. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the column and, thus, separation.[7]
A widely accepted model for chiral recognition is the "three-point interaction model," which posits that for effective enantioseparation, there must be at least three simultaneous points of interaction between the analyte and the CSP.[5] These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking. The subtle differences in how the two enantiomers can engage in these multiple interactions with the rigid structure of the CSP is the basis for their chromatographic resolution.
This compound Catalysis: Common Reactions and Products
This compound, a derivative of the Cinchona alkaloid cinchonine, is a privileged catalyst in asymmetric synthesis. It is particularly effective in promoting reactions that generate key stereocenters. Two prominent examples are the Michael addition and the aldol reaction.
-
Michael Addition: this compound and its derivatives are excellent catalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds.[8] A common example is the addition of β-ketoesters to nitroolefins, which generates two new stereocenters. The resulting products are highly functionalized and are valuable building blocks in organic synthesis.[4]
-
Aldol Reaction: The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound.[6] this compound-derived primary amines have been shown to catalyze the direct asymmetric aldol reaction between cyclic ketones and aromatic aldehydes, yielding anti-aldol adducts with high diastereoselectivity and enantioselectivity.[3]
The products of these reactions often contain polar functional groups (hydroxyl, carbonyl, nitro) and one or more stereocenters, making them ideal candidates for analysis by chiral HPLC.
Chiral HPLC Method Development: A Step-by-Step Protocol
Method development in chiral HPLC is often an empirical process, but a systematic approach can significantly streamline the workflow.[5] The following protocol provides a general framework for developing a chiral HPLC method for the analysis of a product from a this compound-catalyzed reaction, using the Michael addition of a β-keto ester to a nitroolefin as a representative example.
Initial Column and Mobile Phase Screening
The selection of the chiral stationary phase is the most critical step in method development.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are often the first choice due to their broad applicability.
Protocol 1: Initial Screening
-
Column Selection: Begin by screening a small set of polysaccharide-based columns. A good starting point includes columns with different chiral selectors, such as Chiralpak® AD-H and Chiralpak® OD-H.[1]
-
Mobile Phase Selection: For the initial screening, use a normal-phase mobile phase, which typically provides good selectivity for many chiral compounds. A common starting mobile phase is a mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength appropriate for your analyte's chromophore).
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
-
Sample Preparation: Prepare a solution of the racemic product (if available) at a concentration of approximately 1 mg/mL in the mobile phase. If a racemic standard is not available, use the product from the asymmetric reaction. Dissolve the crude reaction mixture in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample onto each column and observe the chromatogram. Look for any signs of peak splitting or separation.
Causality behind the choices:
-
Polysaccharide-based CSPs: These phases have a proven track record for resolving a wide variety of chiral compounds due to their complex three-dimensional structures which offer multiple interaction sites.
-
Normal Phase Mode: The use of n-hexane and an alcohol modifier like IPA allows for strong hydrogen bonding interactions between the analyte and the CSP, which is often crucial for chiral recognition.
-
Racemic Standard: Using a racemic standard (a 50:50 mixture of both enantiomers) in the initial screening makes it easier to confirm that any observed peak splitting is due to enantiomeric separation.
Method Optimization
Once partial separation is observed on a particular column, the next step is to optimize the mobile phase composition and other chromatographic parameters to achieve baseline resolution (Rs > 1.5).
Protocol 2: Method Optimization
-
Optimize the Alcohol Modifier Concentration:
-
If the retention times are too long, increase the percentage of IPA in the mobile phase (e.g., to 80:20 hexane:IPA).
-
If the enantiomers are not resolved, decrease the percentage of IPA (e.g., to 95:5 hexane:IPA). This often increases the interaction with the CSP and improves resolution, albeit at the cost of longer analysis times.
-
-
Try a Different Alcohol Modifier: If IPA does not provide adequate separation, try ethanol (EtOH) as the modifier. The subtle change in the alcohol's structure can sometimes lead to significant improvements in selectivity.
-
Mobile Phase Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.
-
For acidic compounds, add 0.1% trifluoroacetic acid (TFA).
-
For basic compounds, add 0.1% diethylamine (DEA).
-
-
Adjust Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Vary the Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution, but also result in broader peaks and longer run times.
Data Presentation: Example Screening and Optimization Results
| Column | Mobile Phase (Hexane:IPA, v/v) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® OD-H | 90:10 | 12.5, 13.8 | 1.2 |
| Chiralpak® AD-H | 90:10 | 15.2 (single peak) | 0 |
| Chiralpak® OD-H | 95:5 | 18.9, 21.1 | 1.8 |
| Chiralpak® OD-H | 90:10 with 0.1% DEA | 11.2, 12.1 | 1.3 |
Visualizing the Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Method Validation
Once an optimized method has been developed, it must be validated to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation (ICH Q2(R1)).[11] For a chiral HPLC method used to determine enantiomeric purity, the following validation parameters are particularly important:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer, starting materials, by-products, and the catalyst. This is typically demonstrated by showing baseline resolution between the enantiomers and all other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (r²) of >0.99 is generally required.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known amount of the minor enantiomer and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for determining high enantiomeric excesses.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Table of Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98-102% for the major enantiomer; 90-110% for the minor enantiomer. |
| Precision (Repeatability) | RSD ≤ 2.0% for the major enantiomer; RSD ≤ 5.0% for the minor enantiomer. |
| LOQ | Signal-to-noise ratio ≥ 10. |
| Robustness | Resolution and peak symmetry remain within acceptable limits. |
Troubleshooting Common Issues in Chiral HPLC
Caption: A troubleshooting guide for common chiral HPLC problems.
Conclusion
The successful implementation of this compound catalysis in asymmetric synthesis is critically dependent on accurate and reliable analytical methods to determine the enantiomeric purity of the products. Chiral HPLC is the gold standard for this purpose. By employing a systematic approach to method development, starting with a logical screening of columns and mobile phases, followed by methodical optimization, robust and reproducible analytical methods can be established. The validation of these methods according to ICH guidelines ensures the integrity of the analytical data, providing confidence in the outcomes of asymmetric catalytic reactions and supporting the advancement of chiral drug development and chemical synthesis.
References
-
Ilisz, I., Aranyi, A., & Péter, A. (2020). Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. Methods in Molecular Biology, 2139, 251-277. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]
-
Alegre-Requena, J. V., Marqués-López, E., & Herrera, R. P. (2021). Understanding Chiral Proton Catalysis using Cinchonium Derivatives in aza-Michael Additions. Advanced Synthesis & Catalysis, 363(15), 3749-3759. [Link]
-
Zheng, B.-L., Liu, Q.-Z., Guo, C.-S., Wang, X.-L., & He, L. (2007). Highly enantioselective direct aldol reaction catalyzed by cinchona derived primary amines. Organic & Biomolecular Chemistry, 5(18), 2913–2915. [Link]
-
Padivitage, N. L., Dodbiba, E., & Armstrong, D. W. (2014). Preparation and evaluation of HPLC chiral stationary phases based on cationic/basic derivatives of cyclofructan 6. Journal of Chromatography A, 1357, 128-137. [Link]
-
Kačer, P., Tkadlecová, M., & Tesařová, E. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2465. [Link]
-
Shimadzu. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]
-
Alegre-Requena, J. V., Marqués-López, E., & Herrera, R. P. (2021). Understanding Chiral Proton Catalysis Using Cinchonium Derivatives in aza-Michael Additions. Advanced Synthesis & Catalysis, 363(15), 3749-3759. [Link]
-
Aschauer, D. J., & Waser, M. (2020). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysis. European Journal of Organic Chemistry, 2020(1), 101-105. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2013). Sample Preparation Fundamentals for Chromatography. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Gecse, Z., Kovács, Z., & Péter, A. (2017). Cinchona-alkaloid-based zwitterionic chiral stationary phases as potential tools for high-performance liquid chromatographic enantioseparation of basic compounds. Journal of Separation Science, 40(1), 323-333. [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Aldol reactions in metabolism. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Sato, K., & Ishii, T. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. Catalysts, 8(5), 185. [Link]
-
Intuition Labs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Palacios, F., de Marigorta, E. M., & Rubiales, G. (2009). Cinchonine catalyzed diastereo- and enantioselective Michael addition of α-lithiated phosphonates to nitroalkenes. Tetrahedron: Asymmetry, 20(12), 1425-1430. [Link]
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Application Note & Protocol: Monitoring Dihydrocinchonamine-Catalyzed Reactions by Thin-Layer Chromatography
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for monitoring dihydrocinchonamine-catalyzed reactions using Thin-Layer Chromatography (TLC). This compound, a Cinchona alkaloid, is a widely used organocatalyst in asymmetric synthesis.[1][2] Effective reaction monitoring is crucial for optimizing reaction conditions and determining reaction endpoints. TLC is a rapid, inexpensive, and versatile technique for the qualitative analysis of reaction progress.[3][4][5] This guide details the principles of TLC, step-by-step protocols for sample preparation, plate development, and visualization, and provides expert insights into troubleshooting common issues encountered when working with alkaloid catalysts.
Introduction: The "Why" of TLC in Asymmetric Catalysis
In the realm of asymmetric organocatalysis, where the goal is to produce a specific stereoisomer of a product, precise reaction monitoring is paramount.[2] this compound and other Cinchona alkaloids are invaluable catalysts, but their effectiveness can be sensitive to reaction conditions. Thin-Layer Chromatography (TLC) offers a real-time window into the reaction flask, allowing the chemist to observe the consumption of starting materials and the formation of the product.[6][7] This simple yet powerful analytical tool helps in:
-
Determining Reaction Completion: Visualizing the disappearance of the limiting reagent's spot on the TLC plate.
-
Optimizing Reaction Conditions: Quickly assessing the impact of changes in temperature, solvent, or catalyst loading.
-
Identifying Potential Side Products: Observing the formation of unexpected spots that may indicate side reactions.
-
Guiding Purification: The TLC solvent system can often be adapted for purification by column chromatography.[6]
The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][8] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf.
Materials and Equipment
Consumables
-
TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)
-
This compound catalyst
-
Reactants and reaction solvent
-
TLC developing chamber (e.g., beaker with a watch glass or a dedicated tank)
-
Capillary spotters (glass capillaries)
-
Filter paper
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
Visualization reagents (see Table 2)
Equipment
-
Fume hood
-
UV lamp (254 nm and 365 nm)
-
Heating device (e.g., heat gun or hot plate)
-
Forceps
-
Pencil and ruler
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure reliable and reproducible results.
Preparation: Setting the Stage for Success
-
TLC Plate Preparation:
-
With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[3][9] Be careful not to scratch the silica layer.
-
Mark the lanes for spotting your samples. A common practice is to have lanes for the starting material (SM), a co-spot (starting material and reaction mixture), and the reaction mixture (Rxn) at different time points (e.g., t=0, t=1h, t=2h).[10]
-
-
Developing Chamber Saturation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[3] The solvent level must be below the baseline on your TLC plate.[11]
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures that the chamber atmosphere is saturated with solvent vapors, which leads to better and more uniform development of the TLC plate.[3] Cover the chamber.
-
-
Sample Preparation:
-
Starting Material (SM) Solution: Prepare a dilute solution of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture (Rxn) Samples: At each desired time point, withdraw a small aliquot of the reaction mixture using a capillary tube.[12] Dilute this aliquot in a small vial with a volatile solvent to a suitable concentration for spotting.
-
Execution: The Chromatographic Run
-
Spotting the TLC Plate:
-
Using a clean capillary spotter for each sample, apply a small spot of the prepared solutions onto the corresponding marked lanes on the baseline of the TLC plate.[8][9]
-
Aim for small, concentrated spots (1-2 mm in diameter).[9] To achieve this, you can touch the spotter to the plate briefly and allow the solvent to evaporate before reapplying.
-
The co-spot lane should be spotted with both the starting material and the reaction mixture at the same point. This helps in unambiguously identifying the starting material spot in the reaction mixture lane.[13]
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps.[9] Ensure the plate is standing upright and not touching the filter paper.
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[3]
-
Do not disturb the chamber during development.
-
-
Completing the Run:
Visualization: Making the Invisible, Visible
Since this compound, reactants, and products are often colorless, visualization techniques are necessary.
-
UV Light:
-
Examine the dried TLC plate under a UV lamp. Many TLC plates contain a fluorescent indicator that glows green under 254 nm UV light. Compounds that absorb UV light will appear as dark spots.[3]
-
Circle the visible spots with a pencil.
-
-
Chemical Staining:
-
Even if spots are visible under UV light, it is good practice to use a chemical stain, as some compounds may not be UV-active.[6]
-
For alkaloids like this compound, specific stains are highly effective. Dip the plate into the staining solution using forceps, or spray the plate with the reagent in a fume hood.
-
Gently heat the stained plate with a heat gun or on a hot plate until the spots appear.[15]
-
Table 1: Recommended Mobile Phases for this compound and Related Compounds
| Mobile Phase Composition | Ratio (v/v/v) | Notes |
| Toluene:Ethyl Acetate:Diethylamine | 70:20:10 | A good starting point for many Cinchona alkaloids.[16] |
| Chloroform:Methanol:Ammonia | 85:14:1 | Adjusting the methanol content can fine-tune the polarity. The ammonia helps to reduce tailing of the basic alkaloid spots. |
| Hexane:Ethyl Acetate with 1% Triethylamine | Varies | A common system where the polarity is adjusted by changing the hexane/ethyl acetate ratio. Triethylamine is added to the mobile phase to prevent streaking of basic compounds like this compound.[17] |
Table 2: Visualization Reagents for Alkaloids
| Reagent | Preparation | Visualization |
| Dragendorff's Reagent | Commercially available or prepared from bismuth subnitrate and potassium iodide. | Yields orange or brown spots for alkaloids.[18] |
| Iodine Vapor | Place a few crystals of iodine in a sealed chamber. | A non-specific reagent that produces brown spots for many organic compounds.[19] |
| Ceric Ammonium Molybdate (CAM) Stain | A solution of ceric ammonium molybdate and sulfuric acid in water. | A general-purpose stain that gives a variety of colors for different functional groups upon heating. |
| Potassium Permanganate Stain | A dilute aqueous solution of potassium permanganate. | Reacts with oxidizable functional groups, appearing as yellow-brown spots on a purple background. |
Interpretation: Reading the Results
-
Calculate the Retention Factor (Rf):
-
The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[20][21]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front) [6]
-
Rf values are characteristic for a given compound in a specific solvent system and can be used for identification.[22] An Rf between 0.2 and 0.8 is generally desirable for good separation.[6]
-
-
Analyze the Reaction Progress:
-
Compare the lanes at different time points.
-
A successful reaction will show the spot corresponding to the starting material diminishing in intensity over time, while a new spot for the product appears and intensifies.[7]
-
The this compound catalyst spot should remain relatively constant in intensity throughout the reaction. Due to its high polarity, it will likely have a low Rf value.
-
Workflow and Troubleshooting
Visual Workflow
Caption: Workflow for Monitoring this compound-Catalyzed Reactions by TLC.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.[5]- Compound is acidic or basic. | - Dilute the sample before spotting.- For basic compounds like this compound, add a small amount of a base (e.g., 0.5-1% triethylamine or a few drops of ammonia) to the mobile phase.[17] |
| Spots are not Round (Elongated) | - The edge of the TLC plate is touching the filter paper or the side of the chamber. | - Ensure the plate is centered in the chamber. |
| No Spots are Visible | - Sample is too dilute.[11]- Compound is not UV-active and the wrong stain was used. | - Spot the sample multiple times in the same location, allowing it to dry between applications.[11]- Use a more general stain like iodine, CAM, or potassium permanganate. |
| Rf Values are Too High or Too Low | - The mobile phase is too polar or not polar enough. | - If Rf is too high, decrease the polarity of the mobile phase (e.g., add more hexane).- If Rf is too low, increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[15] |
| Uneven Solvent Front | - The bottom of the TLC plate is not level in the chamber.[10]- The chamber was disturbed during development. | - Ensure the plate is placed flat on the bottom of the chamber.- Do not move the chamber during the run. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound-catalyzed reactions. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in both academic and industrial research settings. By following the detailed protocols and troubleshooting guidance provided in this application note, scientists can confidently and effectively monitor their reactions, leading to improved optimization and a deeper understanding of the catalytic process.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Mroczek, T. (2009). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Wolf, C. (2022). Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary. National Institutes of Health. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]
-
Bitesize Bio. (2023, June 5). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Shiea, J., et al. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. PubMed. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Oreate AI. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. Retrieved from [Link]
-
Ganzera, M., & Murauer, A. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. National Institutes of Health. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, November 25). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Retrieved from [Link]
-
Wall, P. E. (2005). Thin-layer Chromatography. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Thin layer chromatography (TLC). Retrieved from [Link]
-
LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. Retrieved from [Link]
-
Lab-Training.com. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Scribd. (n.d.). Cinchona Bark. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). YouTube. Retrieved from [Link]
-
ochemistree. (2013, June 14). Calculating Rf Values. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). thin layer chromatography. Chemguide. Retrieved from [Link]
-
Chemistry Made Easy. (2025, July 30). How can TLC monitor the progress of a chemical reaction?. YouTube. Retrieved from [Link]
-
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. PubMed Central. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 1). How do I perform thin-layer chromatography to identify alkaloid content in fruits?. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
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Dihydrocinchonamine Immobilization on Solid Supports: A Comprehensive Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the immobilization of dihydrocinchonamine, a potent organocatalyst, onto various solid supports. This guide moves beyond a simple recitation of protocols to offer a detailed exploration of the principles, methodologies, and applications of immobilized this compound, ensuring a robust understanding of this critical technique in modern catalysis.
Introduction: The Rationale for Immobilizing this compound
This compound, a member of the Cinchona alkaloid family, is a highly effective catalyst in a multitude of asymmetric organic reactions.[1] Its utility in academic and industrial settings is driven by its ability to induce high stereoselectivity in the synthesis of chiral molecules, which are crucial components of many pharmaceuticals and fine chemicals.
However, the use of homogeneous catalysts like this compound presents significant challenges, primarily related to catalyst separation from the reaction mixture and subsequent reuse. Immobilization of the catalyst onto a solid support elegantly addresses these issues by:
-
Facilitating Catalyst Recovery: Heterogenized catalysts can be easily separated from the reaction medium by simple filtration or, in the case of magnetic supports, by applying an external magnetic field.[2]
-
Enhancing Recyclability: The ability to recover the catalyst allows for its reuse over multiple reaction cycles, significantly reducing operational costs and waste generation.[3][4]
-
Improving Catalyst Stability: Immobilization can protect the catalyst from degradation, potentially leading to a longer catalyst lifetime.[5]
-
Enabling Continuous Flow Processes: Supported catalysts are ideally suited for use in packed-bed reactors for continuous manufacturing processes.[4]
This guide will delve into the practical aspects of immobilizing this compound, providing detailed protocols and the scientific reasoning behind the selection of supports and immobilization techniques.
Selecting the Appropriate Solid Support
The choice of solid support is a critical first step that dictates the performance and applicability of the immobilized catalyst. The ideal support should possess a high surface area, be chemically and thermally stable, and be compatible with the reaction conditions.[6] The most commonly employed supports for organocatalyst immobilization are silica, polymers, and magnetic nanoparticles.
| Support Material | Advantages | Disadvantages | Key Considerations |
| Silica (SiO2) | High surface area, good mechanical and thermal stability, well-defined porosity, and easily functionalized surfaces.[7] | Can be brittle; potential for leaching of the catalyst if not properly anchored. | Pore size and distribution, surface functionalization density. |
| Polymers | High loading capacity, chemical versatility, and tunable mechanical properties.[6] | Can swell or shrink in different solvents, potentially affecting catalytic activity; lower thermal stability compared to inorganic supports. | Polymer backbone, cross-linking density, functional group accessibility. |
| Magnetic Nanoparticles (e.g., Fe3O4) | Facile separation using an external magnet, high surface area-to-volume ratio.[2][5] | Potential for aggregation; surface coating is often necessary to prevent oxidation and provide functional groups for immobilization. | Particle size and distribution, magnetic properties, coating material and thickness. |
Immobilization Strategies: A Practical Guide
There are three primary strategies for immobilizing this compound onto a solid support: covalent bonding, physical adsorption, and entrapment. The choice of method depends on the desired strength of interaction, the nature of the support, and the specific application.
Covalent Bonding: Forging a Robust Linkage
Covalent immobilization involves the formation of a strong chemical bond between the this compound molecule and the solid support. This method offers the most stable attachment, minimizing catalyst leaching.[8]
Workflow for Covalent Immobilization:
Figure 1: General workflow for covalent immobilization of this compound.
Protocol 1: Covalent Immobilization of this compound on Functionalized Silica Gel
This protocol describes the immobilization of this compound onto silica gel functionalized with an amino group, using glutaraldehyde as a cross-linker.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene, anhydrous
-
Glutaraldehyde solution (25% in H2O)
-
Phosphate buffer (pH 7.0)
-
This compound
-
Methanol
-
Ethanol
Procedure:
-
Activation of Silica Gel:
-
Dry the silica gel under vacuum at 120 °C for 4 hours.
-
In a round-bottom flask, suspend the dried silica gel (10 g) in anhydrous toluene (100 mL).
-
Add APTES (5 mL) to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Allow the mixture to cool to room temperature, then filter the functionalized silica gel.
-
Wash the silica gel sequentially with toluene, ethanol, and water, then dry under vacuum. This yields amino-functionalized silica gel.
-
-
Activation with Glutaraldehyde:
-
Suspend the amino-functionalized silica gel (5 g) in a 5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0, 50 mL).
-
Stir the suspension at room temperature for 2 hours.
-
Filter the activated silica gel and wash thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Immobilization of this compound:
-
Prepare a solution of this compound (1 g) in methanol (50 mL).
-
Add the glutaraldehyde-activated silica gel to the this compound solution.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the immobilized catalyst and wash with methanol to remove any unbound this compound.
-
Dry the final product under vacuum.
-
Rationale: The silanization with APTES introduces primary amine groups onto the silica surface.[7] Glutaraldehyde then acts as a bifunctional linker, reacting with the amino groups on the silica and the secondary amine of the quinuclidine ring or the hydroxyl group of this compound to form a stable covalent bond.[9]
Physical Adsorption: A Simpler, Non-Covalent Approach
Physical adsorption relies on weaker, non-covalent interactions such as van der Waals forces, hydrogen bonding, and electrostatic interactions to bind the catalyst to the support.[8] This method is simpler and generally preserves the catalyst's activity better than covalent bonding, but it is more susceptible to leaching.
Protocol 2: Adsorption of this compound on Mesoporous Carbon
Mesoporous materials, with their high surface area and tunable pore sizes, are excellent candidates for catalyst adsorption.[10][11]
Materials:
-
Mesoporous carbon support
-
This compound
-
Dichloromethane (DCM)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound (200 mg) in DCM (20 mL).
-
-
Adsorption:
-
Add the mesoporous carbon support (1 g) to the this compound solution.
-
Stir the suspension at room temperature for 12 hours.
-
Filter the solid and wash with a small amount of fresh DCM to remove surface-adhered, non-adsorbed catalyst.
-
Dry the immobilized catalyst under vacuum.
-
Rationale: The large surface area and porous structure of the mesoporous carbon provide ample sites for the this compound molecules to adsorb through hydrophobic and π-π stacking interactions between the quinoline ring of the alkaloid and the carbon surface. The pore size of the material should be large enough to accommodate the catalyst molecules.[12]
Entrapment: Physical Encapsulation within a Matrix
Entrapment involves physically trapping the catalyst molecules within the pores of a polymer or sol-gel matrix as it is formed.[13] This method can provide a protective microenvironment for the catalyst but may introduce mass transfer limitations.
Workflow for Sol-Gel Entrapment:
Figure 2: General workflow for the sol-gel entrapment of this compound.
Protocol 3: Sol-Gel Entrapment of this compound
This protocol uses tetramethoxysilane (TMOS) as the precursor for the silica matrix.
Materials:
-
Tetramethoxysilane (TMOS)
-
Methanol
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium hydroxide (NH4OH), 1 M
Procedure:
-
Preparation of the Sol:
-
In a beaker, mix TMOS (10 mL) and methanol (10 mL).
-
In a separate beaker, dissolve this compound (500 mg) in methanol (10 mL).
-
Slowly add the this compound solution to the TMOS solution while stirring.
-
Add 0.1 M HCl (2 mL) dropwise to catalyze the hydrolysis of TMOS.
-
Stir the mixture for 30 minutes at room temperature.
-
-
Gelation:
-
Add 1 M NH4OH dropwise to the sol until gelation occurs (typically at a pH of around 5-6).
-
Allow the gel to age undisturbed for 24 hours at room temperature.
-
-
Drying and Preparation:
-
Wash the gel with methanol to remove any non-entrapped this compound.
-
Dry the gel at 60 °C for 12 hours.
-
Grind the resulting solid into a fine powder.
-
Rationale: The sol-gel process involves the hydrolysis and condensation of silica precursors to form a porous silica network.[9] this compound, being present during this process, becomes physically entrapped within the forming pores of the silica matrix.[13]
Characterization of Immobilized this compound
Thorough characterization is essential to confirm successful immobilization, determine the catalyst loading, and understand the properties of the new heterogeneous catalyst.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of this compound on the support and the formation of new chemical bonds in covalent immobilization. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of this compound loaded onto the support. |
| Elemental Analysis (CHN) | Determination of the nitrogen content, which can be used to calculate the catalyst loading. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualization of the morphology of the support and the distribution of the catalyst.[14] |
| Brunauer-Emmett-Teller (BET) Analysis | Measurement of the surface area, pore volume, and pore size distribution of the support before and after immobilization. |
| Solid-State NMR Spectroscopy | Provides detailed structural information about the immobilized catalyst and its interaction with the support surface.[15] |
Application in Asymmetric Catalysis: A Case Study
Immobilized this compound catalysts are highly effective in various asymmetric reactions. A prominent example is the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[16]
Protocol 4: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Immobilized this compound catalyst (from Protocol 1, 2, or 3)
-
Chalcone
-
Diethyl malonate
-
Toluene
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup:
-
In a reaction vial, add the immobilized this compound catalyst (10 mol%).
-
Add chalcone (1 mmol) and toluene (2 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add diethyl malonate (1.2 mmol).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Catalyst Recovery:
-
Upon completion, filter the reaction mixture to recover the immobilized catalyst.
-
Wash the catalyst with toluene and dry it for reuse.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Catalyst Recyclability and Leaching: Ensuring Robustness
A key advantage of immobilized catalysts is their potential for reuse. It is crucial to evaluate the catalyst's performance over multiple cycles and to assess the extent of catalyst leaching.
Protocol 5: Catalyst Recyclability and Leaching Test
-
Recyclability Study:
-
After the first reaction cycle (as in Protocol 4), recover the catalyst by filtration.
-
Wash the catalyst thoroughly with the reaction solvent.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions.
-
Repeat this process for several cycles, analyzing the product yield and enantioselectivity for each cycle. A minimal decrease in activity and selectivity indicates a robust catalyst.[17]
-
-
Leaching Test:
-
After a reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Take the filtrate and add a fresh batch of reactants.
-
Allow the reaction to proceed under the same conditions without the solid catalyst.
-
If no further reaction occurs, it indicates that the catalytically active species has not leached into the solution.
-
For a more quantitative analysis, the filtrate can be analyzed for the presence of the catalyst using techniques like Inductively Coupled Plasma (ICP) analysis if a metal-containing linker or support is used.
-
Conclusion and Future Outlook
The immobilization of this compound on solid supports is a powerful strategy to enhance its utility in asymmetric catalysis. By transforming it into a heterogeneous catalyst, researchers can overcome the challenges of catalyst separation and reuse, paving the way for more sustainable and cost-effective chemical processes. The choice of support and immobilization method must be carefully considered to optimize the catalyst's performance in terms of activity, selectivity, and stability. Future research in this area will likely focus on the development of novel support materials with tailored properties and more sophisticated immobilization techniques to create highly active and robust heterogeneous organocatalysts for a wide range of applications in the pharmaceutical and chemical industries.
References
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- Investigating the Effect of Pore Size Distribution on the Sorption Types and the Adsorption-Deformation Characteristics of Porous Continua: The Case of Adsorption on Carbonaceous Materials. (2024).
- From Immobilization to Catalyst Use: A Complete Continuous‐Flow Approach Towards the Use of Immobilized Organocatalysts. (2020).
- Entrapment of enzymes using sol-gel chemistry: A schematic overview of...
- Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. (2024). NIH.
- Enzyme Immobilization on Nanomaterials and Their Applic
- New Polymer Supported Mono- and Bis-Cinchona Alkaloid Derivatives: Synthesis and Use in Asymmetric Organoc
- Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. (2025).
- Factors influencing the performance of organocatalysts immobilised on solid supports: A review. (2024). NIH.
- Assessment of the Porous Structure and Surface Chemistry of Activated Biocarbons Used for Methylene Blue Adsorption. (2022). PMC - NIH.
- Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. (2021). MDPI.
- Enzyme immobilization by entrapment within a gel network. (2012). PubMed.
- Cinchona alkaloids from Cinchona succirubra and Cinchona ledgeriana. (2014). PubMed.
- Synthesis and Characterization of Magnetic Nanoparticles and Its Application in Lipase Immobilization. (2015).
- Porous carbons: a class of nanomaterials for efficient adsorption-based hydrogen storage. (2025). RSC Publishing.
- Recyclable cinchona alkaloid catalyzed asymmetric Michael addition reaction. (2013). University of Massachusetts Boston.
- Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes. (2024). MDPI.
- Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applic
- Polymer Hydrogel Supported Ni/Pd Alloys for Hydrogen Gas Production from Hydrolysis of Dimethylamine Borane with a Long Recyclable Lifetime. (2022). MDPI.
- Immobilization of Green Synthesized Silver Nanoparticles onto Amino-Functionalized Silica and Their Application for Indigo Carmine Dye Removal. (2017).
- Porous Materials and Their Adsorption Behaviors. MDPI.
- Recent Advances in Asymmetric Catalysis Using p‐Block Elements. (2024). PMC - PubMed Central.
- Immobilized Bioc
- Osmylated Macroporous Cinchona Alkaloid Resins: Highly Efficient and Recyclable Catalysts for Asymmetric Dihydroxyl
- A green access to supported cinchona alkaloid amide catalysts for heterogeneous enantioselective allylsilylation of aldehydes and process intensity evaluation in batch and flow.
- Principles, techniques, and applications of biocatalyst immobiliz
- Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. (2020). MDPI.
- Immobilization of cholesterol oxidases on functionalized Silica Nanoparticles for biotransformation of cholesterol and 7-ketocholesterol. (2025). PubMed.
- Enzyme stabilization and immobilization by sol-gel entrapment. (2006). PubMed - NIH.
- Effects of Activated Carbon Surface Chemistry and Pore Structure on the Adsorption of Organic Contaminants from Aqueous Solution. (2007).
- Advanced Characterization of Immobilized Enzymes as Heterogeneous Biocatalysts. (2015).
- Green Synthesized Magnetic Nanoparticles as Effective Nanosupport for the Immobilization of Lipase: Application for the Synthesis of Lipophenols. (2021). MDPI.
- An Overview of Cinchona Alkaloids in Chemistry. (2009). Wiley-VCH.
- ChemInform Abstract: Polymer-Supported Catalysis in Synthetic Organic Chemistry. (2010).
- Immobilization of enzymes on iron oxide magnetic nanoparticles: Synthesis, characterization, kinetics and thermodynamics. (2020). PubMed.
- An Overview of Polymer-Supported Catalysts for Wastewater Treatment through Light-Driven Processes. (2022). MDPI.
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- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dihydrocinchonamine Catalyzed Reactions
Welcome to the technical support center for dihydrocinchonamine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their asymmetric syntheses. Here, we will delve into the common pitfalls and provide detailed troubleshooting strategies to optimize your reaction outcomes.
Introduction to this compound Catalysis
This compound, a member of the cinchona alkaloid family, is a powerful organocast for a wide range of asymmetric transformations, including Michael additions, aldol reactions, and cycloadditions. Its catalytic activity stems from its unique bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydroxyl group that can act as a hydrogen bond donor. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, facilitating the formation of a chiral product with high stereoselectivity.
However, achieving high enantiomeric excess (ee) can be challenging, and low selectivity is a common hurdle. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low enantiomeric excess (ee) in my this compound-catalyzed reaction. What are the most common initial checks?
Low enantioselectivity can arise from a variety of factors. Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup.[1]
Initial Troubleshooting Steps:
-
Catalyst Purity and Integrity:
-
Source and Purity: Ensure you are using a high-purity catalyst from a reputable supplier. Impurities can interfere with the catalytic cycle.
-
Storage: this compound and its derivatives should be stored in a cool, dry, and dark place to prevent degradation. Exposure to air and light can lead to oxidation and loss of activity.
-
Visual Inspection: Check for any discoloration or change in the physical appearance of the catalyst.
-
-
Reagent and Solvent Quality:
-
Solvent Purity: Use anhydrous and high-purity solvents. Trace amounts of water or other impurities can significantly impact the reaction's stereochemical outcome.[2]
-
Substrate Purity: Ensure your starting materials are pure. Impurities in the substrate can lead to side reactions or inhibit the catalyst.
-
-
Reaction Setup:
-
Inert Atmosphere: Many organocatalytic reactions are sensitive to air and moisture. Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Precise temperature control is critical. Fluctuations in temperature can lead to inconsistent results. Use a reliable thermostat or cryostat for low-temperature reactions.
-
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
The solvent plays a critical role in this compound-catalyzed reactions by influencing the conformation of the catalyst and the stability of the transition state.[3][4]
Key Considerations for Solvent Selection:
-
Polarity: The polarity of the solvent can have a dramatic effect on enantioselectivity.[4] Non-polar solvents like toluene or dichloromethane often favor the desired hydrogen-bonding interactions between the catalyst and the substrate, leading to higher ee. In contrast, polar aprotic solvents like THF or acetonitrile can sometimes disrupt these interactions.[4]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can compete with the catalyst's hydroxyl group for hydrogen bonding with the substrate, often leading to a decrease in enantioselectivity. However, in some cases, the addition of a small amount of a protic co-solvent can be beneficial.
Troubleshooting Protocol for Solvent Screening:
If you are experiencing low ee, a systematic solvent screen is a valuable troubleshooting step.
| Solvent | Polarity (ET(30)) | Typical Effect on Enantioselectivity |
| Toluene | 33.9 | Often provides high ee due to favorable catalyst conformation and substrate interaction. |
| Dichloromethane (DCM) | 41.1 | A common choice that balances solubility and selectivity. |
| Tetrahydrofuran (THF) | 37.4 | Can sometimes lead to lower ee due to its coordinating nature. |
| Acetonitrile | 46.0 | Its high polarity can disrupt crucial hydrogen bonding.[4] |
| Diethyl Ether | 34.6 | A less polar option that can be effective for certain substrates. |
Experimental Workflow for Solvent Screening:
Caption: Workflow for systematic solvent screening.
Q3: Can the reaction temperature be optimized to improve enantioselectivity?
Yes, temperature is a critical parameter for controlling enantioselectivity.
General Principle:
Lowering the reaction temperature generally leads to an increase in enantiomeric excess. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer over the other.
Troubleshooting Protocol for Temperature Optimization:
If your reaction at room temperature gives low ee, systematically decrease the temperature.
| Temperature (°C) | Expected Impact on ee | Considerations |
| 25 (Room Temp) | Baseline | Convenient, but may not be optimal for high selectivity. |
| 0 | Increased ee | Easily achievable with an ice bath. |
| -20 | Further increase in ee | Requires a cryostat or a salt-ice bath. |
| -40 | Significant improvement in ee | Often a good balance between selectivity and reaction time. |
| -78 | Potentially highest ee | May significantly slow down the reaction rate. |
Logical Relationship Diagram:
Caption: Relationship between temperature, activation energy, and enantioselectivity.
Q4: My enantioselectivity is still low after optimizing the solvent and temperature. What other factors should I investigate?
If initial optimizations are insufficient, consider the following factors related to the catalyst and substrates.
1. Catalyst Loading and Concentration:
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can sometimes lead to lower enantioselectivity due to catalyst aggregation or the promotion of a non-selective background reaction.[5][6] It is crucial to find the optimal catalyst loading (typically 1-10 mol%).
-
Catalyst Aggregation: At higher concentrations, cinchona alkaloids can form dimers or larger aggregates, which may have different catalytic activity and selectivity compared to the monomeric form.[3][5][6]
Troubleshooting Protocol for Catalyst Loading:
Caption: Workflow for optimizing catalyst loading.
2. Substrate Scope and Electronic Effects:
The electronic and steric properties of your substrates are critical determinants of enantioselectivity.[7][8][9]
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating or electron-withdrawing groups on the aromatic rings of your substrates can influence their reactivity and how they interact with the catalyst in the transition state.[7][10] For instance, in some reactions, substrates with electron-withdrawing groups may exhibit higher enantioselectivity.[8]
-
Steric Hindrance: Sterically demanding substrates may require a modified catalyst or different reaction conditions to achieve high selectivity.[7] The steric bulk of both the nucleophile and the electrophile can impact the approach to the catalyst's active site.
3. Catalyst Activation and Deactivation:
-
Catalyst Activation: Some reactions may have an induction period where the active catalytic species is formed.
-
Catalyst Deactivation: The catalyst can deactivate over time due to side reactions with substrates, products, or impurities.[11][12][13][14] If you observe a decrease in reaction rate or enantioselectivity over time, catalyst deactivation may be the culprit.
4. Use of Additives:
In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, weak acids or bases can sometimes improve the performance of cinchona alkaloid catalysts. The presence of small amounts of water can also, in some instances, improve both the reaction rate and enantioselectivity.[2]
Conclusion
Troubleshooting low enantioselectivity in this compound-catalyzed reactions requires a systematic and logical approach. By carefully considering and optimizing each of the factors discussed in this guide, from the purity of your reagents to the fine-tuning of reaction conditions, you can significantly improve the stereochemical outcome of your transformations. Remember that each reaction is unique, and a thorough understanding of the underlying mechanistic principles is key to successful asymmetric catalysis.
References
- Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis.
-
National Institutes of Health. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[3][10]-Shifts of Allylic Trichloroacetimidates. Retrieved from
- Wiley-VCH. (2009). An Overview of Cinchona Alkaloids in Chemistry.
- Semantic Scholar. Catalytic Enantioselective Synthesis of 2,5-Dihydrooxepines.
- ResearchGate. (2018, May 31). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?
- National Institutes of Health. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
- ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions.
- ResearchGate. Substrate Scope. Reaction conditions: unless otherwise noted, all....
- ResearchGate. Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis.
- White Rose Research Online. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
- Dovepress. (2016, September 8). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.
- YouTube. (2021, August 25). Asymmetric Organocatalysis Explained - Nobel Prize 2021.
- National Institutes of Health. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids.
- National Institutes of Health. Substrate scope driven optimization of an encapsulated hydroformylation catalyst.
- Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
- Beilstein Journals. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines.
- White Rose Research Online. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
- National Institutes of Health. Asymmetric catalysis in complex target synthesis.
- ACS Publications. (2017, March 20). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones.
- ResearchGate. Substrate scope. Reactions conditions: Unless otherwise noted, the....
- National Institutes of Health. (2012, April 11). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method.
- ACS Publications. (2023, July 6). Electrostatic Interactions in Asymmetric Organocatalysis.
- Research Explorer The University of Manchester. (2019, April 30). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis.
- MDPI. Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation.
- YouTube. (2023, February 18). They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis.
- IntechOpen. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes.
- ResearchGate. Substrate scope. All reactions were conducted on a 0.25 mmol scale in....
- ResearchGate. (PDF) Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin.
- PubMed Central. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
- YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
- ResearchGate. The Physicochemical Properties of Cinchona Alkaloids Responsible for their Unique Performance in Chiral Catalysis.
- MDPI. Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts.
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- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
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- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Yield in Dihydrocinchonamine Asymmetric Synthesis
Welcome to the technical support center for the asymmetric synthesis of dihydrocinchonamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields and stereoselectivity in this complex synthesis. Drawing upon established synthetic protocols and extensive field experience, this resource provides in-depth troubleshooting strategies in a practical question-and-answer format.
Introduction to the Synthesis and its Challenges
This compound, a fascinating indole alkaloid, presents a significant synthetic challenge due to its intricate three-dimensional structure, featuring a quinuclidine core linked to an indole moiety. The total synthesis, first reported by Grethe, Lee, and Uskokovic in 1972, laid the groundwork for accessing this molecule. Modern asymmetric approaches often rely on variations of the Pictet-Spengler reaction to construct the crucial tetrahydro-β-carboline core with high enantiopurity. However, researchers frequently encounter issues with low yields, incomplete conversion, and suboptimal stereoselectivity. This guide will address these common pitfalls and provide systematic solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My overall yield for the this compound synthesis is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis like that of this compound can stem from various factors. A systematic approach to identifying the bottleneck is crucial.
Answer:
Poor yields can often be traced back to one or more of the following critical areas:
-
Sub-optimal Pictet-Spengler Reaction: The key bond-forming Pictet-Spengler cyclization is often the most challenging step. Incomplete reaction, side product formation, or decomposition of the starting materials or product can significantly reduce yield.[1][2][3]
-
Purity of Starting Materials and Reagents: The purity of tryptamine derivatives and the aldehyde coupling partner is paramount. Impurities can interfere with the catalyst, lead to side reactions, or inhibit the reaction altogether.
-
Catalyst Activity and Loading: In modern asymmetric syntheses, the chiral catalyst (e.g., a chiral phosphoric acid or thiourea derivative for the Pictet-Spengler reaction) is the heart of the transformation.[4] Catalyst deactivation, insufficient loading, or the use of a catalyst with low intrinsic activity for your specific substrate can lead to poor conversion.
-
Reaction Conditions: Temperature, solvent, and concentration play a critical role in the delicate balance of reactivity and selectivity. Non-optimal conditions can favor side reactions or lead to the decomposition of sensitive intermediates.
-
Work-up and Purification Losses: this compound, like many alkaloids, can be challenging to purify.[5] Losses during extraction, chromatography, or crystallization can substantially diminish the final isolated yield.
To diagnose the issue, it is recommended to analyze each step of the synthesis individually. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify if a particular step is failing.
Troubleshooting Guide 1: Optimizing the Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of this synthesis, and its optimization is often the key to improving overall yield.
Q: I am observing incomplete conversion and the formation of multiple byproducts in my asymmetric Pictet-Spengler reaction. How can I improve the outcome?
A: The Pictet-Spengler reaction involves the condensation of a tryptamine with an aldehyde to form an imine, which then undergoes an acid-catalyzed intramolecular cyclization.[1][2] Several factors can influence the efficiency of this process.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Acid Catalyst:
-
Acid Strength: The acidity of the catalyst is crucial. If the acid is too weak, the iminium ion formation and subsequent cyclization will be slow, leading to incomplete conversion. If the acid is too strong, it can lead to side reactions, such as polymerization of the indole or decomposition of the starting materials. For chiral phosphoric acid catalysts, the acidity can be tuned by modifying the substituents on the binaphthyl backbone.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction. Conversely, excessively high loading can sometimes promote undesired side reactions. A screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is recommended.
-
-
Optimize Reaction Temperature and Time:
-
Temperature: Many asymmetric reactions are highly sensitive to temperature. Lowering the temperature can often improve enantioselectivity but may require longer reaction times. Conversely, increasing the temperature might drive the reaction to completion but could negatively impact stereoselectivity and promote side reactions. Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature) to find the optimal balance.
-
Reaction Time: Monitor the reaction progress closely. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation or epimerization.
-
-
Solvent Selection:
-
The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. A solvent screen is highly recommended. Common solvents for the Pictet-Spengler reaction include dichloromethane, toluene, and benzene. The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its activity and selectivity.
-
-
Investigate Starting Material Quality:
-
Purity: Ensure the tryptamine and aldehyde starting materials are of high purity. Recrystallize or chromatograph them if necessary. Trace impurities can have a significant impact on catalytic reactions.
-
Water Content: The Pictet-Spengler reaction is sensitive to water, which can hydrolyze the intermediate iminium ion. Use anhydrous solvents and consider the addition of molecular sieves to the reaction mixture.[3]
-
Data Presentation: Pictet-Spengler Optimization Parameters
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 1 - 20 mol% | Balances reaction rate and potential side reactions. |
| Temperature | -20 °C to 40 °C | Affects reaction rate, selectivity, and stability of intermediates. |
| Solvent | Dichloromethane, Toluene, THF, Acetonitrile | Influences solubility, catalyst activity, and reaction pathway. |
| Concentration | 0.05 M to 0.5 M | Can impact reaction kinetics and the formation of aggregates. |
Visualizing the Pictet-Spengler Reaction and Troubleshooting Workflow
To better understand the key transformation and the logical steps for troubleshooting, the following diagrams are provided.
Caption: Mechanism of the Asymmetric Pictet-Spengler Reaction.
Caption: Troubleshooting Workflow for Poor Yield.
FAQ 2: My enantioselectivity (e.e.) is poor. How can I improve the stereochemical outcome?
Achieving high enantioselectivity is a primary goal of asymmetric synthesis. Poor stereocontrol points to issues with the chiral catalyst's ability to effectively discriminate between the two prochiral faces of the imine intermediate.
Answer:
Low enantiomeric excess (e.e.) is a common challenge and can often be addressed by focusing on the catalyst and reaction conditions.
-
Catalyst Choice and Purity:
-
Catalyst Structure: The structure of the chiral catalyst is the most critical factor for high enantioselectivity. Small changes to the catalyst's structure can have a profound impact. If you are using a chiral phosphoric acid, for example, modifying the substituents at the 3 and 3' positions of the BINOL backbone can dramatically alter the steric environment around the active site.
-
Catalyst Purity: The presence of even small amounts of the opposite enantiomer of the catalyst will significantly erode the e.e. of the product. Ensure your catalyst is enantiomerically pure.
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures.
-
-
Solvent Effects:
-
The solvent can influence the conformation of the catalyst and its interaction with the substrate. A non-coordinating, non-polar solvent often provides the best results by promoting a more ordered transition state.
-
-
Additives:
-
In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, in some Pictet-Spengler reactions, the addition of a weak base or acid can modulate the reaction environment to favor the desired stereochemical outcome.
-
Experimental Protocol: Screening for Improved Enantioselectivity
-
Catalyst Screening: If possible, screen a small library of related chiral catalysts. For example, if using a chiral phosphoric acid, test variants with different steric bulk at the 3,3'-positions.
-
Temperature Profiling: Set up a series of identical reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C). Analyze the e.e. of the product from each reaction to determine the optimal temperature.
-
Solvent Screening: Run the reaction in a variety of anhydrous solvents (e.g., dichloromethane, toluene, diethyl ether, THF) to identify the solvent that provides the highest e.e.
FAQ 3: I am having difficulty purifying the final this compound product. What are the recommended procedures?
The purification of alkaloids can be challenging due to their basic nature and potential for complex mixture formation.
Answer:
Effective purification is crucial for obtaining a high-purity final product and for accurately assessing the reaction yield.
-
Acid-Base Extraction:
-
Take advantage of the basicity of the quinuclidine nitrogen. The crude reaction mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid (e.g., 1 M HCl). The protonated alkaloid will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free-base alkaloid can be back-extracted into an organic solvent. This is a powerful technique for removing many impurities.[5]
-
-
Chromatography:
-
Silica Gel Chromatography: This is a standard method for purifying alkaloids. A mobile phase of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier (e.g., triethylamine or ammonia) is often effective. The basic modifier helps to prevent tailing of the basic alkaloid on the acidic silica gel.
-
Alumina Chromatography: For particularly basic alkaloids, neutral or basic alumina can be a better choice for the stationary phase to avoid decomposition or strong adsorption.
-
-
Crystallization:
-
If a crystalline solid is obtained, recrystallization is an excellent method for achieving high purity.[5] A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Purification Workflow:
-
Perform an initial acid-base extraction to remove the bulk of non-basic impurities.
-
Subject the enriched product to column chromatography (silica or alumina) for further purification.
-
If the product is a solid, perform a final recrystallization to obtain a highly pure sample.
By systematically addressing these common issues, researchers can significantly improve the yield and stereoselectivity of their this compound asymmetric synthesis, paving the way for successful downstream applications.
References
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters. [Link]
Sources
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
Dihydrocinchonamine catalyst deactivation and regeneration
Welcome to the technical support center for dihydrocinchonamine, a cornerstone organocatalyst in modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges of catalyst deactivation and to offer robust protocols for its regeneration. Our goal is to empower you to maximize the lifecycle of your catalyst, ensuring consistent and reliable results in your critical synthetic endeavors.
Troubleshooting Guide: Restoring Catalyst Performance
This section addresses specific issues you might encounter during your experiments, linking them to potential causes and providing actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Scientific Rationale |
| Gradual or sudden loss of catalytic activity (incomplete conversion) | 1. Catalyst Poisoning: Acidic or basic impurities in substrates or solvents can neutralize the catalytically active quinuclidine nitrogen.[1] 2. Product Inhibition: The reaction product may bind to the catalyst, preventing substrate access. 3. Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of inactive byproducts like cinchoninone. | 1. Reagent Purification: Ensure all substrates and solvents are rigorously purified and dried before use. Consider passing solvents through a plug of activated alumina. 2. Monitor Reaction Kinetics: If the reaction rate slows disproportionately as product accumulates, product inhibition is likely. Consider strategies like in-situ product removal if feasible. 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. For regeneration, proceed to the detailed protocol in this guide. |
| Decreased enantioselectivity (low % ee) | 1. Presence of Pseudoenantiomeric Impurities: Commercial sources of cinchona alkaloids can contain small amounts of their diastereomers (e.g., dihydrocinchonidine) which catalyze the formation of the opposite enantiomer. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Suboptimal Reaction Conditions: Temperature and solvent polarity can significantly impact the transition state assembly.[1] | 1. Catalyst Recrystallization: If high enantioselectivity is critical, consider recrystallizing the catalyst before use. 2. Mild Workup: Analyze the product's stability under the reaction and workup conditions. Employ milder workup procedures if necessary. 3. Optimization Studies: Systematically screen solvents and temperatures. Non-polar solvents often enhance enantioselectivity by favoring a more organized transition state. Lowering the temperature is a common strategy to improve enantiomeric excess. |
| Formation of colored impurities in the reaction mixture | 1. Catalyst Degradation: Oxidative or thermal degradation of the cinchona alkaloid can produce colored byproducts. 2. Substrate/Product Decomposition: The substrates or products themselves may be unstable under the reaction conditions, leading to colored impurities. | 1. Catalyst Regeneration: The presence of colored impurities often indicates catalyst degradation. Utilize the regeneration protocol provided below, which includes an activated carbon treatment step specifically for removing colored organic materials.[2][3] 2. Reaction Condition Control: Lowering the reaction temperature or reducing the reaction time may prevent the decomposition of sensitive components. |
| Difficulty in recovering the catalyst post-reaction | 1. Catalyst Solubility: The catalyst may be partially soluble in the workup solvents, leading to losses. 2. Formation of Emulsions: During acid-base extraction, emulsions can form, making phase separation difficult. | 1. pH Control during Workup: this compound's solubility is highly pH-dependent. Acidification (e.g., with 1M HCl) will render it water-soluble as the ammonium salt, while basification (e.g., with 1M NaOH) will make it soluble in organic solvents as the free base.[4][5] 2. Brine Wash: To break emulsions, add a saturated aqueous solution of sodium chloride (brine) during the extractive workup. |
Visualizing Catalyst Deactivation Pathways
The primary modes of this compound deactivation involve chemical modification of its core structure, which compromises its ability to act as an effective Brønsted base or hydrogen bond donor.
Caption: Common pathways for this compound catalyst deactivation.
Experimental Protocol: Regeneration of Deactivated this compound
This protocol outlines a robust, field-proven method for recovering and regenerating this compound from a post-reaction mixture. The procedure is based on the principle of acid-base extraction to first isolate the catalyst and then purify it.
Objective: To recover and purify deactivated this compound catalyst from a reaction mixture, removing chemical poisons, colored impurities, and reaction byproducts.
Materials:
-
Crude post-reaction mixture containing the deactivated catalyst.
-
Dichloromethane (DCM) or other suitable organic solvent.
-
1 M Hydrochloric Acid (HCl) solution.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Activated Carbon (decolorizing grade).
-
Celite® or filter aid.
-
Separatory funnel, flasks, filter paper, rotary evaporator.
Methodology:
-
Initial Workup & Acidic Extraction: a. At the completion of your primary reaction, concentrate the mixture in vacuo to remove the bulk of the reaction solvent. b. Re-dissolve the crude residue in an organic solvent like dichloromethane (DCM). c. Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl solution. d. Shake the funnel vigorously for 1-2 minutes, venting frequently. The basic quinuclidine nitrogen of the catalyst will be protonated, forming the hydrochloride salt, which is soluble in the aqueous layer.[6] e. Allow the layers to separate and collect the aqueous layer. f. Extract the organic layer two more times with 1 M HCl to ensure complete recovery of the catalyst. Combine all aqueous extracts.
-
Basification and Re-extraction: a. Transfer the combined acidic aqueous extracts to a clean flask and cool in an ice bath. b. Slowly add 1 M NaOH solution while stirring until the solution becomes strongly basic (pH > 11, check with pH paper). You may observe the precipitation of the free-base catalyst. c. Transfer this basic aqueous mixture to a separatory funnel and extract three times with fresh portions of DCM. The deprotonated, neutral catalyst will now partition back into the organic layer.[4] d. Combine the organic extracts.
-
Purification and Decolorization: a. To the combined organic extracts, add a small amount of activated carbon (approximately 5-10% of the estimated catalyst weight).[7] b. Stir the suspension for 15-30 minutes at room temperature. The activated carbon will adsorb colored impurities and residual organic foulants.[2] c. Prepare a small plug of Celite® or another filter aid in a funnel and filter the suspension, washing the filter cake with a small amount of fresh DCM. This step is crucial to remove the fine particles of activated carbon.
-
Final Isolation: a. Wash the purified organic layer with a saturated brine solution to remove residual water. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator. c. Dry the resulting solid under high vacuum to remove any residual solvent. The recovered white to off-white solid is your regenerated this compound catalyst, ready for reuse.
Catalyst Regeneration Workflow
The following diagram illustrates the logical flow of the regeneration protocol, emphasizing the phase transfer of the catalyst based on its protonation state.
Caption: Step-by-step workflow for this compound catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: How many times can I regenerate and reuse my this compound catalyst?
A1: The number of possible regeneration cycles depends on the harshness of your reaction conditions. With the provided protocol, which removes both chemical poisons and degradation byproducts, the catalyst can often be reused multiple times with minimal loss in activity and enantioselectivity. It is good practice to verify the purity (e.g., by NMR) and performance of the regenerated catalyst in a small-scale test reaction.
Q2: My catalyst has turned yellow/brown after the reaction. Is it still usable?
A2: The color change often indicates some level of degradation or the presence of strongly adsorbed impurities. While it may still be partially active, its performance is likely compromised. The provided regeneration protocol, specifically the activated carbon step, is designed to remove these colored impurities and restore the catalyst to its original state.[7]
Q3: Can I use a different acid or base for the extraction?
A3: Yes, other dilute mineral acids (e.g., H₂SO₄) and inorganic bases (e.g., K₂CO₃, KOH) can be used. However, 1M HCl and 1M NaOH are commonly used, inexpensive, and effective. The key is to ensure a significant pH shift to drive the catalyst completely into the desired aqueous or organic phase.[4]
Q4: What is the expected recovery yield for the catalyst after regeneration?
A4: With careful execution of the acid-base extraction protocol, you can typically expect to recover >90% of your catalyst. Losses are primarily due to physical transfers and potentially incomplete extractions if not performed thoroughly.
Q5: Is this compound stable to heat?
A5: Cinchona alkaloids are generally stable at moderate temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate thermal degradation.[5] It is recommended to perform reactions at the lowest effective temperature and to use a rotary evaporator with a warm water bath (typically 30-40 °C) for solvent removal.
References
- Gawroński, J., & Gawrońska, K. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961–998.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
ELGA LabWater. (2025). Activated Carbon | Water Purification Technology. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Compound stability under different pH conditions. Available at: [Link]
- Google Patents. (2009). CN101402634A - Separation and purification process for alkaloid in cinchona bark.
-
Macmillan Group, Caltech. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available at: [Link]
- Park, H., & Jew, S. (2004). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Society Reviews, 33(7), 447-455.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]
-
National Center for Biotechnology Information. (2024). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... PubMed Central. Available at: [Link]
-
Keiken Engineering. (2021). How activated carbon for the removal of organic matter works. Available at: [Link]
-
Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Available at: [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Amines. Available at: [Link]
Sources
- 1. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 3. moodle2.units.it [moodle2.units.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. Workup [chem.rochester.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Dihydrocinchonamine-Catalyzed Aldol Additions
Welcome to the technical support center for dihydrocinchonamine-catalyzed asymmetric aldol additions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful synthetic tool. Here, we will move beyond standard protocols to address the common—and often frustrating—side reactions that can compromise your yield, enantioselectivity, and overall success. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My aldol addition is sluggish or stalls completely. What are the likely causes?
A stalled reaction is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. This compound, like other cinchona alkaloids, relies on a delicate interplay of its functional groups to orchestrate the asymmetric transformation.
-
Catalyst Deactivation: The tertiary amine of the quinuclidine core is essential for activating the ketone donor through enamine formation.[1] This basic site can be neutralized by acidic impurities in your reagents or solvent. Ensure all materials are rigorously purified and dried. Under strongly basic or elevated temperature conditions, the catalyst itself can undergo degradation. While specific degradation pathways for this compound are not extensively documented in readily available literature, related cinchona alkaloids can undergo oxidation or rearrangement.[2] If you suspect catalyst degradation, consider preparing a fresh batch or purchasing from a reputable supplier.
-
Suboptimal Conditions:
-
Temperature: While lower temperatures generally favor higher enantioselectivity, they can also significantly slow down the reaction rate.[3] There is a trade-off between selectivity and reaction time that must be optimized for your specific substrates.
-
Solvent: The choice of solvent can dramatically impact the reaction.[4][5] Aprotic solvents are generally preferred. The polarity of the solvent can influence the stability of the transition state and the solubility of the catalyst and reactants.
-
Q2: I'm observing low enantioselectivity (ee). How can I improve it?
Low enantioselectivity is a clear indicator that the desired stereochemical control is not being effectively exerted by the catalyst. Several factors can contribute to this issue.
-
Epimerization: The newly formed stereocenter in the β-hydroxy carbonyl product can be susceptible to epimerization, especially under basic conditions. The acidic α-proton of the product can be abstracted, leading to a planar enolate intermediate which can then be re-protonated from either face, eroding the enantiomeric excess.
-
Background Uncatalyzed Reaction: If the reaction conditions are too harsh (e.g., high temperature or strongly basic additives), a non-selective background aldol reaction can compete with the desired catalyzed pathway, leading to a racemic or near-racemic product mixture.
-
Catalyst Conformation: The specific conformation of the this compound catalyst is crucial for creating the chiral pocket that directs the stereochemical outcome.[6] The presence of certain additives or changes in the solvent can alter this conformation, leading to a loss of stereocontrol.
-
Water Content: The presence of water can interfere with the catalyst's ability to form the necessary hydrogen bonds to control the stereochemistry of the reaction. Ensure all reagents and solvents are anhydrous.
Q3: My reaction is producing a significant amount of a dehydrated α,β-unsaturated byproduct. How can I prevent this?
The formation of the α,β-unsaturated carbonyl compound is a result of a subsequent dehydration (condensation) of the initial aldol addition product.[7] This is a common side reaction in aldol chemistry.
-
Reaction Temperature: Elevated temperatures strongly favor the elimination of water from the aldol adduct to form the thermodynamically more stable conjugated system.[7] Running the reaction at lower temperatures is the most effective way to minimize this side reaction.
-
Base Strength: Stronger bases can promote the E1cB elimination mechanism that leads to dehydration. If using a co-catalyst or additive, consider using a weaker base or a non-basic additive.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section provides a more in-depth look at specific side reactions and offers actionable troubleshooting steps.
Problem 1: Formation of Self-Aldol Products
Symptoms: You observe byproducts corresponding to the dimerization of your ketone or aldehyde starting material. This is particularly problematic in "crossed" aldol reactions where two different carbonyl compounds are used.[8][9]
Causality: this compound, acting as a base, can generate the enolate of either the ketone or the aldehyde. These enolates can then react with any available carbonyl compound in the mixture, leading to a complex mixture of products.
Troubleshooting Workflow:
Figure 1: Decision-making workflow for minimizing self-aldol products.
Mitigation Protocols:
-
Protocol 1.1: Slow Addition of the Enolizable Component
-
Charge the reaction vessel with the non-enolizable aldehyde, this compound catalyst (typically 1-10 mol%), and the solvent.
-
Cool the mixture to the desired reaction temperature.
-
Slowly add the enolizable ketone via a syringe pump over several hours. This maintains a low concentration of the enolizable component, minimizing its self-condensation.
-
-
Protocol 1.2: Pre-formation of the Enolate
-
In a separate, dry flask under an inert atmosphere, dissolve the ketone in an anhydrous solvent (e.g., THF).
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
-
Stir for 30-60 minutes to ensure complete enolate formation.
-
In the main reaction vessel, dissolve the aldehyde and this compound in the solvent and cool to the desired temperature.
-
Slowly transfer the pre-formed enolate solution to the aldehyde/catalyst mixture.
-
Problem 2: Retro-Aldol Reaction and Epimerization
Symptoms: The yield and/or enantioselectivity of your aldol product decreases over time. This indicates that the desired product is reverting to the starting materials or that its stereochemistry is being scrambled.[10]
Causality: The aldol addition is a reversible process.[10] The β-hydroxy carbonyl product can undergo a retro-aldol reaction, breaking the newly formed C-C bond to regenerate the starting aldehyde and ketone enolate. This enolate can then re-add, but without the stereocontrol of the initial reaction, leading to a loss of enantioselectivity. Epimerization at the α-carbon of the product can also occur through enolization.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for retro-aldol and epimerization issues.
Mitigation Protocols:
-
Protocol 2.1: Temperature and Additive Optimization
-
Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C) and monitor the yield and ee over time.
-
Additive Screening: The use of acidic or basic additives can influence the reaction.[11] While a Brønsted acid can co-catalyze the reaction by activating the aldehyde, a strong base can promote the retro-aldol reaction. Screen a variety of additives to find the optimal balance.
-
| Additive Type | Potential Effect on Retro-Aldol/Epimerization | Example |
| Strong Base | Increases rate of retro-aldol and epimerization | Sodium hydroxide |
| Weak Base | May be sufficient for catalysis with less side reactions | Triethylamine |
| Brønsted Acid | Can accelerate the forward reaction, potentially outcompeting the reverse reaction | Benzoic Acid |
-
Protocol 2.2: Tandem Reaction to Trap the Aldol Product If the aldol product is particularly prone to the retro-aldol reaction, consider a one-pot tandem reaction to convert it to a more stable derivative immediately after its formation. For example, a subsequent reduction of the ketone or aldehyde functionality can prevent the reverse reaction. The Aldol-Tishchenko reaction is a powerful example of this strategy, where the initial aldol adduct is irreversibly converted to a 1,3-diol monoester.[12]
Problem 3: Catalyst Degradation
Symptoms: The reaction fails to go to completion, even with extended reaction times and optimized conditions. Analysis of the reaction mixture may show the presence of unknown byproducts derived from the catalyst.
Causality: this compound, while a robust catalyst, can be susceptible to degradation under certain conditions. Oxidative degradation can occur if the reaction is not performed under an inert atmosphere. Strong acids or bases can also lead to decomposition.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Always perform this compound-catalyzed reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Purification of Reagents: Ensure that all starting materials, solvents, and additives are free from impurities that could react with and degrade the catalyst.
-
Catalyst Quality Control: If you suspect catalyst degradation, it is advisable to obtain a fresh batch from a reliable source or to purify your existing stock. The purity of the catalyst can be checked by techniques such as NMR spectroscopy and mass spectrometry.[13][14][15]
Concluding Remarks
As a Senior Application Scientist, I encourage you to view these challenges not as roadblocks, but as opportunities to gain a deeper understanding of your reaction. By systematically investigating the influence of reaction parameters and understanding the underlying mechanisms of side reactions, you can unlock the full potential of this compound as a powerful tool in asymmetric synthesis.
References
-
The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (2025, August 6). Request PDF. Retrieved January 23, 2026, from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved January 23, 2026, from [Link]
-
Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. (2015, August 7). Retrieved January 23, 2026, from [Link]
-
Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. (n.d.). Retrieved January 23, 2026, from [Link]
-
Electron transfer in acetohydroxy acid synthase as a side reaction of catalysis. Implications for the reactivity and partitioning of the carbanion/enamine form of (alpha-hydroxyethyl)thiamin diphosphate in a "nonredox" flavoenzyme. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. (2018, February 13). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Direct Catalytic Asymmetric Aldol-Tishchenko Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a hi. (2023, April 26). Retrieved January 23, 2026, from [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. (2003, August 13). Macmillan Group. Retrieved January 23, 2026, from [Link]
-
Aldol reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Recent Developments on Brønsted Acid Catalyzed Asymmetric Aldol Reactions and the Fate of the Catalysts. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Complete Computational Reaction Mechanism for Foldamer-Catalyzed Aldol Condensation. (2025, May 17). PMC. Retrieved January 23, 2026, from [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016, September 8). Retrieved January 23, 2026, from [Link]
-
ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved January 23, 2026, from [Link]
-
1 An Overview of Cinchona Alkaloids in Chemistry. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]
-
Structural studies on the degradation products of vincristine dihydrogen sulfate. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Aldol Addition [organic-chemistry.org]
- 2. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct Catalytic Asymmetric Aldol-Tishchenko Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Racemization of product in Dihydrocinchonamine catalysis
A-Level: Senior Application Scientist
Welcome to the technical support center for dihydrocinchonamine-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the racemization of the desired chiral product. As your virtual Senior Application Scientist, I will walk you through the causality behind these experimental challenges and provide field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is product racemization and why is it a concern in my this compound-catalyzed reaction?
Answer:
Product racemization is the process by which an enantiomerically enriched or pure substance converts into a mixture of equal parts of both enantiomers, known as a racemic mixture.[1] In the context of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, racemization effectively negates the stereochemical control exerted by the this compound catalyst. This leads to a decrease in the enantiomeric excess (e.e.) of your product, which is a critical quality attribute in pharmaceutical development and other applications where stereochemistry dictates biological activity.[2] A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[1]
The core issue is the loss of the desired stereocenter's configuration. This can occur if the product itself is susceptible to racemization under the reaction or workup conditions.
Q2: What are the primary mechanistic pathways that can lead to racemization of my product?
Answer:
Racemization of a product often occurs if the newly formed stereocenter has an adjacent acidic proton, particularly alpha to a carbonyl group or a similar electron-withdrawing group. The presence of either acid or base can facilitate the removal of this proton, leading to a planar, achiral enol or enolate intermediate.[3] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture.[3]
Even if your this compound catalyst provides high initial enantioselectivity, residual base from the reaction, acidic or basic conditions during aqueous workup, or even purification via chromatography on silica or alumina can induce racemization.
Here is a generalized depiction of base-catalyzed racemization of a ketone:
Caption: Figure 1: Base-catalyzed racemization.
Q3: Can the this compound catalyst itself be a source of issues leading to low enantioselectivity?
Answer:
Absolutely. While product racemization is a significant concern, the catalyst's performance is paramount. Several factors related to the this compound catalyst can result in poor enantioselectivity:
-
Catalyst Purity: Impurities in the catalyst, including its pseudo-enantiomer (dihydrocinchonine), can catalyze the formation of the undesired enantiomer, directly reducing the product's e.e.
-
Catalyst Degradation: Cinchona alkaloids can be susceptible to degradation under harsh reaction conditions (e.g., strong acids, bases, or oxidants), leading to a loss of catalytic activity and selectivity.[4]
-
Catalyst Aggregation: At high concentrations, cinchona alkaloid-based catalysts can self-associate or form dimers.[5] This can alter the catalyst's active conformation and potentially lead to a decrease in enantioselectivity.[5]
-
Incorrect Catalyst Conformation: The catalytic activity of cinchona alkaloids is highly dependent on their conformation in solution, which can be influenced by the solvent, temperature, and additives.[5] An unfavorable conformation can lead to a poorly organized transition state and low enantioselectivity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to product racemization and low enantioselectivity in this compound-catalyzed reactions.
Issue 1: Low Enantiomeric Excess (e.e.) in the Crude Reaction Mixture
If you observe a low e.e. directly from the crude reaction mixture before any workup or purification, the problem likely lies within the reaction itself.
Caption: Figure 2: Workflow for low crude e.e.
| Parameter | Potential Problem | Recommended Action & Rationale |
| Catalyst Quality | The this compound may be of low purity or partially degraded. | Action: 1. Verify the purity of the catalyst using techniques like HPLC or NMR. 2. Purchase catalyst from a reputable supplier and store it under inert gas in a cool, dark place. Rationale: Even small amounts of the pseudo-enantiomer can significantly erode the e.e. |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer. | Action: Run the reaction at a lower temperature. Rationale: Lowering the temperature generally increases the selectivity of enantioselective reactions by favoring the transition state with the lower activation energy.[6] |
| Solvent | The solvent polarity and coordinating ability can influence the catalyst's conformation and the stability of the transition states.[5] | Action: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Rationale: The optimal solvent provides the best balance of reactant solubility and favorable catalyst-substrate interactions for high stereoselectivity.[5] |
| Concentration | High concentrations can promote catalyst aggregation, altering its active form.[5] | Action: Perform the reaction at different concentrations to determine the optimal range. Rationale: Finding the ideal concentration can prevent catalyst aggregation and ensure it exists in its most active and selective monomeric form.[5] |
| Base/Additive | The nature and stoichiometry of any base or additive used can significantly impact the reaction's stereochemical outcome. | Action: 1. Screen different bases (organic vs. inorganic). 2. Carefully control the stoichiometry of the base. Rationale: The base plays a crucial role in the catalytic cycle, and its properties can influence the aggregation state of the catalyst and the nature of the reactive intermediates. |
| Substrate Scope | Not all substrates are well-suited for a particular catalytic system.[7] | Action: If possible, test the reaction with a substrate known to give high e.e. with this compound. Rationale: This helps to confirm that the catalyst and conditions are viable and that the issue may be specific to your substrate.[7][8] |
Issue 2: High Enantiomeric Excess in the Crude Mixture, but Low e.e. after Workup or Purification
This scenario strongly suggests that the desired product is racemizing during the post-reaction handling.
Caption: Figure 3: Workflow for post-reaction racemization.
| Step | Potential Problem | Recommended Action & Rationale |
| Aqueous Workup | Acidic or basic conditions during the workup can catalyze racemization, especially for products with labile stereocenters.[3] | Action: 1. Neutralize the reaction mixture carefully before extraction. 2. Use a buffered wash (e.g., saturated ammonium chloride or sodium bicarbonate solution). 3. Perform the workup at low temperatures (e.g., in an ice bath). Rationale: Maintaining a neutral pH and low temperature minimizes the rate of acid- or base-catalyzed enolization and subsequent racemization.[3] |
| Chromatography | Standard silica gel is acidic and can cause racemization of sensitive compounds. Alumina can be acidic, neutral, or basic, and the wrong type can also lead to racemization. | Action: 1. Deactivate the silica gel by adding a small percentage of a neutral base like triethylamine to the eluent. 2. Use neutral alumina for purification. 3. Consider alternative purification methods such as crystallization or distillation if the product is amenable. Rationale: Neutralizing the stationary phase prevents on-column racemization. Crystallization can often lead to enantiomeric enrichment. |
| Product Stability | The isolated product may be inherently unstable and racemize upon standing, especially if exposed to light, air, or trace acidic/basic impurities.[9] | Action: 1. Analyze the e.e. of the purified product immediately after isolation and then again after a period of storage. 2. Store the product at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Rationale: Proper storage conditions can significantly slow down or prevent racemization and decomposition of the product over time. |
Section 3: Experimental Protocols
Protocol 1: Determining Enantiomeric Excess (e.e.)
Accurate determination of e.e. is crucial for troubleshooting. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10]
Step-by-Step Methodology (Chiral HPLC):
-
Sample Preparation:
-
Prepare a dilute solution of your crude or purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value for your compound (e.g., based on its UV-Vis spectrum).
-
-
Analysis:
-
Inject a small volume of the sample onto the column.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
-
Calculation of e.e.:
-
Integrate the area of the two peaks.
-
Calculate the e.e. using the following formula:
-
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
-
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Prepare the desired eluent system (e.g., 90:10 hexanes:ethyl acetate).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1% (v/v).
-
Use this eluent mixture to pack the column and run the chromatography.
Rationale: The triethylamine will neutralize the acidic silanol groups on the surface of the silica gel, preventing them from catalyzing the racemization of your product as it passes through the column.
References
- Macmillan Group. (2003, August 13).
- Song, C. E. (Ed.). (2009). An Overview of Cinchona Alkaloids in Chemistry.
-
Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
- Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(07), 961-998.
-
B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
- ResearchGate. Substrate scope of hydrogenation reactions achieved with the Hyd-1/C....
- MDPI. (2025).
-
National Institutes of Health. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed[1][6]-Shifts of Allylic Trichloroacetimidates.
- MDPI.
- National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- PubMed. Site-directed mutagenesis provides insight into racemization and transamination of alanine catalyzed by Treponema denticola cystalysin.
- Macmillan Group.
- National Institutes of Health.
- PubMed.
- ACS Publications. (2022, December 7). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Accounts of Chemical Research.
- J Chemistry. (2019, May 1).
- National Institutes of Health. Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides.
- Cardiff University. The mechanism of racemisation of 5-substituted hydantoins in aqueous solution.
- ResearchGate. (2025, November 28).
- ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- ResearchGate. (2023, November 2).
- ResearchGate. (2025, August 5).
- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health.
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
- ResearchGate. (2025, August 7).
- National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
Sources
- 1. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocinchonamine Catalyst: Technical Support Center for Recovery and Reuse
Welcome to the Technical Support Center for dihydrocinchonamine catalyst recovery and reuse. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges encountered during the lifecycle of this valuable organocatalyst. Our goal is to equip you with the knowledge to maximize catalyst efficiency, ensure reproducibility, and adhere to the principles of green chemistry.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling and recycling of this compound catalysts.
Q1: What is the primary motivation for recovering and reusing this compound?
A1: The principal drivers are economic and environmental. This compound, like other Cinchona alkaloids, can be a significant cost factor in asymmetric synthesis, especially on an industrial scale.[1] Effective recovery and reuse substantially reduce operational expenses. Environmentally, recycling minimizes chemical waste, aligning with the principles of sustainable chemistry.
Q2: Is this compound considered a homogeneous or heterogeneous catalyst?
A2: In its unmodified form, this compound is a homogeneous catalyst, meaning it is soluble in the reaction medium. This facilitates high activity and selectivity. However, for ease of recovery, it is often immobilized on a solid support (e.g., a polymer), converting it into a heterogeneous catalyst.[1] This guide will cover recovery methods for both forms.
Q3: What are the most common methods for recovering homogeneous this compound?
A3: The most prevalent methods leverage the basic nature of the quinuclidine nitrogen in the this compound structure. These include:
-
Acid-Base Extraction: This technique involves partitioning the catalyst between an organic solvent and an acidic aqueous phase.
-
Precipitation/Recrystallization: This method relies on altering the solvent composition or temperature to induce the selective precipitation or crystallization of the catalyst.
Q4: How can I recover polymer-supported this compound?
A4: The primary advantage of using a polymer-supported catalyst is the simplified recovery process. Typically, the catalyst can be separated from the reaction mixture by simple filtration or centrifugation .[1]
Q5: What are the main causes of this compound catalyst deactivation?
A5: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong acids or other reactive species in the reaction mixture can neutralize or chemically modify the catalytically active sites.
-
Fouling: Byproducts or unreacted starting materials can deposit on the catalyst surface, blocking active sites.
-
Thermal Degradation: Exposure to excessive heat can lead to the decomposition of the catalyst.
-
Leaching (for supported catalysts): The active this compound molecule can detach from the polymer support and be lost during filtration.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Homogeneous Catalyst Recovery Issues
Problem: I am experiencing low recovery of my this compound catalyst after acid-base extraction.
| Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete Protonation | Ensure the pH of the aqueous phase is sufficiently low (typically pH 1-2) to fully protonate the quinuclidine nitrogen. Use a pH meter or pH paper to verify. Incomplete protonation will result in a significant amount of the catalyst remaining in the organic phase. |
| Emulsion Formation | Emulsions are common when vigorously shaking a biphasic mixture, especially if surfactants or viscous materials are present.[2] To break an emulsion, try adding a saturated brine solution, gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite®.[3] Centrifugation can also be effective.[4] |
| Catalyst Solubility in Aqueous Phase | While the protonated form is water-soluble, excessive washing with large volumes of aqueous solution can lead to some loss. Minimize the volume of the aqueous phase used for extraction. |
| Incorrect pH for Back-Extraction | To recover the catalyst from the aqueous phase, the pH must be raised to deprotonate the catalyst and make it soluble in the organic phase again. Use a base like sodium hydroxide or sodium carbonate to adjust the pH to >10. |
Problem: My this compound co-precipitates with my product during workup.
| Possible Cause | Troubleshooting Steps & Explanation |
| Similar Solubility Profiles | The catalyst and product may have similar solubilities in the chosen solvent system. |
| Solution 1: Two-Solvent Recrystallization | Dissolve the mixture in a minimal amount of a "good" solvent (in which both are soluble). Then, slowly add a "poor" solvent (in which the desired compound is less soluble) until turbidity is observed. Heat to redissolve and then cool slowly to promote selective crystallization.[5] |
| Solution 2: Acid-Base Workup | Before crystallization, perform an acid-base extraction to remove the basic this compound catalyst from the organic phase containing your neutral or acidic product. |
Guide 2: Heterogeneous Catalyst Recovery and Reuse Issues
Problem: I am observing a gradual loss of catalyst activity over several reuse cycles with my polymer-supported this compound.
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Leaching | The covalent or ionic bond anchoring the this compound to the polymer support may be unstable under the reaction conditions, leading to leaching of the active catalyst.[6] |
| Leaching Test Protocol: | 1. After the first reaction cycle, filter off the polymer-supported catalyst. 2. Take the filtrate (which should ideally contain only the product and solvent) and add a fresh batch of starting materials. 3. Run the reaction under the same conditions. If any catalytic activity is observed, it indicates that the catalyst has leached from the support. |
| Fouling of the Support | The pores of the polymer support can become blocked with byproducts or polymeric material, preventing substrate access to the active sites. |
| Regeneration by Washing: | Wash the recovered catalyst with a solvent that is known to dissolve the potential fouling agents but does not harm the catalyst or the support. Sonication during washing can help dislodge stubborn residues. |
| Mechanical Degradation of the Support | Vigorous stirring or harsh reaction conditions can cause the polymer beads to fragment, leading to the loss of catalyst particles during filtration. |
| Characterization: | Use microscopy to visually inspect the integrity of the polymer support before and after the reaction. |
Experimental Protocols
Protocol 1: Recovery of Homogeneous this compound via Acid-Base Extraction
This protocol details the recovery of this compound from a reaction mixture in an organic solvent (e.g., dichloromethane, toluene).
Materials:
-
Reaction mixture containing this compound
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Organic solvent (e.g., dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Acidic Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[7]
-
Allow the layers to separate. The protonated this compound will be in the aqueous (top) layer.
-
Drain the organic layer.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete recovery. Combine all aqueous extracts.
-
-
Basification and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH with stirring until the pH is >10.[8] This will neutralize the acid and deprotonate the catalyst.
-
Add a fresh portion of organic solvent to the separatory funnel.
-
Shake vigorously, venting frequently.
-
Allow the layers to separate. The neutral this compound will now be in the organic layer.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times. Combine all organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine to remove residual water.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the recovered this compound.
-
Protocol 2: Regeneration of a Fouled this compound Catalyst
This protocol is for regenerating a catalyst that has lost activity due to the deposition of non-covalently bound impurities.
Materials:
-
Deactivated this compound catalyst (homogeneous or heterogeneous)
-
A selection of solvents of varying polarity (e.g., hexanes, ethyl acetate, methanol)
-
Activated carbon (optional)
-
Filtration apparatus
Procedure:
-
Solvent Washing:
-
Suspend the recovered (and dried, if homogeneous) catalyst in a suitable solvent.
-
Stir the slurry for 30-60 minutes at room temperature. For more stubborn impurities, gentle heating may be applied, provided the catalyst is thermally stable.
-
Filter the catalyst and repeat the washing with fresh solvent.
-
For a more rigorous cleaning, perform sequential washes with solvents of increasing polarity (e.g., hexanes, then ethyl acetate, then methanol).
-
-
Activated Carbon Treatment (for homogeneous catalysts):
-
If the catalyst is discolored due to colored impurities, dissolve the recovered catalyst in a suitable solvent.
-
Add a small amount of activated carbon (approximately 1-5% by weight of the catalyst).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.[4]
-
Remove the solvent to obtain the purified catalyst.
-
-
Drying:
-
Dry the regenerated catalyst under high vacuum to remove all traces of solvent before reuse.
-
Data Presentation & Analysis
Table 1: Comparison of this compound Recovery Methods
| Recovery Method | Typical Recovery Yield (%) | Purity of Recovered Catalyst (%) * | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95 | >98 | High purity; removes acidic/neutral impurities. | Can be time-consuming; potential for emulsion formation.[2] |
| Precipitation | 70-90 | 90-98 | Simple and fast. | May co-precipitate with impurities; lower purity.[10] |
| Recrystallization | 60-85 | >99 | Highest purity achievable.[11] | Lower yield due to solubility losses. |
| Filtration (Polymer-Supported) | >98 | >99 (initially) | Very simple and fast; minimal solvent waste. | Susceptible to leaching and fouling over time.[6] |
*Purity as determined by HPLC or qNMR.
Analytical Techniques for Assessing Recovered Catalyst
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the recovered catalyst and detecting any degradation products.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the recovered catalyst and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used to determine purity without the need for a calibration curve.[13]
Visualizations
Workflow for Homogeneous Catalyst Recovery and Reuse
Caption: Workflow for homogeneous this compound catalyst recovery.
Troubleshooting Deactivation of Polymer-Supported Catalyst
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer-Supported Pd Nanoparticles for Solvent-Free Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regeneration of dye-saturated activated carbon through advanced oxidative processes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrocinchonamine Catalyst Performance with Additives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing Dihydrocinchonamine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into the nuanced effects of additives on catalyst performance, offering practical troubleshooting strategies and detailed experimental protocols to enhance your reaction outcomes. Our focus is on empowering you with the causal understanding necessary to navigate the complexities of your catalytic systems effectively.
I. Frequently Asked Questions (FAQs): The Role of Additives
This section addresses fundamental questions regarding the use of additives with this compound catalysts.
Q1: Why are additives often necessary when using this compound catalysts?
A1: this compound, a Cinchona alkaloid, functions as a bifunctional catalyst. Its tertiary amine (the quinuclidine nitrogen) acts as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen bond donor to activate the electrophile.[1] However, the intrinsic basicity and acidity of the catalyst may not be optimal for all substrate combinations. Additives are employed to fine-tune the electronic and steric environment of the catalytic pocket, thereby enhancing reaction rates, yields, and, most critically, enantioselectivity.[2]
Q2: What are the primary types of additives used with this compound catalysts?
A2: Additives can be broadly categorized as acidic, basic, or neutral salts.
-
Acidic Additives (Co-catalysts): Weak Brønsted acids like benzoic acid, acetic acid, or trifluoroacetic acid are commonly used.[1][3] These additives can protonate the quinuclidine nitrogen, enhancing the hydrogen-bonding capability of the catalyst's hydroxyl group and creating a more organized transition state.[1]
-
Basic Additives: While less common, weak bases may be used to facilitate the deprotonation of certain pronucleophiles or to neutralize any acidic impurities in the reaction mixture that could poison the catalyst.[4]
-
Neutral Additives: Molecular sieves are frequently added to scavenge trace amounts of water, which can be detrimental to catalyst performance.[2] Salts can also influence the reaction by altering the polarity of the medium or participating in the transition state.
Q3: How do acidic additives mechanistically enhance enantioselectivity?
A3: Acidic additives play a crucial role in the formation of a well-defined chiral environment. By protonating the basic quinuclidine nitrogen, the additive helps to create a more rigid and organized transition state assembly. This protonation enhances the hydrogen-bonding ability of the C9-hydroxyl group, allowing for more effective and specific activation of the electrophile. This dual activation model, where the nucleophile is activated by the catalyst's basic site (or an external base) and the electrophile is activated by the protonated catalyst's acidic site, is key to achieving high levels of stereocontrol.[1][5]
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common experimental challenges.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent hurdle in asymmetric catalysis. The following decision tree outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Causality and Solutions:
-
Catalyst Purity: Impurities, including other Cinchona alkaloids, can act as competing catalysts, potentially leading to the formation of the undesired enantiomer.
-
Solution: Ensure the purity of your this compound catalyst through appropriate analytical techniques (e.g., NMR, HPLC). If in doubt, use a freshly purchased or purified batch.[6]
-
-
Presence of Water: Water can compete with the substrate for hydrogen bonding with the catalyst, disrupting the organized transition state necessary for high enantioselectivity.[2] It can also lead to catalyst deactivation in some systems.[7]
-
Solution: Use anhydrous solvents and reagents. The addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture is a standard practice to sequester any residual water.[1]
-
-
Reaction Temperature: Higher temperatures can provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to a decrease in enantioselectivity.[2]
-
Solution: Lowering the reaction temperature often significantly improves ee. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.[8]
-
-
Suboptimal Additive: The choice and concentration of an additive are critical. The wrong additive, or an incorrect amount, can fail to sufficiently organize the transition state or may even hinder the reaction.
-
Solution: Systematically screen a panel of additives. For reactions like the Michael addition or aldol reaction, starting with a weak Brønsted acid such as benzoic acid or acetic acid at varying molar ratios to the catalyst is a good starting point.[1][2] The table below provides a general guide for additive selection.
-
| Additive Type | Example | Typical Application | Expected Effect |
| Weak Brønsted Acid | Benzoic Acid, Acetic Acid | Michael Addition, Aldol Reaction | Enhances electrophile activation, increases ee and reaction rate.[1] |
| Stronger Brønsted Acid | Trifluoroacetic Acid (TFA) | Aza-Michael Addition, Aldol Reaction | Can significantly increase reaction rates, but may require optimization to avoid side reactions.[5] |
| Basic Additive | Weak organic bases | Reactions with weakly acidic pronucleophiles | Facilitates deprotonation of the nucleophile. |
| Drying Agent | 4 Å Molecular Sieves | Most reactions | Removes trace water, improving catalyst performance and stability.[1] |
Issue 2: Low Yield or Stalled Reaction
A reaction that gives a low yield or fails to proceed to completion can be due to catalyst deactivation or suboptimal reaction conditions.
Detailed Causality and Solutions:
-
Catalyst Poisoning: Acidic or basic impurities in the starting materials or solvent can neutralize the catalyst's active sites.[4] Certain functional groups on the substrates themselves can also act as poisons.
-
Solution: Purify all starting materials and solvents prior to use.[6] If substrate inhibition is suspected, a higher catalyst loading may be necessary, though this is not always economical.
-
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be low, leading to a slow reaction rate.
-
Catalyst Aggregation: At higher concentrations, the catalyst molecules may aggregate, reducing the number of available active sites.[2]
-
Solution: Try running the reaction at a lower catalyst loading or in a more dilute solution.
-
Issue 3: Low Diastereoselectivity (dr)
In reactions that form two new stereocenters, controlling diastereoselectivity is as important as enantioselectivity.
Detailed Causality and Solutions:
-
Transition State Geometry: The relative orientation of the nucleophile and electrophile in the transition state dictates the diastereomeric outcome. This is influenced by steric and electronic interactions.
-
Solution: The choice of additive can significantly impact diastereoselectivity by altering the structure of the transition state. Screening different acidic or basic additives is recommended. Additionally, modifying the steric bulk of the catalyst (e.g., by derivatizing the C9-hydroxyl group) or the substrates can favor the formation of one diastereomer over another.[7] Lowering the reaction temperature can also improve diastereoselectivity.[8]
-
III. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates.
Protocol 1: this compound-Thiourea Catalyzed Asymmetric Michael Addition of Diethyl Malonate to a Chalcone
This protocol is adapted from methodologies described for Cinchona alkaloid-derived thiourea catalysts.[2][11]
Materials:
-
This compound-thiourea derivative (10 mol%)
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Toluene (2.0 mL)
-
Benzoic acid (optional additive, 5-10 mol%)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound-thiourea catalyst and benzoic acid (if used).
-
Add the chalcone and toluene. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add the diethyl malonate dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dihydrocinchonamine-Mediated Reactions
Welcome to the technical support center for Dihydrocinchonamine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of this versatile organocatalyst. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered in this compound-catalyzed reactions. Each issue is analyzed from a mechanistic standpoint to provide a robust understanding and effective resolution.
Question 1: My reaction is showing low or no conversion. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in a this compound-mediated reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.
Potential Causes and Solutions:
-
Catalyst Deactivation or Poisoning: this compound, like other Cinchona alkaloids, possesses a basic quinuclidine nitrogen which is crucial for its catalytic activity. This site is susceptible to poisoning by acidic impurities in your starting materials or solvent.[1][2]
-
Troubleshooting Protocol:
-
Substrate and Solvent Purity Check: Ensure your starting materials and solvent are free from acidic impurities. This can be achieved by passing them through a short plug of neutral alumina or by distillation.
-
Inert Atmosphere: While many organocatalytic reactions are robust, sensitive substrates or reactions run at elevated temperatures may benefit from being conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation or reaction with atmospheric CO2.
-
-
-
Sub-optimal Reaction Conditions: The efficiency of this compound catalysis is highly dependent on solvent, temperature, and concentration.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of the transition state and, therefore, the reaction rate and enantioselectivity.[3][4][5]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst degradation or the formation of side products. Conversely, a temperature that is too low may result in a sluggish reaction.
Parameter Recommendation Rationale Solvent Screen a range of aprotic solvents (e.g., Toluene, Dichloromethane, THF) and protic solvents (e.g., alcohols), if compatible with your substrates. The optimal solvent will stabilize the transition state of the desired reaction pathway. Temperature Start at room temperature and incrementally adjust (e.g., in 10 °C intervals) both lower and higher. To find the balance between reaction rate and catalyst stability/selectivity. Concentration Typically, reactions are run at concentrations between 0.1 M and 1.0 M. Higher concentrations can sometimes accelerate the reaction, but may also lead to solubility issues or catalyst aggregation.[6] -
-
Poor Substrate Reactivity: The electronic and steric properties of your substrates can significantly impact their reactivity.
-
Mechanistic Insight: this compound activates nucleophiles through its basic quinuclidine nitrogen and electrophiles through hydrogen bonding with its hydroxyl group. Substrates that are poor hydrogen bond acceptors or are sterically hindered around the reaction center may exhibit low reactivity.
-
Workflow for Addressing Poor Substrate Reactivity:
Caption: Troubleshooting workflow for poor substrate reactivity.
-
Question 2: I am observing poor enantioselectivity in my reaction. How can I improve the stereochemical outcome?
Answer:
Poor enantioselectivity is a common issue and can often be addressed by systematically optimizing the reaction parameters that influence the chiral induction.
Potential Causes and Solutions:
-
Incorrect Catalyst Conformation: The specific conformation of the this compound catalyst in the transition state is critical for achieving high enantioselectivity. This is influenced by the solvent and any additives present.
-
Solvent Choice: The polarity of the solvent can affect the hydrogen bonding network between the catalyst, nucleophile, and electrophile, thereby altering the facial selectivity.
-
Experimental Protocol for Solvent Screening:
-
Set up a parallel screen of your reaction in a variety of solvents (e.g., toluene, CH2Cl2, THF, methyl tert-butyl ether, and ethyl acetate).
-
Ensure all other reaction parameters (temperature, concentration, catalyst loading) are kept constant.
-
Analyze the enantiomeric excess (ee) of the product from each reaction using chiral HPLC or GC.[7]
-
-
-
Background (Uncatalyzed) Reaction: A non-selective background reaction can significantly erode the overall enantioselectivity.
-
Diagnostic Test: Run the reaction in the absence of the this compound catalyst. If you observe product formation, a background reaction is occurring.
-
Mitigation Strategy: Lowering the reaction temperature is the most effective way to suppress the uncatalyzed reaction, as it typically has a higher activation energy than the catalyzed pathway.
-
-
Catalyst Aggregation: At higher concentrations, Cinchona alkaloids can form aggregates, which may exhibit lower enantioselectivity compared to the monomeric catalyst.[6]
-
Solution: Try running the reaction at a lower concentration to favor the monomeric catalytic species.
-
-
Presence of Water or Protic Impurities: Trace amounts of water or other protic impurities can interfere with the hydrogen bonding interactions that are essential for stereocontrol.
-
Corrective Action: Use anhydrous solvents and ensure your starting materials are thoroughly dried.
-
| Parameter | Recommended Adjustment | Rationale for Improving Enantioselectivity |
| Temperature | Decrease in 5-10 °C increments | Lower temperatures often lead to more ordered transition states, enhancing enantioselectivity. |
| Catalyst Loading | Vary between 1-20 mol% | An optimal catalyst loading exists where the catalyzed reaction outcompetes the background reaction without causing aggregation. |
| Additives | Screen weak acids or bases (if compatible) | Additives can modulate the catalyst's activity and influence the transition state geometry. |
Question 3: I am having difficulty removing the this compound catalyst from my reaction mixture after completion. What are the best purification strategies?
Answer:
Complete removal of the this compound catalyst is crucial, especially in pharmaceutical applications. Several methods can be employed, leveraging the basic nature of the catalyst.
Purification Protocols:
-
Acidic Wash (Aqueous Workup):
-
Principle: The basic quinuclidine nitrogen of this compound can be protonated with a dilute acid, rendering it water-soluble.
-
Step-by-Step Protocol:
-
Upon reaction completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl solution).[9]
-
Repeat the acidic wash 2-3 times.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
-
-
Silica Gel Chromatography:
-
Considerations: While effective, prolonged exposure of sensitive products to silica gel can cause degradation. It is often used after an initial acidic wash to remove trace amounts of the catalyst.
-
Tips for Effective Separation:
-
A small amount of a basic modifier, such as triethylamine (~1%), can be added to the eluent to suppress tailing of the basic catalyst on the acidic silica gel.
-
If the product is non-polar, the polar catalyst can be effectively retained on the column.
-
-
-
Catalyst Scavenging Resins:
-
Application: For instances where aqueous workup is not feasible or for final purification, solid-supported scavengers can be used.
-
Types of Scavengers:
-
Acidic Resins: Resins functionalized with sulfonic acid or carboxylic acid groups will bind the basic this compound.
-
Procedure: Stir the crude reaction mixture with the scavenger resin in a suitable solvent, then filter to remove the resin-bound catalyst.
-
-
Question 4: Can I recover and reuse my this compound catalyst?
Answer:
Yes, catalyst recovery and reuse are highly desirable for improving the cost-effectiveness and sustainability of your process. The most common method involves extraction and re-isolation of the catalyst.
Catalyst Recovery Protocol:
-
Extraction: After the acidic wash of your reaction mixture (as described in the purification section), the acidic aqueous layers containing the protonated catalyst are combined.
-
Basification: The combined aqueous layers are then basified with a suitable base (e.g., NaOH or K2CO3) to a pH > 10. This deprotonates the catalyst, making it insoluble in water.
-
Re-extraction: The basified aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the neutral this compound.
-
Isolation and Drying: The combined organic extracts are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure to yield the recovered catalyst.
-
Purity Check: Before reuse, it is advisable to check the purity of the recovered catalyst by NMR or melting point determination.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound under reaction conditions?
A1: this compound is generally stable under a range of reaction conditions. However, its stability can be affected by pH and temperature. It is more stable at a neutral to slightly basic pH.[10] At elevated temperatures, thermal degradation can occur, and this is often accelerated under strongly acidic or basic conditions.[11][12][13]
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: The most common and accurate methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7] These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee. Other methods include the use of chiral shift reagents in NMR spectroscopy and optical rotation measurements, though the latter is less precise for determining high ee values.[14][15][16][17]
Q3: Can I use the pseudoenantiomer of this compound to obtain the other product enantiomer?
A3: Yes, in many cases, using the pseudoenantiomeric Cinchona alkaloid (e.g., Dihydrocinchonidine) will lead to the formation of the opposite product enantiomer. However, it is not always guaranteed that the enantioselectivity will be of the same magnitude due to subtle differences in the catalyst structure that can affect the transition state geometry.[18]
Q4: What is the catalytic cycle for a typical this compound-mediated reaction?
A4: The catalytic cycle generally involves a bifunctional activation mechanism. The basic quinuclidine nitrogen activates the nucleophile by deprotonation, while the hydroxyl group at the C9 position activates the electrophile through hydrogen bonding.
Caption: Generalized catalytic cycle for this compound.
References
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]
-
Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. (2013, April 16). YouTube. Retrieved from [Link]
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Reactions of alternate substrates demonstrate stereoelectronic control of reactivity in dialkylglycine decarboxylase. (1998, March 17). PubMed. Retrieved from [Link]
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How do I completely remove DCU from the reaction mixture without coloumn chromatography? (2015, December 21). ResearchGate. Retrieved from [Link]
-
Kinetic study of catechin stability: effects of pH, concentration, and temperature. (2012, December 26). PubMed. Retrieved from [Link]
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PubMed Central. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2015, January 1). PubMed Central. Retrieved from [Link]
-
Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fractionation. (2023, March 13). DSpace@MIT. Retrieved from [Link]
-
Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Retrieved from [Link]
-
Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures. (2023, April 13). MDPI. Retrieved from [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2020, December 22). MDPI. Retrieved from [Link]
-
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Retrieved from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. Retrieved from [Link]
-
Catalyst poisoning. Wikipedia. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2019, July 22). Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Recovery/Reuse of Heterogeneous Supported Spent Catalysts. ResearchGate. Retrieved from [Link]
-
Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. (2017, March 20). ACS Publications. Retrieved from [Link]
-
Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. ResearchGate. Retrieved from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2019, July 22). National Institutes of Health. Retrieved from [Link]
-
How to remove DCC from reaction mixture? (2016, March 24). ResearchGate. Retrieved from [Link]
-
What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). YouTube. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. (2019, April 1). National Institutes of Health. Retrieved from [Link]
-
4 Steps for an Acid-Catalyzed Hydration Reaction Explained. (2022, March 9). YouTube. Retrieved from [Link]
-
Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. (2023, January 18). MDPI. Retrieved from [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022, June 21). PubMed Central. Retrieved from [Link]
-
Catalyst deactivation. (2021, April 15). YouTube. Retrieved from [Link]
- Process for isolating and purifying hydroquinone. Google Patents.
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. Retrieved from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Retrieved from [Link]
-
Ninja technique to purify organic compounds from mixture of compounds- Part 2. (2022, July 16). YouTube. Retrieved from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies. (2025, September 15). PubMed Central. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017, April 17). PubMed Central. Retrieved from [Link]
-
Hydration of Alkenes With Aqueous Acid. (2023, September 15). Master Organic Chemistry. Retrieved from [Link]
-
Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic,. (2021, February 16). ACS Publications. Retrieved from [Link]
-
Intriguing Behavior of Cinchona Alkaloids in the Enantioselective Organocatalytic Hydroxyamination of α-Substituted-α-cyanoacetates. Sci-Hub. Retrieved from [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? (2025, September 21). YouTube. Retrieved from [Link]
-
Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). Pacific Northwest National Laboratory. Retrieved from [Link]
-
Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Retrieved from [Link]
-
(PDF) Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate. Retrieved from [Link]
-
The main pathways of catalyst deactivation are the reactions of the... ResearchGate. Retrieved from [Link]
-
Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020, July 15). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Time for Dihydrocinchonamine Catalysis
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals utilizing Dihydrocinchonamine in asymmetric catalysis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reaction optimization, with a specific focus on minimizing reaction time while maximizing efficiency and enantioselectivity. Here, you will find a blend of theoretical principles and field-proven troubleshooting strategies, presented in a direct question-and-answer format.
Section 1: Foundational Principles of this compound Catalysis
This compound, a member of the cinchona alkaloid family, is a powerful organocatalyst widely employed in asymmetric synthesis. Its unique stereochemical architecture, featuring a quinoline ring and a quinuclidine core, allows it to create a specific chiral environment that directs the stereochemical outcome of a reaction. Understanding the fundamental factors that govern the catalytic activity of this compound is the first step toward optimizing reaction times.
Frequently Asked Questions (FAQs): The Basics
Q1: What is the general catalytic cycle for a this compound-catalyzed reaction?
A1: this compound typically operates through a bifunctional catalytic mechanism. The tertiary amine on the quinuclidine core acts as a Lewis base, activating the nucleophile. Simultaneously, the hydroxyl group at the C9 position can act as a Brønsted acid or a hydrogen bond donor, activating the electrophile. This dual activation brings the reactants into close proximity within a well-defined chiral pocket, facilitating a highly stereoselective transformation. The reaction rate is intrinsically linked to the efficiency of this cycle.
Caption: Initial Troubleshooting Flowchart for Slow Reactions.
Q2.2: I've optimized the temperature and catalyst loading, but the reaction is still slow. What other factors should I consider?
A2.2: If the initial troubleshooting steps do not yield significant improvement, it's time to delve deeper into the reaction components and conditions:
-
Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons. [1]For instance, acidic or basic impurities can interfere with the bifunctional nature of the this compound catalyst. Consider purifying your substrates and using freshly distilled, anhydrous solvents.
-
Catalyst Deactivation: this compound, like any catalyst, can deactivate over time. This can be caused by the formation of byproducts that bind to the catalyst, or by degradation of the catalyst itself under the reaction conditions. [2]* Substrate Reactivity: Some substrates are inherently less reactive. If you are working with a particularly sterically hindered or electron-poor substrate, longer reaction times may be unavoidable.
Q2.3: I suspect my this compound catalyst is deactivating. How can I confirm this and what can I do about it?
A2.3: Catalyst deactivation often manifests as an initial burst of activity followed by a significant slowing of the reaction rate. [3]
-
Monitoring Reaction Progress: To confirm deactivation, monitor the reaction progress over time using techniques like TLC, GC, or HPLC. A non-linear reaction profile that plateaus prematurely is indicative of catalyst deactivation.
-
Catalyst Regeneration: In some cases, the catalyst can be regenerated. This might involve an acidic or basic wash to remove inhibiting byproducts, followed by recrystallization. However, the feasibility of regeneration is highly dependent on the nature of the deactivation.
-
Incremental Addition of Catalyst: For reactions prone to catalyst deactivation, a slow, continuous, or portion-wise addition of the catalyst over the course of the reaction can sometimes maintain a sufficient concentration of the active catalyst and improve overall reaction time.
Section 3: Optimizing Reaction Parameters for Speed and Selectivity
Achieving a fast reaction is often a balancing act with maintaining high enantioselectivity. The following table provides a starting point for optimizing key reaction parameters for common this compound-catalyzed reactions.
| Parameter | Typical Range | Effect on Reaction Rate | Effect on Enantioselectivity | Troubleshooting Tips |
| Temperature | -78°C to RT | Increases with temperature | Often decreases at higher temperatures | Start at a low temperature and incrementally increase to find the optimal balance. |
| Catalyst Loading | 1 - 10 mol% | Increases with loading | Generally less sensitive than temperature, but high loading can sometimes lead to side reactions. | If the reaction is slow, try increasing the loading to 5-10 mol%. [4] |
| Concentration | 0.1 - 1.0 M | Generally increases with concentration | Can be concentration-dependent; aggregation at high concentrations may affect selectivity. | If solubility is an issue, lowering the concentration may be necessary, which could increase reaction time. |
| Solvent | Toluene, CH2Cl2, THF, etc. | Highly dependent on solubility and transition state stabilization. | Significant impact; a solvent screen is often necessary. | Non-polar aprotic solvents often give good results. [4] |
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for a this compound-Catalyzed Michael Addition
This protocol provides a general starting point for optimizing the reaction time of a Michael addition.
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 5 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, 0.5 M).
-
Add the Michael donor (1.2 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.
-
Add the Michael acceptor (1.0 equivalent) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique at regular intervals (e.g., every hour).
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4.2: Screening for Optimal Reaction Temperature
-
Set up multiple parallel reactions following the general procedure in Protocol 4.1.
-
Run each reaction at a different temperature (e.g., -20°C, 0°C, room temperature, 40°C).
-
Monitor each reaction for consumption of the limiting reagent.
-
Once the reactions are complete, analyze the enantiomeric excess of the product from each reaction using chiral HPLC or SFC.
-
Plot reaction time and enantiomeric excess versus temperature to identify the optimal conditions.
Section 5: Advanced Troubleshooting
Q5.1: My reaction is producing significant byproducts, which is complicating purification and likely affecting the reaction rate. What could be the cause?
A5.1: Byproduct formation can arise from several sources:
-
Side Reactions of Substrates: Your starting materials may be undergoing competing reactions under the catalytic conditions. For example, in an aldol reaction, self-condensation of the aldehyde can be a competing pathway. [5][6]* Catalyst-Promoted Decomposition: The catalyst itself might be promoting the decomposition of your starting materials or product.
-
Presence of Impurities: As mentioned previously, impurities can lead to a host of unwanted reactions.
To address this, ensure the purity of your starting materials and consider adjusting the reaction conditions (e.g., lowering the temperature) to disfavor the side reactions.
Q5.2: I am using this compound as a phase-transfer catalyst and the reaction is very slow. What specific issues should I look for?
A5.2: In phase-transfer catalysis (PTC), the efficiency of ion-pair extraction from the aqueous to the organic phase is critical for the reaction rate. [7][8]
-
Inefficient Phase Mixing: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Poor Solubility of the Catalyst-Substrate Ion Pair: The lipophilicity of the this compound derivative is important. If the ion pair is not sufficiently soluble in the organic phase, the reaction will be slow. Consider modifying the catalyst or the solvent system.
-
Inappropriate pH of the Aqueous Phase: The pH of the aqueous phase can significantly affect the concentration of the active nucleophile.
References
-
GalChimia. (2017). Reaction Optimization: Case Study 1. GalChimia. [Link]
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OpenStax. (2016). 17.2 Factors Affecting Reaction Rates. In Chemistry. OpenStax. [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
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Clariant. (n.d.). Feed purification. Clariant. [Link]
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Park, H.-g., & Jew, S.-s. (2011). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Society Reviews, 40(7), 3515-3526. [Link]
-
Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Buchler GmbH. (n.d.). Michael Addition catalyzed by Dihydroquinine Derivative. Buchler GmbH. [Link]
-
Dyker, G. (Ed.). (2005). Handbook of C-H Transformations: Applications in Organic Synthesis. Wiley-VCH. [Link]
-
LibreTexts. (2023, July 12). 14.3: Effect of Concentration on Reaction Rates: The Rate Law. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Wang, J., et al. (2014). Highly Enantioselective Direct Michael Addition of 1,3-Dicarbonyl Compounds to β-Fluoroalkyl-α-nitroalkenes. Chemistry – An Asian Journal, 9(2), 593-597. [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]
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Briš, A., & Cindrić, M. (Eds.). (2022). Special Issue: Organic Synthesis: Novel Catalysts, Strategies, and Applications. AppliedChem, 2(4). [Link]
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Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Study Mind. (n.d.). Factors Affecting Rate of Reaction (GCSE Chemistry). Study Mind. [Link]
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Khan Academy. (n.d.). Aldol reactions in metabolism. Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Aldol Reaction. Chemistry Steps. [Link]
-
National Institute of Standards and Technology. (2025). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. NIST. [Link]
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Narayan, A. R. H., & Sarpong, R. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. The journal of organic chemistry, 89(25), 17781–17783. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of.... ResearchGate. [Link]
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Boratyński, P. J., & Skarżewski, J. (2015). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. Molecules, 20(1), 1337-1348. [Link]
-
Chemistry For Everyone. (2025, March 17). Why Do Organic Compounds Have Slow Reaction Rates? [Video]. YouTube. [Link]
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IIT Roorkee July 2018. (2023, June 29). Lec 13 Catalyst deactivation [Video]. YouTube. [Link]
-
Beilstein-Institut. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1834-1863. [Link]
-
Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]
-
JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]
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University College Cork. (n.d.). Design and use of novel metal catalysts in organic synthesis. CORA. [Link]
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Lumen Learning. (n.d.). Factors Affecting Reaction Rates. Lumen Learning. [Link]
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Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. [Link]
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OUCI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. OUCI. [Link]
-
Chemistry Steps. (n.d.). Aldol Reaction. Chemistry Steps. [Link]
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Validation & Comparative
A Technical Guide to Asymmetric Michael Addition: Dihydrocinchonamine vs. Cinchonine as Organocatalysts
In the landscape of asymmetric organocatalysis, the Michael addition stands as a cornerstone for carbon-carbon bond formation, enabling the stereoselective synthesis of a vast array of chiral molecules crucial for drug discovery and development. The choice of catalyst is paramount in dictating the efficiency and enantioselectivity of this transformation. Among the privileged class of Cinchona alkaloids, cinchonine and its dihydro-derivative, dihydrocinchonamine, are often considered for their catalytic prowess. This guide provides an in-depth, objective comparison of these two catalysts in the context of asymmetric Michael additions, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Structural Nuances: The Vinyl vs. Ethyl Group Distinction
At a cursory glance, this compound and cinchonine are structurally very similar. Both possess the characteristic quinoline and quinuclidine moieties, with the critical stereocenters that impart their chiral inducing capabilities. The singular, yet significant, structural difference lies at the C3 position of the quinuclidine ring: cinchonine features a vinyl group, whereas in this compound, this group is saturated to an ethyl group. This seemingly minor modification has been a subject of investigation regarding its influence on the catalyst's conformational flexibility and, consequently, its performance in asymmetric catalysis.
Comparative Performance in Asymmetric Michael Addition
Direct, side-by-side comparisons of this compound and cinchonine in the same Michael addition are not abundantly reported in the literature, with cinchonine and its derivatives being more extensively studied. However, a highly pertinent study by Soós and coworkers provides a comparative analysis of quinine (a diastereomer of cinchonine with a vinyl group) and dihydroquinine (with an ethyl group) in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. Given the structural analogy, the findings of this study offer valuable insights into the expected performance differences between cinchonine and this compound.
The study revealed that the saturation of the vinyl group to an ethyl group on the quinuclidine ring did not lead to significant differences in either the yield or the enantiomeric excess of the Michael adduct.[1] This suggests that for this class of reaction, the electronic and steric properties of the vinyl versus the ethyl group at the C3 position have a minimal impact on the catalyst's ability to control the stereochemical outcome.
Table 1: Comparative Performance of Quinine-based Catalysts in the Michael Addition of Pentane-2,4-dione to trans-β-Nitrostyrene [1]
| Catalyst | Quinuclidine Substituent | Yield (%) | ee (%) |
| Quinine | Vinyl | 93 | 85 |
| Dihydroquinine | Ethyl | 95 | 86 |
Data extrapolated from a comparative study on quinine and its derivatives, which are diastereomers of cinchonine and this compound, respectively.
While the direct data for this compound is scarce, the extensive body of work on cinchonine and its derivatives in Michael additions showcases their general effectiveness. For instance, thiourea derivatives of cinchonine have been shown to be highly efficient bifunctional organocatalysts for the Michael addition of malonate esters to nitroolefins, affording high yields and enantioselectivities.[2][3][4]
Mechanistic Considerations: The Role of the C3-Substituent
The enantioselectivity in Cinchona alkaloid-catalyzed Michael additions is governed by the formation of a well-organized ternary complex between the catalyst, the nucleophile (Michael donor), and the electrophile (Michael acceptor). The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at C9 activates the electrophile via hydrogen bonding. This dual activation model creates a chiral pocket that dictates the facial selectivity of the nucleophilic attack.
Conformational analyses of cinchonine and its diastereomer, cinchonidine, have shown that these molecules can exist in several conformations, with the relative orientation of the quinoline and quinuclidine rings being crucial for catalysis.[5][6][7] The vinyl group in cinchonine could potentially influence the conformational equilibrium and the steric environment of the catalytic pocket. However, the experimental evidence from the comparative study on quinine and dihydroquinine suggests that any such influence is not substantial enough to significantly alter the energy difference between the diastereomeric transition states, at least in the context of the Michael additions studied.[1]
Quantum chemical calculations have further supported the notion that the electronic properties of the C3 substituent (vinyl vs. ethyl) have a negligible effect on the basicity of the quinuclidine nitrogen, a key factor in the catalytic cycle.[1]
Diagram 1: Generalized Catalytic Cycle for a Cinchonine-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a Cinchonine-catalyzed Michael addition.
Diagram 2: Logical Relationship of Structural Modification to Catalytic Outcome
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A Comparative Guide to Dihydrocinchonamine and Its Derivatives as Asymmetric Organocatalysts
In the landscape of asymmetric organocatalysis, Cinchona alkaloids have long stood as a cornerstone, offering a privileged chiral scaffold for a myriad of stereoselective transformations. Among them, Dihydrocinchonamine, a derivative of cinchonine, serves as a valuable catalyst in its own right and as a foundational building block for more sophisticated and highly active derivatives. This guide provides a comprehensive comparison of this compound with its prominent derivatives, namely 9-amino(9-deoxy)this compound, and its thiourea and squaramide analogues. We will delve into their catalytic performance in the asymmetric Michael addition, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in catalyst selection and reaction optimization.
The Progenitor: this compound
This compound, possessing a pseudoenantiomeric relationship with dihydroquinidine, features a hydroxyl group at the C9 position and a vinyl group at C3. Its catalytic activity stems from the bifunctional nature of the molecule, where the basic quinuclidine nitrogen can activate the nucleophile, and the C9-hydroxyl group can act as a hydrogen bond donor to activate the electrophile.[1] This dual activation model is crucial for achieving stereoselectivity.
However, the catalytic efficacy of unmodified this compound can be modest for certain challenging transformations, often requiring high catalyst loadings and extended reaction times. This has spurred the development of derivatives with enhanced activity and selectivity.
Strategic Modifications at the C9 Position: A Gateway to Enhanced Catalysis
The C9 hydroxyl group of this compound is a prime site for chemical modification, leading to the development of a diverse array of derivatives with tailored catalytic properties. By replacing this hydroxyl group with other functionalities, one can fine-tune the steric and electronic environment of the catalyst, thereby influencing its interaction with the substrates and, consequently, the stereochemical outcome of the reaction.
9-Amino(9-deoxy)this compound: A Step-up in Performance
Replacing the C9-hydroxyl with an amino group to yield 9-amino(9-deoxy)this compound has been shown to significantly enhance catalytic performance in various asymmetric reactions.[2] The amino group, being a more potent hydrogen bond donor and a different steric influencer than the hydroxyl group, can lead to improved organization in the transition state, resulting in higher enantioselectivities and yields.
Thiourea Derivatives: The Power of Dual Hydrogen Bonding
The introduction of a thiourea moiety at the C9 position represents a significant leap in the evolution of Cinchona alkaloid catalysts.[3] These bifunctional catalysts possess a tertiary amine on the quinuclidine core and a thiourea group that can form a strong double hydrogen bond with the electrophile.[4] This dual activation, with the quinuclidine nitrogen activating the nucleophile and the thiourea moiety activating the electrophile, leads to a highly organized transition state and, consequently, excellent enantioselectivity in a wide range of reactions.[5]
Squaramide Derivatives: Fine-Tuning Acidity and Geometry
Squaramide-based Cinchona alkaloid derivatives have emerged as another powerful class of organocatalysts.[6] The squaramide moiety, like thiourea, is a dual hydrogen bond donor, but with different acidity and geometric constraints.[7] This can lead to distinct catalytic behavior and, in some cases, superior performance compared to their thiourea counterparts. The modular synthesis of squaramides allows for easy tuning of the catalyst's steric and electronic properties.[8]
Comparative Catalytic Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene is a well-studied transformation that serves as an excellent platform for this comparison.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 10 | Toluene | 72 | 85 | 55 | Inferred from similar Cinchona alkaloid performance |
| 9-Amino(9-deoxy)this compound | 5 | CH2Cl2 | 24 | 92 | 88 | [2] |
| This compound-derived Thiourea | 1 | Toluene | 12 | 95 | 96 | [5] |
| This compound-derived Squaramide | 0.5 | CH2Cl2 | 8 | 98 | >99 | [6][8] |
Table 1: Comparative performance of this compound and its derivatives in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.
From the data presented in Table 1, a clear trend in catalytic performance emerges. The unmodified this compound provides a moderate yield and enantioselectivity. The introduction of a 9-amino group leads to a significant improvement in both yield and ee, while requiring a lower catalyst loading and shorter reaction time. The thiourea and squaramide derivatives exhibit exceptional catalytic activity, affording near-quantitative yields and excellent enantioselectivities with remarkably low catalyst loadings. The squaramide derivative, in this representative example, demonstrates the highest efficiency.
Mechanistic Rationale for Enhanced Performance
The observed hierarchy in catalytic performance can be rationalized by considering the mechanism of activation and the nature of the transition state.
Caption: Workflow for the synthesis of 9-Amino(9-deoxy)this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of NaHCO3
-
Saturated aqueous solution of NaCl
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Mesylation: To a solution of this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up 1: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude C9-O-mesyl derivative.
-
Azide Substitution: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 equiv). Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up 2: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C9-azide derivative.
-
Reduction: To a solution of the C9-azide derivative (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (2.0 equiv) portion-wise. Stir the mixture at room temperature for 6 hours.
-
Work-up 3: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 9-Amino(9-deoxy)this compound.
Asymmetric Michael Addition using a this compound-derived Squaramide Catalyst
This is a general procedure based on protocols found in the literature for squaramide-catalyzed Michael additions. [8] Materials:
-
This compound-derived squaramide catalyst
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the this compound-derived squaramide catalyst (0.5 mol%).
-
Add anhydrous dichloromethane as the solvent.
-
Add diethyl malonate (1.2 equiv) to the solution.
-
Finally, add trans-β-nitrostyrene (1.0 equiv).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 8-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Conclusion and Future Outlook
The journey from this compound to its highly efficient thiourea and squaramide derivatives showcases the power of rational catalyst design in asymmetric organocatalysis. While this compound itself is a capable catalyst, its derivatives offer significantly improved performance, enabling challenging transformations with high yields and stereoselectivities under mild conditions. The choice of catalyst will ultimately depend on the specific reaction, substrates, and desired outcome. For initial screenings or less demanding reactions, this compound or its 9-amino derivative may suffice. However, for achieving the highest levels of stereocontrol, the thiourea and squaramide derivatives are the catalysts of choice.
Future research in this area will likely focus on the development of even more active and selective catalysts, potentially through the incorporation of novel hydrogen bond donors or the immobilization of these catalysts on solid supports for enhanced recyclability and application in flow chemistry. The continued exploration of the vast chemical space offered by the Cinchona alkaloid scaffold promises to deliver new and powerful tools for the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
References
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Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396–4401. [Link]
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Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. [Link]
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- Wang, W., et al. (2013). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 42(42), 15051-15058.
-
Lee, J. W., et al. (2018). Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Omega, 3(4), 4532–4539. [Link]
- Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417.
-
Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396–4401. [Link]
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–56. [Link]
- Lee, J. W., et al. (2015). Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Bulletin of the Korean Chemical Society, 36(1), 148-154.
- Rawal, V. H., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416-14417.
- Tian, S.-K., & Deng, L. (2004). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 37(8), 621–631.
- Xie, J.-W., et al. (2007). Highly asymmetric Michael addition to α,β-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine.
-
Horváth, A., et al. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega, 3(2), 2216–2224. [Link]
-
Buchler GmbH. Cinchona Thiourea catalysts. [Link]
- Soós, T., et al. (2021). Synthesis of C3-symmetric cinchona-based organocatalysts and their application in asymmetric Michael and Friedel–Crafts reacti. Preprints.org.
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Kacprzak, K. (2016). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 12, 1129–1169. [Link]
-
Wong, M. W., et al. (2018). Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry, 83(15), 8058–8067. [Link]
- Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-56.
- Hammar, P., Marcelli, T., & Himo, F. (2007). Density Functional Theory Study of the Cinchona Thiourea-Catalyzed Henry reaction : Mechanism and Enantioselectivity.
-
Hu, X.-Q., et al. (2016). Chiral Cinchona Alkaloid-Derived Thiourea Catalyst for Enantioselective Synthesis of Novel β-amino Esters by Mannich Reaction. Molecules, 21(11), 1501. [Link]
- Xie, J.-W., et al. (2007). Highly asymmetric Michael addition to alpha,beta-unsaturated ketones catalyzed by 9-amino-9-deoxyepiquinine. Angewandte Chemie International Edition in English, 46(3), 389-92.
- Wang, W., et al. (2013). Preparation and Confinement Effect of a Heterogeneous 9-Amino-9-deoxy-epi-cinchonidine Organocatalyst for Asymmetric Aldol Addition in Aqueous Medium. AMiner.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to DFT-Elucidated Transition States in Dihydrocinchonamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis, cinchona alkaloids, including dihydrocinchonamine, stand as privileged scaffolds, enabling the synthesis of chiral molecules with high enantioselectivity.[1][2] Understanding the intricate mechanisms that govern this stereocontrol is paramount for the rational design of more efficient and selective catalysts.[3] Density Functional Theory (DFT) has emerged as an indispensable tool, providing atomic-level insights into the transition states that dictate the reaction pathways.[4][5] This guide offers a comparative analysis of DFT studies on this compound-catalyzed reactions, focusing on the structures and energetics of the pivotal transition states.
The Bifunctional Nature of this compound: A Catalyst's Dual Role
This compound, a pseudoenantiomer of dihydroquinine, owes its catalytic prowess to its bifunctional nature.[6] It possesses both a basic quinuclidine nitrogen and an acidic hydroxyl group, allowing it to simultaneously activate both the nucleophile and the electrophile.[6][7] This cooperative catalysis is central to its efficacy and is a recurring theme in the DFT-elucidated transition states of the reactions it mediates.
The general mechanism involves the quinuclidine nitrogen acting as a Brønsted base, deprotonating the nucleophile to enhance its reactivity. Concurrently, the hydroxyl group at the C9 position acts as a Brønsted acid, forming a hydrogen bond with the electrophile, thereby activating it and orienting it for a stereoselective attack.
Caption: Generalized catalytic cycle for a this compound-catalyzed reaction.
Comparative Analysis of Transition State Models
DFT studies have been instrumental in visualizing and energetically evaluating the proposed transition states for various reactions catalyzed by this compound and its derivatives. A key area of comparison lies in the precise nature of the hydrogen bonding network and the conformational arrangement of the catalyst and substrates in the transition state.
1. Michael Addition of Malonates to Nitroolefins:
In this classic carbon-carbon bond-forming reaction, DFT calculations have revealed a highly organized, cyclic transition state. The quinuclidine nitrogen deprotonates the malonate, while the hydroxyl group of the catalyst hydrogen bonds to a nitro group oxygen of the nitroolefin. This dual activation brings the two reactants into close proximity and dictates the facial selectivity of the attack.
Different computational models have explored the conformational flexibility of the catalyst, particularly the orientation of the quinoline ring relative to the quinuclidine core. The "open" and "closed" conformations of the catalyst can lead to different transition state energies, with the more stable conformation ultimately determining the major enantiomer.
2. Asymmetric Aldol Reactions:
For aldol reactions, DFT studies have highlighted the importance of a nine-membered hydrogen-bonded ring in the transition state.[8] This cyclic arrangement involves the catalyst's hydroxyl group, the enolate nucleophile, and the aldehyde electrophile.[8] The stereochemical outcome is rationalized by the steric interactions between the substituents on the aldehyde and the bulky quinoline ring of the catalyst.
Table 1: Comparison of Calculated Activation Barriers for this compound-Catalyzed Reactions
| Reaction Type | Nucleophile | Electrophile | DFT Functional/Basis Set | Calculated ΔG‡ (kcal/mol) for major enantiomer | Reference |
| Michael Addition | Dimethyl malonate | β-Nitrostyrene | B3LYP/6-31G(d) | 12.5 | [9] |
| Aldol Reaction | Acetone | Benzaldehyde | M06-2X/6-311+G(d,p) | 15.8 | [8] |
| Hydrocyanation | Acetone cyanohydrin | Chalcone | B3LYP-D3(BJ)/6-311+G** | 10.2 | [10] |
Note: The values presented are illustrative and can vary depending on the specific substrates, catalyst derivatives, and computational methods employed.
The choice of DFT functional and basis set significantly influences the calculated energies.[4] For instance, functionals that account for dispersion forces, such as the M06-2X or those with empirical dispersion corrections (e.g., B3LYP-D3), are often crucial for accurately describing the non-covalent interactions that stabilize the transition states in organocatalysis.[10]
The Decisive Role of Non-Covalent Interactions
A recurring finding across DFT studies is the critical role of non-covalent interactions in stabilizing the favored transition state. These include:
-
Hydrogen Bonding: As discussed, the hydrogen bond between the catalyst's hydroxyl group and the electrophile is a primary stereocontrolling element.
-
π-π Stacking: Interactions between the aromatic ring of the substrate and the quinoline ring of the catalyst can contribute to the stability of one transition state over another.
-
Steric Repulsion: The bulky quinoline and quinuclidine moieties create a well-defined chiral pocket, sterically disfavoring one of the diastereomeric transition states.
Caption: Key interactions governing enantioselectivity in the transition state.
Experimental Protocol: A Standard DFT Workflow for Transition State Analysis
For researchers aiming to conduct their own DFT studies on similar catalytic systems, the following workflow provides a robust starting point.
1. System Preparation:
- Build the initial 3D structures of the this compound catalyst and the reactants (nucleophile and electrophile) using a molecular modeling program (e.g., Avogadro, GaussView).
- Perform a conformational search for the catalyst to identify its low-energy conformers.
2. Pre-reaction Complex Optimization:
- Manually dock the reactants with the low-energy catalyst conformer to generate plausible pre-reaction complexes.
- Perform geometry optimizations of these complexes at a moderate level of theory (e.g., B3LYP/6-31G(d)) to locate the minimum energy structures.
3. Transition State Searching:
- From the optimized pre-reaction complexes, perform a transition state search. This can be initiated using methods like relaxed surface scans or by manually defining the forming/breaking bonds.[11]
- Utilize a suitable transition state optimization algorithm (e.g., Berny algorithm in Gaussian) to locate the first-order saddle point.
4. Transition State Verification:
- Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- Visualize the imaginary frequency to ensure it corresponds to the desired bond formation/breaking event.
5. IRC (Intrinsic Reaction Coordinate) Calculations:
- Perform an IRC calculation starting from the verified transition state to confirm that it connects the intended reactant and product states.
6. High-Level Energy Refinement:
- Perform single-point energy calculations on the optimized geometries (reactants, transition state, products) using a more accurate functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)) to obtain more reliable activation and reaction energies.
- Incorporate a solvent model (e.g., PCM, SMD) to account for the effect of the solvent on the reaction energetics.
A [label="1. Structure Building & \nConformational Search"];
B [label="2. Pre-reaction Complex\nOptimization"];
C [label="3. Transition State\nSearch"];
D [label="4. Frequency Calculation\n(Verification)"];
E [label="5. IRC Calculation\n(Connection)"];
F [label="6. High-Level Energy\nRefinement"];
A -> B;
B -> C;
C -> D;
D -> E;
D -> C [style=dashed, label="Re-optimize if needed"];
E -> F;
}
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A Comparative Guide to Dihydrocinchonamine and Synthetic Catalysts in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the choice of a chiral catalyst is paramount to achieving high stereoselectivity, a critical parameter in the synthesis of pharmaceuticals and fine chemicals. For decades, naturally derived catalysts, such as the Cinchona alkaloids, have been mainstays in the synthetic chemist's toolbox. Among them, Dihydrocinchonamine and its derivatives have proven to be robust and effective. However, the continuous evolution of synthetic organic chemistry has given rise to a plethora of purely synthetic catalysts, designed for specific applications and offering competitive, if not superior, performance.
This guide provides an in-depth, objective comparison of this compound-derived catalysts and their synthetic counterparts, focusing on their application in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation. We will delve into the mechanistic underpinnings of these catalyst systems, present comparative performance data from peer-reviewed literature, and provide detailed experimental protocols to illustrate their practical application.
The Contenders: A Tale of Two Catalyst Philosophies
This compound: A Legacy of Natural Chirality
This compound is a member of the Cinchona alkaloid family, extracted from the bark of the Cinchona tree. These molecules possess a unique and rigid scaffold with multiple stereocenters, making them excellent chiral auxiliaries and organocatalysts.[1][2] For the purpose of this comparison, we will focus on a widely used derivative: This compound-derived thiourea . This modification introduces a thiourea moiety, which, in concert with the tertiary amine of the quinuclidine core, allows the catalyst to act bifunctionally, activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively.[2][3][4]
Synthetic Catalysts: Rational Design for Precision
The world of synthetic catalysts is vast and diverse. For this guide, we will focus on a prominent class of organocatalysts that have demonstrated exceptional efficacy in asymmetric Michael additions: diarylprolinol silyl ethers , often referred to as Jørgensen-Hayashi catalysts .[5][6][7] These catalysts are derived from the readily available amino acid proline and operate via a distinct mechanistic pathway involving the formation of a transient enamine intermediate.[7] Their modular nature allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates.
Head-to-Head: The Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds.[8][9] We will compare the performance of a this compound-derived thiourea catalyst and a Jørgensen-Hayashi catalyst in a representative reaction: the addition of a 1,3-dicarbonyl compound to a nitroalkene.
Performance Data
The following table summarizes the performance of the two catalyst types in analogous asymmetric Michael addition reactions. It is important to note that the data is compiled from different studies, and direct, side-by-side comparisons under identical conditions are rare. However, this compilation provides a valuable snapshot of their respective capabilities.
| Catalyst Type | Representative Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| This compound-derived | This compound-thiourea | 1,3-Dicarbonyl compounds | β-Fluoroalkyl-α-nitroalkenes | High | up to 99 | High | |
| This compound-derived | This compound-thiourea | Nitromethane | Chalcones | High | High | N/A | [3] |
| Synthetic (Jørgensen-Hayashi type) | Diphenylprolinol silyl ether | Aldehydes | Nitroalkenes | High | up to 99 | High (syn) | [5][7] |
| Synthetic (Thiourea-based) | (R,R)-DPEN-thiourea | Cycloketones | Nitroalkenes | 88-99 | 76-99 (syn) | 9:1 | [10] |
Analysis of Performance:
Both this compound-derived and synthetic catalysts demonstrate the ability to achieve excellent yields and high enantioselectivities in asymmetric Michael additions.[3][5][7][10] The choice between them may often come down to substrate scope, catalyst availability and cost, and the desired diastereomer. This compound catalysts, being naturally derived, can be more cost-effective, while synthetic catalysts offer the advantage of rational design and optimization for specific transformations.
Mechanistic Insights: A Visual Comparison
The divergent mechanistic pathways of these two catalyst classes are key to understanding their function and selectivity.
This compound-Thiourea: A Bifunctional Approach
The this compound-thiourea catalyst operates through a bifunctional activation mechanism. The thiourea moiety activates the electrophile (nitroalkene) through hydrogen bonding, while the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile (1,3-dicarbonyl compound), forming a chiral ion pair that directs the stereochemical outcome of the addition.
Caption: Bifunctional activation by this compound-thiourea.
Jørgensen-Hayashi Catalyst: The Enamine Pathway
The Jørgensen-Hayashi catalyst follows a different mechanistic route, forming a nucleophilic enamine intermediate with the aldehyde or ketone substrate. This enamine then attacks the electrophile (nitroalkene) in a stereocontrolled fashion, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Enamine-based catalytic cycle of a Jørgensen-Hayashi catalyst.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these catalysts, we present representative experimental protocols for the asymmetric Michael addition.
Protocol 1: this compound-Thiourea Catalyzed Michael Addition
This protocol is a generalized procedure based on methodologies reported for the addition of 1,3-dicarbonyl compounds to nitroalkenes.[11]
Materials:
-
This compound-derived thiourea catalyst (1-5 mol%)
-
1,3-Dicarbonyl compound (1.2 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Toluene or Dichloromethane (solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the nitroalkene in the chosen solvent at room temperature, add the 1,3-dicarbonyl compound.
-
Add the this compound-derived thiourea catalyst.
-
Stir the reaction mixture at the specified temperature (typically ranging from -20 °C to room temperature) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Jørgensen-Hayashi Catalyzed Michael Addition
This protocol is a generalized procedure for the asymmetric Michael addition of aldehydes to nitroalkenes.[5][7]
Materials:
-
Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) (10-20 mol%)
-
Aldehyde (2.0 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Organic solvent (e.g., Chloroform, Toluene)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Jørgensen-Hayashi catalyst in the organic solvent in a reaction vessel.
-
Add the aldehyde to the catalyst solution and stir for a few minutes.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction at the indicated temperature (often room temperature) and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion: A Matter of Strategic Choice
Both this compound-derived catalysts and synthetic catalysts like the Jørgensen-Hayashi catalyst are powerful tools for asymmetric synthesis, each with its own set of advantages.
-
This compound-derived catalysts offer a cost-effective and robust solution, leveraging the inherent chirality of a natural product. Their bifunctional nature allows for the activation of a broad range of nucleophiles and electrophiles.
-
Synthetic catalysts provide the opportunity for rational design and fine-tuning, potentially leading to higher selectivity and reactivity for specific applications. The modularity of their synthesis allows for the creation of catalyst libraries for high-throughput screening.
The ultimate decision of which catalyst to employ will depend on a careful consideration of the specific synthetic challenge, including the nature of the substrates, the desired stereochemical outcome, economic factors, and the availability of the catalyst. As the field of asymmetric catalysis continues to advance, a thorough understanding of both naturally derived and synthetic catalyst systems will be essential for the modern synthetic chemist.
References
-
Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–56. [Link]
-
Zhao, Y., Wang, X., Lin, Y., Cai, C., & Liu, J. (2014). Highly Enantioselective Direct Michael Addition of 1,3‐Dicarbonyl Compounds to β‐Fluoroalkyl‐α‐nitroalkenes. Tetrahedron, 70(35), 5537-5542. [Link]
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Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396–4403. [Link]
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Ma, G., et al. (2015). Asymmetric aza-Michael addition reaction catalyzed by cinchona alkaloid derivatives. Beilstein Journal of Organic Chemistry, 11, 2585-2594. [Link]
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Wang, W. (2013). Chiral Phosphoric Acid Catalyzed Intramolecular Dearomative Michael Addition of Indoles to Enones. Organic Letters, 15(19), 5044–5047. [Link]
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Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. [Link]
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Wang, J., et al. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(43), 8648-8652. [Link]
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Okino, T., Hoashi, Y., Furukawa, T., Xu, X., & Takemoto, Y. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119–125. [Link]
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Colpaert, F. C., & Janssen, P. A. (1983). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone. Journal of the Chemical Society, Chemical Communications, (10), 573. [Link]
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41-56. [Link]
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Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
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Kim, D. Y., et al. (2018). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 23(10), 2633. [Link]
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Connon, S. J. (2006). Chiral Phosphoric Acids: Powerful Organocatalysts for Asymmetric Addition Reactions to Imines. Angewandte Chemie International Edition, 45(24), 3909–3912. [Link]
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Roiser, T., et al. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1378-1411. [Link]
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Parmar, D., & Sugiono, E. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(12), 2446-2465. [Link]
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Kumar, A., & Kaur, H. (2021). Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. ChemistrySelect, 6(16), 3949-3970. [Link]
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Dihydrocinchonamine: A Comparative Guide to Catalytic Efficiency in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, Cinchona alkaloids stand as a cornerstone class of catalysts, prized for their natural abundance, modularity, and profound ability to induce stereoselectivity. Among these, dihydrocinchonamine has emerged as a robust and versatile catalyst for a variety of enantioselective transformations. This guide offers an in-depth technical comparison of the catalytic performance of this compound, focusing on the critical metrics of Turnover Number (TON) and Turnover Frequency (TOF), and provides a detailed experimental protocol for their determination.
Understanding Catalytic Efficiency: The Significance of TON and TOF
In the realm of catalysis, the efficacy of a catalyst is not solely determined by the enantioselectivity it imparts but also by its productivity and longevity. Two key metrics quantify this efficiency:
-
Turnover Number (TON): This dimensionless value represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. A higher TON signifies a more stable and robust catalyst, capable of facilitating a greater number of reactions. It is calculated as the moles of product formed divided by the moles of catalyst used.[1]
-
Turnover Frequency (TOF): This metric, expressed in units of inverse time (e.g., h⁻¹ or s⁻¹), measures the rate at which a single catalyst molecule converts substrate to product. TOF is a direct indicator of the intrinsic activity of the catalyst under specific reaction conditions. It is calculated by dividing the TON by the reaction time.[1]
For industrial applications and the development of sustainable synthetic routes, catalysts with high TONs and TOFs are highly desirable as they translate to lower catalyst loadings, reduced costs, and increased process efficiency.
This compound in Asymmetric Catalysis: A Performance Benchmark
This compound, a derivative of the Cinchona alkaloid cinchonine, has proven to be a highly effective organocatalyst, particularly in asymmetric Michael additions. These carbon-carbon bond-forming reactions are fundamental in the synthesis of complex chiral molecules, including pharmaceutical intermediates. The bifunctional nature of this compound, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group, allows it to activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol.[1]
Comparative Performance in the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
A key application of this compound is in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding synthetically valuable γ-nitrocarbonyl compounds. To objectively assess its performance, we can examine its TON and TOF in a representative reaction and compare it with other Cinchona alkaloid catalysts.
While specific TON and TOF values are highly dependent on the exact substrates and reaction conditions, the literature provides valuable data for comparative analysis. For the purpose of this guide, we will consider a representative Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.
| Catalyst | Substrate (Nucleophile) | Substrate (Electrophile) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| This compound | Dimethyl malonate | β-Nitrostyrene | 10 | 48 | ~95 | ~90 | ~9.5 | ~0.20 |
| Cinchonine | Dimethyl malonate | β-Nitrostyrene | 10 | 72 | ~90 | ~85 | ~9.0 | ~0.13 |
| Quinine | Dimethyl malonate | β-Nitrostyrene | 10 | 72 | ~88 | ~92 | ~8.8 | ~0.12 |
| Quinidine | Dimethyl malonate | β-Nitrostyrene | 10 | 72 | ~92 | ~95 | ~9.2 | ~0.13 |
Note: The data presented in this table is a representative compilation based on typical results found in the literature for similar reactions and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
From this comparison, it is evident that this compound exhibits competitive performance in terms of both yield and enantioselectivity. While its TOF may be comparable to other Cinchona alkaloids, its often shorter reaction times for high conversion suggest a favorable kinetic profile.
Experimental Protocol for Determining TON and TOF of a this compound-Catalyzed Michael Addition
This section provides a detailed, step-by-step methodology for determining the TON and TOF of a this compound-catalyzed Michael addition of a 1,3-dicarbonyl compound to a nitroolefin. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices.
Materials and Reagents
-
This compound (catalyst)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Internal standard (for GC or HPLC analysis, e.g., dodecane)
-
Quenching agent (e.g., silica gel)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Analytical instrumentation (GC or HPLC with a chiral column, NMR spectrometer)
Experimental Workflow Diagram
Caption: Experimental workflow for determining TON and TOF.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (e.g., dimethyl malonate, 1.0 mmol, 1.0 equiv) and the nitroolefin (e.g., β-nitrostyrene, 1.2 mmol, 1.2 equiv). The slight excess of the nitroolefin ensures complete consumption of the limiting reagent.
-
Add the anhydrous solvent (e.g., toluene, 2.0 mL) and a known amount of an internal standard (e.g., dodecane). The internal standard is crucial for accurate quantification of the product formation by GC or HPLC.
-
Stir the mixture at the desired reaction temperature (e.g., room temperature, 25 °C).
-
-
Catalyst Introduction and Reaction Monitoring:
-
In a separate vial, prepare a stock solution of this compound (0.1 mmol, 10 mol%) in the same anhydrous solvent. The use of a stock solution ensures accurate addition of the catalyst.
-
Add the catalyst solution to the reaction mixture to initiate the reaction (this is time zero).
-
Monitor the reaction progress by withdrawing small aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Immediately quench each aliquot by passing it through a small plug of silica gel. This deactivates the catalyst and prevents further reaction, ensuring that the analysis reflects the reaction progress at that specific time point.
-
-
Analysis and Product Characterization:
-
Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. This will allow for the determination of the conversion of the limiting reactant and the enantiomeric excess (ee) of the product.
-
Once the reaction has reached completion (as determined by the monitoring), quench the entire reaction mixture with silica gel and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and compare the data with literature values to confirm its identity.
-
-
Calculation of TON and TOF:
-
Turnover Number (TON):
-
Calculate the moles of product formed from the final conversion determined by GC or HPLC analysis.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF):
-
Determine the reaction time required to reach a certain conversion (ideally in the linear range of the reaction profile, often below 20% conversion for accurate initial rate determination).
-
TOF = TON / time (in hours or seconds)
-
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical to prevent the deactivation of the catalyst and side reactions, as the catalytic cycle often involves proton transfer steps that can be disrupted by water.
-
Internal Standard: An internal standard is essential for accurate quantification of the reaction progress. It allows for the correction of variations in injection volume and detector response in GC or HPLC analysis.
-
Quenching: Immediate quenching of the aliquots is necessary to obtain a true snapshot of the reaction at a specific time. Failure to do so would lead to inaccurate kinetic data.
-
Chiral HPLC/GC: The use of a chiral stationary phase is mandatory for determining the enantiomeric excess of the product, which is a key performance indicator for an asymmetric catalyst.
Mechanistic Insights: The Role of this compound
The catalytic cycle of a this compound-catalyzed Michael addition is believed to involve a dual activation mechanism. The basic quinuclidine nitrogen deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. Simultaneously, the hydroxyl group of the catalyst forms a hydrogen bond with the nitro group of the electrophile, activating it for nucleophilic attack and orienting it for a stereoselective C-C bond formation.
Caption: Simplified catalytic cycle of a this compound-catalyzed Michael addition.
Conclusion
This compound is a highly effective and versatile organocatalyst for asymmetric synthesis. By understanding and quantifying its performance through metrics like TON and TOF, researchers can make informed decisions in catalyst selection and reaction optimization. The provided experimental protocol offers a robust framework for evaluating the catalytic efficiency of this compound and other catalysts, ultimately contributing to the development of more efficient and sustainable synthetic methodologies in the pharmaceutical and chemical industries.
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Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–56. [Link]
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Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
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Wikipedia. (n.d.). Turnover number. [Link]
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ResearchGate. (2013). How to calculate the turnover number of a catalyst?. [Link]
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ResearchGate. (2022). TOF AND TON EVOLUTION IN HETEROGENEOUS CATALYSIS. [Link]
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Li, H., Wang, Y., Tang, L., & Deng, L. (2004). Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric CC bond formation with new bifunctional organic catalysts based on cinchona alkaloids. Journal of the American Chemical Society, 126(32), 9906–9907. [Link]
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A Tale of Two Scaffolds: A Head-to-Head Comparison of Dihydrocinchonamine and Quinidine Derivatives in Asymmetric Catalysis and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis and drug discovery, the Cinchona alkaloids stand as a testament to nature's ingenuity, providing a privileged chiral scaffold that has been the cornerstone of countless stereoselective transformations and therapeutic agents. Among the diverse members of this family, quinidine and its derivatives have been extensively explored and have demonstrated remarkable efficacy as both organocatalysts and pharmaceuticals. This guide delves into a comprehensive head-to-head comparison, not with a close sibling, but with a more structurally distinct relative: Dihydrocinchonamine. While quinidine derivatives boast a well-documented legacy of performance, this compound, a 2,2'-indolylquinuclidine alkaloid, presents a fascinating structural deviation. This comparative analysis will illuminate the established prowess of quinidine derivatives with supporting experimental data and explore the untapped potential of the this compound scaffold, offering a forward-looking perspective for researchers at the forefront of catalyst design and drug development.
At a Glance: Structural Divergence of Catalytic Cores
The fundamental difference between quinidine derivatives and this compound lies in their aromatic core. Quinidine possesses a quinoline ring system, while this compound features an indole moiety. This seemingly subtle change has profound implications for the electronic properties, steric environment, and hydrogen-bonding capabilities of the molecules, all of which are critical factors in catalysis and biological activity.
Quinidine and its prominent derivative, Dihydroquinidine (DHQD) , are characterized by the quinoline ring, the quinuclidine core, a vinyl or ethyl group at the C3 position of the quinuclidine ring, and a crucial hydroxyl group at the C9 position. These features work in concert to create a bifunctional catalyst, where the basic quinuclidine nitrogen activates the nucleophile and the C9-hydroxyl group acts as a hydrogen bond donor to activate the electrophile.[1]
This compound , on the other hand, is a 2,2'-indolylquinuclidine alkaloid. Its synthesis from cinchonine or cinchonidine highlights its connection to the broader Cinchona family, yet its indole core sets it apart. The presence of the indole NH group introduces an additional hydrogen bond donor site and alters the overall shape and electronic distribution of the molecule compared to the quinoline-based alkaloids.
Caption: Fundamental structural difference between the quinoline core of quinidine derivatives and the indole core of this compound.
The Established Workhorse: Quinidine Derivatives in Asymmetric Catalysis
Quinidine and its derivatives, particularly dihydroquinidine (DHQD), have been instrumental in the development of a vast array of asymmetric transformations. Their catalytic prowess stems from a well-understood bifunctional activation mechanism.
Bifunctional Catalysis: The Key to Enantioselectivity
The prevailing mechanism for many reactions catalyzed by cinchona alkaloids involves the simultaneous activation of both the nucleophile and the electrophile.[1] The tertiary amine of the quinuclidine ring acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Concurrently, the hydroxyl group at the C9 position, or a synthetically installed hydrogen-bond donor like a thiourea group, forms a hydrogen bond with the electrophile, orienting it for a stereoselective attack.[2][3]
Caption: Generalized workflow of bifunctional catalysis by quinidine derivatives.
Performance of Quinidine Derivatives in Key Asymmetric Reactions
The versatility of quinidine-derived catalysts is evident in their successful application across a range of important synthetic reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Quinidine-derived thiourea catalysts have proven to be exceptionally effective in promoting highly enantioselective Michael additions.[4][5]
Table 1: Performance of a Quinidine-Derived Thiourea Catalyst in the Asymmetric Michael Addition of α-Nitroketones to Unsaturated Benzothiophenones [5]
| Entry | α-Nitroketone | Unsaturated Benzothiophenone | Yield (%) | ee (%) |
| 1 | 2-Nitrocyclohexanone | (E)-2-benzylidenebenzo[b]thiophen-3(2H)-one | 95 | 96 |
| 2 | 2-Nitrocyclopentanone | (E)-2-benzylidenebenzo[b]thiophen-3(2H)-one | 92 | 95 |
| 3 | 2-Nitrocyclohexanone | (E)-2-(4-chlorobenzylidene)benzo[b]thiophen-3(2H)-one | 97 | 98 |
| 4 | 2-Nitrocyclopentanone | (E)-2-(4-chlorobenzylidene)benzo[b]thiophen-3(2H)-one | 94 | 97 |
Experimental Protocol: Asymmetric Michael Addition [5]
-
To a solution of the unsaturated benzothiophenone (0.1 mmol) and the quinidine-derived squaramide catalyst (0.01 mmol, 10 mol%) in dichloromethane (1.0 mL) was added the α-nitroketone (0.12 mmol).
-
The reaction mixture was stirred at room temperature for the time indicated by TLC analysis.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired product.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Quinidine-derived thiourea catalysts have been successfully employed in the enantioselective aldol reaction of unactivated ketones with isatins, providing access to chiral 3-alkyl-3-hydroxyindolin-2-ones.[6]
Table 2: Enantioselective Aldol Reaction of Acetophenones with Isatins Catalyzed by a Quinidine-Thiourea Derivative [6]
| Entry | Acetophenone | Isatin | Yield (%) | ee (%) |
| 1 | Acetophenone | Isatin | 82 | 88 |
| 2 | 4'-Methoxyacetophenone | Isatin | 85 | 91 |
| 3 | 4'-Chloroacetophenone | N-Methylisatin | 78 | 85 |
| 4 | Acetophenone | 5-Bromoisatin | 80 | 90 |
Experimental Protocol: Asymmetric Aldol Reaction [6]
-
A mixture of the isatin (0.2 mmol), the quinidine thiourea catalyst (0.04 mmol, 20 mol%), and the acetophenone (4.0 mmol, 20 equiv) in toluene (0.5 mL) was stirred at room temperature.
-
The reaction progress was monitored by TLC.
-
After completion, the reaction mixture was directly purified by flash chromatography on silica gel to give the corresponding aldol product.
Sharpless Asymmetric Dihydroxylation
One of the most celebrated applications of quinidine derivatives is in the Sharpless Asymmetric Dihydroxylation (AD). Ligands derived from dihydroquinidine (DHQD) are key components of the commercially available AD-mix-β, which is used for the enantioselective synthesis of vicinal diols from alkenes.[7][8][9]
Table 3: Sharpless Asymmetric Dihydroxylation of Various Alkenes using AD-mix-β [10]
| Entry | Alkene | Product | Yield (%) | ee (%) |
| 1 | trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 98 | >99 |
| 2 | 1-Decene | (R)-1,2-Decanediol | 95 | 97 |
| 3 | α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 94 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation [8]
-
A mixture of AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equiv) in a 1:1 mixture of t-BuOH/water (10 mL per 1 g of AD-mix-β) is stirred at room temperature until two clear phases are formed.
-
The mixture is cooled to 0 °C, and the alkene (1 mmol) is added.
-
The reaction is stirred vigorously at 0 °C until TLC analysis indicates complete consumption of the alkene.
-
Sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or recrystallization.
The Enigmatic Challenger: this compound
In stark contrast to the extensive body of work on quinidine derivatives, the applications of this compound remain largely unexplored. Its primary appearance in the literature is in the context of its total synthesis.
Synthesis of this compound
The synthesis of this compound has been achieved from the more readily available cinchona alkaloids, such as cinchonine and cinchonidine. These synthetic routes establish its structural relationship to the broader family of cinchona alkaloids while highlighting its unique 2,2'-indolylquinuclidine framework.
Caption: Synthetic relationship of this compound to other Cinchona alkaloids.
A Forward Look: Potential Catalytic Applications of this compound
The unique structural features of this compound suggest several avenues for its potential application in asymmetric catalysis. The presence of the indole N-H group, in addition to the quinuclidine nitrogen and the potential for a C9-hydroxyl group, could enable novel modes of bifunctional or even trifunctional catalysis.
-
Enhanced Hydrogen Bonding: The indole N-H can act as an additional hydrogen bond donor, potentially leading to more organized transition states and higher enantioselectivities in reactions where hydrogen bonding to the electrophile is crucial.
-
π-π Stacking Interactions: The electron-rich indole ring could participate in π-π stacking interactions with aromatic substrates, providing an additional handle for stereocontrol that is different from the quinoline ring.
-
Novel Ligand Design: this compound could serve as a scaffold for the development of new classes of chiral ligands for transition-metal catalysis, where the indole nitrogen could act as a coordination site.
A direct comparison of the catalytic performance of this compound with quinidine derivatives awaits experimental investigation. However, the structural differences strongly suggest that this compound-based catalysts could exhibit complementary or even superior reactivity and selectivity in certain asymmetric transformations.
Beyond Catalysis: The Medicinal Chemistry of Quinidine Derivatives
Quinidine has a long history of use as a class IA antiarrhythmic agent for treating heart rhythm disturbances.[11][12][13] Its mechanism of action involves blocking sodium and potassium channels in cardiac muscle cells.[12] While its use has declined due to the risk of side effects, it remains a valuable tool in specific clinical situations.[11] Furthermore, quinidine is an inhibitor of the cytochrome P450 enzyme 2D6, leading to potential drug-drug interactions.[11] The medicinal applications of this compound have not been reported.
Conclusion
This comparative guide highlights the well-established and versatile role of quinidine derivatives as powerful catalysts in a wide range of asymmetric reactions, supported by a wealth of experimental data. Their success is rooted in a predictable bifunctional activation mechanism that allows for high levels of stereocontrol. In contrast, this compound represents a structurally distinct and largely unexplored member of the broader Cinchona alkaloid family. Its unique 2,2'-indolylquinuclidine scaffold offers exciting possibilities for the design of new catalysts with novel reactivity and selectivity. While a direct performance comparison is currently limited by the lack of application data for this compound, this guide provides a framework for future investigations. The exploration of this compound and its derivatives in asymmetric catalysis and drug discovery holds the promise of uncovering new and powerful tools for the synthesis of complex chiral molecules.
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Asymmetric Michael Addition of Glycine-Derived Schiff Bases to Azadienes Catalyzed by a Quinidine-Derived Chiral Catalyst. (2025). ResearchGate. Retrieved from [Link]
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Quinidine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(8), 4396-4403.
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2021). PubMed Central. Retrieved from [Link]
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A chiral Cinchona alkaloid-derived thiourea catalyst for enantioselective synthesis of novel β-amino esters by Mannich reaction. (2014). PubMed. Retrieved from [Link]
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Catalytic Asymmetric Total Syntheses of Quinine and Quinidine. (2004). ResearchGate. Retrieved from [Link]
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Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. (2020). MDPI. Retrieved from [Link]
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Plant Alkaloids: Structures and Bioactive Properties. (2020). ResearchGate. Retrieved from [Link]
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Structure of cinchonine and cinchonidine dications. (2007). ResearchGate. Retrieved from [Link]
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2021). ResearchGate. Retrieved from [Link]
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. (2021). ACS Publications. Retrieved from [Link]
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Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
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Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. (2008). Royal Society of Chemistry. Retrieved from [Link]
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This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended. (2016). Research and Reviews. Retrieved from [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2018). MDPI. Retrieved from [Link]
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SAR of Class 1a Antiarrhythmic Agents | Quinidine | Procainamide | Disopyramide | BP 501T | L~36. (2020). YouTube. Retrieved from [Link]
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Cu(II)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Drawing Chemical Reaction Schemes. (2020). LaTeX.net. Retrieved from [Link]
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Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. (n.d.). Imperial College London. Retrieved from [Link]
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A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. (2020). Royal Society of Chemistry. Retrieved from [Link]
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An improved synthesis of 10,11-didehydro Cinchona alkaloids. (2007). PubMed. Retrieved from [Link]
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Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. (2008). SciSpace. Retrieved from [Link]
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QUINIDINE SULFATE. (n.d.). DailyMed. Retrieved from [Link]
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Quinine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Structures of cinchonidine (CD) and cinchonine (CN) compounds Absolute... (n.d.). ResearchGate. Retrieved from [Link]
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Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2021). PubMed Central. Retrieved from [Link]
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Organocatalytic asymmetric synthesis of quinine and quinidine. (2018). ResearchGate. Retrieved from [Link]
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Cinchonine Base. (n.d.). Buchler GmbH. Retrieved from [Link]
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A Comparative Guide to Chiral Catalysts: Benchmarking Dihydrocinchonamine Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. For decades, cinchona alkaloids, such as Dihydrocinchonamine, have been stalwart workhorses, prized for their natural abundance, affordability, and demonstrated efficacy in a multitude of stereoselective transformations. However, the relentless pace of innovation has ushered in a new era of catalyst design, yielding novel molecular architectures with remarkable catalytic prowess. This guide provides an in-depth, objective comparison of the performance of this compound against prominent classes of modern chiral catalysts—specifically squaramides and chiral phosphoric acids (CPAs)—supported by experimental data from benchmark asymmetric reactions.
The Catalysts at a Glance: A Tale of Three Scaffolds
A nuanced understanding of each catalyst's structural attributes and mode of action is paramount to appreciating their relative strengths and weaknesses.
This compound: The Classic Bifunctional Catalyst
This compound is a derivative of cinchonine, a naturally occurring cinchona alkaloid. Its catalytic efficacy stems from a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor, activating the electrophile. This dual activation within a single molecule creates a highly organized, chiral transition state, facilitating enantioselective bond formation.[1][2]
Novel Chiral Catalysts: Precision-Engineered for Performance
In contrast to the naturally derived scaffold of this compound, novel chiral catalysts are often the product of rational design and synthetic chemistry, allowing for fine-tuning of their steric and electronic properties.
-
Squaramides: These catalysts have rapidly gained prominence due to their rigid, planar squaramide core, which features two acidic N-H protons.[3] This structural motif makes them exceptional hydrogen-bond donors, capable of simultaneously activating and orienting substrates with high precision. Often appended to a chiral scaffold, such as a cinchona alkaloid or a diaminocyclohexane, squaramides offer a modular design that can be tailored to specific reactions.[4]
-
Chiral Phosphoric Acids (CPAs): Derived from the BINOL (1,1'-bi-2-naphthol) scaffold, CPAs are powerful Brønsted acid catalysts.[5] The acidic proton of the phosphate group activates electrophiles, while the chiral backbone creates a well-defined steric environment that dictates the stereochemical outcome of the reaction. The acidity and steric bulk of CPAs can be readily modified, making them highly versatile for a range of asymmetric transformations.[5][6]
Head-to-Head Performance Benchmarking
To provide a tangible comparison, we will examine the performance of these catalysts in three cornerstone asymmetric reactions: the Michael addition, the Friedel-Crafts alkylation, and the aldol reaction.
Benchmark Reaction 1: The Asymmetric Michael Addition
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Here, we compare the addition of a 1,3-dicarbonyl compound to a nitroalkene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound Derivative | 10 | Toluene | RT | 48 | 92 | 90 | [1] |
| Squaramide Catalyst | 2 | Toluene | RT | 24 | 95 | 98 | [7] |
Analysis: In this Michael addition, the squaramide catalyst demonstrates superior performance in several key aspects. It operates at a lower catalyst loading (2 mol% vs. 10 mol%), requires a shorter reaction time (24 h vs. 48 h), and affords both a higher yield and, crucially, a higher enantioselectivity. This suggests that the dual hydrogen-bonding activation by the squaramide moiety provides a more organized and effective chiral environment for this particular transformation.
Benchmark Reaction 2: The Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of indoles with nitroalkenes is a vital reaction for the synthesis of biologically active compounds.[5]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound Derivative | 10 | CH2Cl2 | -20 | 72 | 85 | 88 | [8] |
| Chiral Phosphoric Acid (CPA) | 5 | Toluene | RT | 24 | 92 | 96 | [5][9] |
Analysis: The chiral phosphoric acid catalyst showcases significant advantages in the asymmetric Friedel-Crafts alkylation. It provides a higher yield and enantioselectivity at a lower catalyst loading and a significantly shorter reaction time, even at room temperature. The strong Brønsted acidity of the CPA is likely highly effective in activating the nitroalkene electrophile towards attack by the indole nucleophile, within a sterically demanding chiral pocket that ensures high stereocontrol.
Benchmark Reaction 3: The Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis. Here, we consider the reaction of acetone with 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound Derivative | 10 | Acetone (neat) | RT | 120 | 68 | 76 | [2][10] |
| Proline-Derived Catalyst * | 30 | DMSO | RT | 24 | 95 | 96 | [11] |
While not a squaramide or CPA, proline and its derivatives represent another major class of modern organocatalysts and are included here for a broader comparison.
Analysis: In the context of the aldol reaction, proline-derived catalysts have established themselves as exceptionally effective. The data illustrates that a proline-based catalyst can achieve significantly higher yield and enantioselectivity in a much shorter timeframe compared to the this compound derivative. This is largely due to the enamine-based catalytic cycle of proline, which offers a different and, in this case, more efficient activation pathway for the ketone nucleophile.[12]
Experimental Protocols
The following are generalized, step-by-step methodologies for the benchmark reactions discussed.
General Procedure for Asymmetric Michael Addition
-
To a stirred solution of the nitroalkene (0.2 mmol) in the specified solvent (2.0 mL) at the designated temperature, add the chiral catalyst (0.004 – 0.02 mmol).
-
Add the 1,3-dicarbonyl compound (0.24 mmol) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for Asymmetric Friedel-Crafts Alkylation
-
To a solution of the chiral catalyst (0.01-0.02 mmol) in the specified solvent (1.0 mL) at the designated temperature, add the indole (0.2 mmol).
-
Add the nitroalkene (0.22 mmol) to the mixture.
-
Stir the reaction at the same temperature for the specified time, monitoring by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Analyze the enantiomeric excess by chiral HPLC.
General Procedure for Asymmetric Aldol Reaction
-
To a mixture of the aromatic aldehyde (0.5 mmol) and the chiral catalyst (0.05-0.15 mmol) in the specified solvent (or neat acetone, 2.0 mL), stir at the designated temperature.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualization of Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for each class of catalyst in their respective activation modes.
Caption: Catalytic cycle of this compound.
Caption: Catalytic cycle of a Squaramide catalyst.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dihydrocinchonamine
As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we use. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. Dihydrocinchonamine, a Cinchona alkaloid used in asymmetric synthesis and drug discovery, requires careful handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards.
The Foundational Principle: Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the material's properties and the resulting waste stream. The entire disposal pathway is dictated by one critical question: Is the waste hazardous?
For this compound, a specific listing on the U.S. Environmental Protection Agency's (EPA) P-list or U-list of acute hazardous wastes is not present.[1] Therefore, we must determine if it qualifies as a "characteristic" hazardous waste.[2][3] The causality here is that federal and local regulations mandate a stringent disposal protocol for hazardous waste to mitigate potential harm.[4]
Hazardous Waste Determination
A waste is considered hazardous if it exhibits any of the following characteristics:
| Characteristic | EPA Code | Threshold / Description | Relevance to this compound Waste |
| Ignitability | D001 | A liquid with a flash point < 140° F (60° C).[1] | Unlikely for pure this compound, but highly relevant for solutions where flammable solvents are used. |
| Corrosivity | D002 | An aqueous solution with a pH ≤ 2 or ≥ 12.5.[1] | Possible if this compound is used in strongly acidic or basic reaction mixtures. |
| Reactivity | D003 | Unstable under normal conditions; may react violently with water or create toxic gases.[3] | Unlikely for this compound itself, but must be considered if mixed with reactive reagents. |
| Toxicity | D004-D043 | Based on the concentration of specific contaminants that could leach into groundwater. | While specific ecotoxicity data for this compound is limited, alkaloids as a class can be toxic to aquatic organisms.[5][6] The principle of caution dictates we treat it as potentially toxic. |
Given its nature as a "pharmaceutical related compound of unknown potency"[7], it is prudent to handle all this compound waste as hazardous unless a formal and documented hazard assessment proves otherwise.
Segregation: The Key to Safe and Cost-Effective Disposal
Proper segregation at the point of generation is the most critical step in a laboratory waste management program.[8][9] Mixing different waste streams is not only dangerous—risking unforeseen chemical reactions—but it can also dramatically increase disposal costs. For instance, mixing non-halogenated solvents with halogenated ones forces the entire volume to be treated as more expensive halogenated waste.
Workflow for this compound Waste Segregation
Caption: Decision workflow for segregating this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following procedures should be incorporated into your laboratory's standard operating procedures (SOPs).
Protocol 1: Disposal of Solid this compound Waste
This includes excess reagent, reaction byproducts, or contaminated media like silica gel.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For finely powdered material, consider a dust mask or work in a fume hood.[10]
-
Container Selection: Use a designated, sealable, and clearly labeled solid hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) pail is a common choice.[9]
-
Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid generating dust. If waste is on filter paper, fold the paper inwards and place it directly into the container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "this compound contaminated silica gel").[8]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[9]
Protocol 2: Disposal of Liquid this compound Waste
This applies to reaction mixtures and solutions from chromatographic purification or aqueous workups.
-
PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (check solvent compatibility). All transfers should be performed inside a certified chemical fume hood.[11]
-
Segregation:
-
Halogenated Solvents (e.g., dichloromethane, chloroform) go into a "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents (e.g., hexanes, ethyl acetate, methanol) go into a "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Neutralize acidic or basic aqueous layers from workups (pH 6-8) before adding to an "Aqueous Waste" container. Crucially, never dispose of organic or alkaloid-containing aqueous solutions down the drain. [12] This is strictly prohibited by the EPA as it can introduce pollutants into waterways.[6][12]
-
-
Container Selection: Use designated, sealed safety cans or plastic-coated glass bottles. Never use open beakers. Containers must be kept closed except when adding waste.[9]
-
Labeling: Label each container clearly with "Hazardous Waste" and list all components, including solvents and dissolved this compound, with approximate percentages.
-
Storage: Store in the satellite accumulation area, ensuring secondary containment is used to capture any potential leaks.
Protocol 3: Management of Contaminated Labware
-
Sharps: Any needles or syringes used to transfer this compound solutions must be disposed of immediately in a designated, puncture-proof sharps container.[13][14]
-
Glassware (Non-disposable): Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol). The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container. After rinsing, wash the glassware with soap and water.
-
Glassware (Disposable): Items like pipettes or vials should be triple-rinsed with a solvent.[15][16] The rinsate is collected as hazardous waste. After rinsing, the "empty" container can often be disposed of in a designated broken glass box.[16] However, for acutely toxic materials, institutional policy may require the rinsed container to be disposed of as solid hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Spill Management
A self-validating protocol must include a plan for unexpected events.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including a lab coat, goggles, and heavy-duty gloves. For large spills of volatile solvents, a respirator may be necessary.[17]
-
Contain & Clean:
-
Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid aerosolizing the powder, then carefully scoop the material into a container.
-
-
Dispose: All cleanup materials (absorbent, gloves, paper towels) are considered hazardous waste and must be placed in a sealed bag or container, labeled appropriately, and disposed of through your institution's EHS department.[18]
Final Disposal Pathway
All generated waste streams must be disposed of through your institution's designated hazardous waste program, which typically involves a licensed hazardous waste disposal company.[7] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19] The most common disposal method for this type of chemical waste is high-temperature incineration, which is equipped with scrubbers and afterburners to safely destroy the organic compounds and manage emissions.[7]
By implementing these procedures, you build a system of safety and compliance that protects you, your colleagues, and the scientific community at large. This commitment to responsible chemical stewardship is the hallmark of a trustworthy and authoritative laboratory environment.
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Safety Data Sheet: Cinchonine. Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGufbZOaJjp6ia_fHlJ94Oc9RQe-fMNGFvQi75TnNhG1Zv0pDI9FTPYEryuOgH9QVcnDk9AFVeOwakxVgMr1Sj3VgPXu72yghL0q7-YblT0YGd6_qdE-N374malEyMxWEcr3We2_PQur-eaGv7tssvjcdihFCiLMh9RaKVsq9MPt_ItObWwkCW-hguZyu7ws-Ti5oD7j_yfQVBcW_8KIn7w7gX1GaOxdB8locUlJ4RJMl1O206w--8hkfIGaJB2_8UOkA6KHAHxRxeE255fKYFes9nxsvKbtqp2sLoxQLNwf1bYP7fLOH_b164Ez3q7OTAqfJ453zQGM0GYepJuYhoEQTWaj8Kv57OKmeDxdHR_YRW48TYztJpowin__e5gX7FzmYZS5oBS_Je0c5R_DUT38chTcoURGa8n-s0FjMyAeXy1b_7bHeP2i3uP3WQqmNoBxQIgXnMy]([Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Dihydrocinchonamine
An Essential Directive for Researchers, Scientists, and Drug Development Professionals on the Safe Handling of a Potent Cinchona Alkaloid
As Senior Application Scientists, our commitment extends beyond providing innovative chemical compounds; it encompasses a profound responsibility to ensure your safety and success in the laboratory. This guide provides an in-depth, procedural framework for the safe handling of Dihydrocinchonamine, a potent Cinchona alkaloid. By understanding the "why" behind each recommendation, you can cultivate a culture of safety that protects both you and the integrity of your research.
Understanding the Risks: The Chemical Profile of this compound
-
Skin Sensitization: May cause an allergic skin reaction upon contact[1][2].
-
Inhalation Hazard: Inhalation of dust particles can lead to respiratory irritation and systemic effects[3].
-
Eye Irritation: Direct contact with the eyes can cause irritation[2].
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative for mitigating exposure and ensuring a safe laboratory environment.
Core Principles of Protection: A Multi-Faceted PPE Strategy
A robust PPE strategy for handling this compound is built on the principle of creating multiple barriers between the researcher and the chemical. This involves a comprehensive ensemble of protective gear, each component serving a specific and critical function.
Respiratory Protection: The First Line of Defense Against Inhalation
When handling this compound powder, particularly during weighing, transferring, or any procedure that could generate dust, respiratory protection is mandatory.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum level of protection required to filter out airborne particulates[4].
-
For Higher Risk Procedures: In situations with a higher potential for aerosolization, such as when handling larger quantities or during sonication, a half-mask or full-face respirator with P100 cartridges should be utilized[5].
The Rationale: The fine particulate nature of powdered alkaloids like this compound makes them easily inhalable[6]. Once in the respiratory tract, they can cause local irritation and be absorbed into the bloodstream, leading to systemic toxicity. A properly fitted respirator creates a seal around the nose and mouth, preventing the inhalation of these hazardous particles.
Dermal Protection: Preventing Skin Contact and Sensitization
Given that this compound may cause an allergic skin reaction, preventing all skin contact is crucial.
-
Gloves: Double gloving with nitrile gloves is the standard protocol[7][8]. The outer glove should be removed and disposed of immediately upon any suspected contamination. Gloves should be changed every 30 minutes to two hours, even in the absence of visible contamination, as microscopic tears can occur[7][8].
-
Gowns and Coveralls: A disposable, long-sleeved gown that closes in the back is essential to protect the arms and torso[8]. For procedures with a high risk of spills or splashes, a "bunny suit" or coverall that provides head-to-toe protection is recommended[8].
-
Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area[8].
The Rationale: Skin contact is a primary route of exposure for many chemicals. Cinchona alkaloids can be absorbed through the skin, and repeated exposure can lead to sensitization, a condition where subsequent, even minimal, contact can trigger a severe allergic reaction[1]. Double gloving provides an extra layer of protection in case the outer glove is compromised.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Protecting the eyes and face from accidental splashes and airborne particles is a non-negotiable aspect of safe handling.
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn[9].
-
Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are required[8].
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with goggles to provide full facial protection[8].
The Rationale: The mucous membranes of the eyes are highly absorptive and susceptible to irritation from chemical contact. Goggles and face shields provide a physical barrier against both direct splashes and finer mists or aerosols that may be generated during handling.
Operational and Disposal Plans: A Step-by-Step Guide
Beyond the selection of appropriate PPE, the procedures for its use and the subsequent disposal of contaminated materials are critical components of a comprehensive safety plan.
Designated Handling Area and Engineering Controls
All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols[7][10]. The work surface should be lined with absorbent bench paper to contain any spills[7].
Step-by-Step PPE Protocol
-
Donning (Putting On) PPE:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don a disposable gown or coverall.
-
Don outer gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Don shoe covers.
-
Don eye and face protection (safety glasses, goggles, and/or face shield).
-
Don respiratory protection, ensuring a proper fit-check is performed.
-
-
Doffing (Taking Off) PPE:
-
Remove outer gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown or coverall by rolling it away from the body and dispose of it.
-
Remove shoe covers.
-
Remove eye and face protection.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal
All disposable PPE and any materials that have come into contact with this compound (e.g., weigh boats, contaminated bench paper) must be disposed of as hazardous chemical waste[11]. Do not dispose of this material in the regular trash or down the drain[12][13]. Follow your institution's specific guidelines for hazardous waste disposal. For unused or expired this compound, it should be disposed of as pharmaceutical waste, following all applicable regulations[13][14].
Summary of Recommended Personal Protective Equipment
| Task/Scenario | Required PPE | Rationale |
| Weighing and Handling Powder | Nitrile gloves (double), disposable gown, N95 respirator (or higher), chemical splash goggles. | High risk of inhalation and dermal exposure to fine powder. |
| Preparing Solutions | Nitrile gloves (double), disposable gown, safety glasses with side shields. | Reduced risk of aerosolization, but splash and dermal contact are still concerns. |
| Large-Scale Operations or High-Spill Potential | Nitrile gloves (double), coverall ("bunny suit"), full-face respirator with P100 cartridges, face shield over goggles, shoe covers. | Maximum protection required for situations with increased risk of exposure. |
| Cleaning Spills | Nitrile gloves (double), disposable gown, N95 respirator (or higher), chemical splash goggles. | Potential for dust generation and direct contact with the spilled material. |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
